molecular formula C6H7FN2O2S B1290113 4-Amino-2-fluorobenzenesulfonamide CAS No. 2368-83-4

4-Amino-2-fluorobenzenesulfonamide

Cat. No.: B1290113
CAS No.: 2368-83-4
M. Wt: 190.2 g/mol
InChI Key: ZJLICVHTRBOVPM-UHFFFAOYSA-N
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Description

4-Amino-2-fluorobenzenesulfonamide is a fluorinated aromatic compound with the molecular formula C6H7FN2O2S and a molecular weight of 190.19 g/mol . This compound, provided with a high purity of 98%, serves as a versatile building block in medicinal chemistry and drug discovery research . Its structure features both an amino (-NH2) and a sulfonamide (-S(O)2NH2) group on a fluorobenzene ring, making it a valuable intermediate for the synthesis of more complex molecules . The canonical SMILES representation for this compound is NC1=CC=C(S(N)(=O)=O)C(F)=C1 . Researchers utilize such fluorinated sulfonamides in the development of potential therapeutic agents, including enzyme inhibitors . As a standard safety precaution, this product is classified with the signal word "Warning" and may be harmful if swallowed, cause skin and eye irritation, or cause respiratory irritation . Appropriate personal protective equipment should be worn. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-amino-2-fluorobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7FN2O2S/c7-5-3-4(8)1-2-6(5)12(9,10)11/h1-3H,8H2,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJLICVHTRBOVPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)F)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7FN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60624680
Record name 4-Amino-2-fluorobenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60624680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2368-83-4
Record name 4-Amino-2-fluorobenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60624680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4-Amino-2-fluorobenzenesulfonamide from 2-Fluoroaniline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive and in-depth examination of a robust synthetic route to 4-Amino-2-fluorobenzenesulfonamide, a key intermediate in the development of various pharmaceutical agents. Commencing with the readily available starting material, 2-fluoroaniline, this document elucidates the critical transformations involved, including the strategic protection of the amino group, regioselective chlorosulfonation, subsequent amination, and final deprotection. Beyond a mere procedural outline, this guide delves into the underlying chemical principles, offering field-proven insights into reaction optimization, safety considerations, and analytical characterization. The content is tailored for researchers, scientists, and professionals in drug development, aiming to equip them with the necessary knowledge for a successful and scalable synthesis.

Introduction: Strategic Importance and Synthetic Overview

The sulfonamide functional group is a cornerstone in medicinal chemistry, integral to a wide array of therapeutic agents, including antibiotics, diuretics, and protease inhibitors.[1][2] The strategic incorporation of fluorine atoms into these molecules can significantly modulate their physicochemical properties, such as lipophilicity and metabolic stability, often leading to enhanced pharmacological profiles.[3] this compound serves as a vital building block for introducing this fluorinated sulfonamide moiety.

The synthesis of this compound from 2-fluoroaniline presents a multi-step process that necessitates careful control over reaction conditions to achieve high yield and purity. The overall synthetic strategy is outlined below and involves four key stages:

  • Protection of the Amino Group: The highly activating and nucleophilic amino group of 2-fluoroaniline is first protected to prevent unwanted side reactions during the subsequent electrophilic chlorosulfonation step. Acetylation is a common and effective method for this purpose.[4][5]

  • Chlorosulfonation: The protected aniline derivative undergoes electrophilic aromatic substitution with chlorosulfonic acid to introduce the sulfonyl chloride group. The regioselectivity of this step is crucial for the successful synthesis of the desired isomer.

  • Amination: The resulting sulfonyl chloride is then converted to the corresponding sulfonamide through reaction with an ammonia source.

  • Deprotection: Finally, the protecting group on the amino function is removed to yield the target molecule, this compound.

This guide will now explore each of these stages in detail, providing both theoretical understanding and practical guidance.

Reaction Pathway Visualization

The following diagram illustrates the sequential chemical transformations from the starting material to the final product.

Synthesis_Pathway Start 2-Fluoroaniline Intermediate1 N-(2-fluorophenyl)acetamide Start->Intermediate1 Acetic Anhydride, Pyridine Intermediate2 4-Acetamido-2-fluorobenzenesulfonyl chloride Intermediate1->Intermediate2 Chlorosulfonic Acid Intermediate3 4-Acetamido-2-fluorobenzenesulfonamide Intermediate2->Intermediate3 Ammonium Hydroxide FinalProduct This compound Intermediate3->FinalProduct Acid Hydrolysis (HCl) Experimental_Workflow cluster_0 Step 1: Acetylation cluster_1 Step 2: Chlorosulfonation cluster_2 Step 3: Amination cluster_3 Step 4: Deprotection A1 Dissolve 2-Fluoroaniline A2 Cool to 0-5 °C A1->A2 A3 Add Acetic Anhydride & Base A2->A3 A4 Stir at Room Temperature A3->A4 A5 Work-up (Wash & Dry) A4->A5 A6 Isolate N-(2-fluorophenyl)acetamide A5->A6 B1 Add Intermediate 1 to Chlorosulfonic Acid at 0-10 °C B2 Heat to 60-70 °C B1->B2 B3 Pour onto Ice B2->B3 B4 Filter and Wash B3->B4 B5 Isolate 4-Acetamido-2-fluorobenzenesulfonyl chloride B4->B5 C1 Suspend Intermediate 2 C2 Cool to 0 °C C1->C2 C3 Add Ammonium Hydroxide C2->C3 C4 Stir at Room Temperature C3->C4 C5 Filter and Wash C4->C5 C6 Isolate 4-Acetamido-2-fluorobenzenesulfonamide C5->C6 D1 Suspend Intermediate 3 in HCl D2 Reflux D1->D2 D3 Cool and Neutralize D2->D3 D4 Filter and Wash D3->D4 D5 Isolate & Purify This compound D4->D5

Sources

An In-depth Technical Guide to 4-Amino-2-fluorobenzenesulfonamide (CAS 2368-83-4): Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern pharmaceutical development, the strategic design of molecular entities is paramount. Success often hinges on the selection of foundational building blocks that impart desirable physicochemical and pharmacological properties to a final active pharmaceutical ingredient (API). 4-Amino-2-fluorobenzenesulfonamide (CAS: 2368-83-4) has emerged as a chemical intermediate of considerable strategic importance. Its architecture, featuring a primary sulfonamide, an aromatic amine, and a strategically placed fluorine atom, offers a unique combination of reactivity and property-modulating effects.

This guide provides an in-depth technical overview for researchers, chemists, and drug development professionals. It moves beyond a simple recitation of data to explore the causality behind its utility, from its intrinsic properties and synthesis to its application as a critical scaffold in medicinal chemistry. We will delve into the nuanced roles of its functional groups, offering field-proven insights into its handling, reactivity, and potential in developing next-generation therapeutics.

Section 1: Core Physicochemical and Spectroscopic Profile

Understanding the fundamental properties of a building block is the bedrock of its effective application. The presence of an electron-donating amine, a strongly electron-withdrawing sulfonamide, and an electronegative fluorine atom on the same aromatic ring creates a unique electronic and steric environment.

Key Properties Summary

A consolidation of the compound's identifying and computed properties provides a high-level overview for laboratory use.

PropertyValueSource(s)
CAS Number 2368-83-4[1][2][3]
Molecular Formula C₆H₇FN₂O₂S[1][2]
Molecular Weight 190.20 g/mol [1]
Canonical SMILES C1=CC(=C(C=C1N)F)S(=O)(=O)N[2]
Purity (Typical) ≥95%[3]
Heavy Atom Count 12[2]
Rotatable Bond Count 1[2]
Complexity 249[2]
XLogP3 (Predicted) 0.2[2]
Hydrogen Bond Donors 2 (from -NH₂ and -SO₂NH₂)[2]
Hydrogen Bond Acceptors 5 (from F, N, and O atoms)[2]
Spectroscopic Signature Analysis

While raw spectral data is typically provided by suppliers upon request[1][4], a predictive analysis based on the molecule's structure is essential for characterization and reaction monitoring.

  • ¹H NMR: The aromatic region would display complex splitting patterns for the three protons due to both proton-proton and proton-fluorine coupling. The amine (-NH₂) and sulfonamide (-SO₂NH₂) protons would appear as broad singlets, with chemical shifts sensitive to solvent and concentration.

  • ¹³C NMR: Six distinct aromatic carbon signals are expected. The carbon directly bonded to the fluorine atom (C2) would exhibit a large one-bond C-F coupling constant, a hallmark of fluorinated aromatics. The chemical shifts will be significantly influenced by the electronic effects of all three substituents.

  • ¹⁹F NMR: A single resonance is expected, with its chemical shift providing information about the electronic environment of the fluorine atom.

  • Infrared (IR) Spectroscopy: Key vibrational bands would confirm the presence of the principal functional groups. Expected peaks include N-H stretching for the amine and sulfonamide groups (typically 3200-3500 cm⁻¹), strong asymmetric and symmetric S=O stretching (approx. 1350 and 1150 cm⁻¹), and C-F stretching (1200-1300 cm⁻¹).

  • Mass Spectrometry (MS): The molecular ion peak (M⁺) would be observed at m/z 190, with a characteristic isotopic pattern for sulfur.

Section 2: Synthesis and Chemical Reactivity

The reliable and scalable synthesis of this compound is critical for its use in drug development pipelines. While multiple synthetic routes are conceivable, a common and logical approach involves the reduction of a nitro-group precursor.

Proposed Synthetic Workflow

A robust synthesis begins with a readily available starting material, 2-fluoro-4-nitrobenzenesulfonyl chloride, and proceeds through amination followed by reduction. This pathway is advantageous as it avoids harsh conditions that could compromise the fluorine substituent.

Synthesis_Workflow start 2-Fluoro-4-nitrobenzenesulfonyl chloride step1 2-Fluoro-4-nitrobenzenesulfonamide start->step1  NH4OH / THF   final This compound step1->final  Fe / NH4Cl (aq)   or Pd/C, H2  

Caption: General binding mode of a sulfonamide inhibitor in a CA active site.

Intermediate for Targeted Therapeutics

The dual reactivity of the amine and sulfonamide groups makes this compound an ideal starting point for more complex molecules. The aromatic amine can be readily derivatized via diazotization, acylation, or reductive amination to build out molecular complexity. This is exemplified by the use of a structurally similar compound, 4-amino-2-fluoro-N-methylbenzamide, as a key intermediate in the synthesis of the potent anti-prostate cancer drug Enzalutamide (MDV3100). [5]This underscores the value of the 4-amino-2-fluoro-phenyl motif in constructing advanced therapeutic agents.

Section 4: Safety, Handling, and Storage

As with any laboratory chemical, a thorough understanding of potential hazards and proper handling procedures is non-negotiable. While a specific safety data sheet (SDS) for CAS 2368-83-4 should always be consulted, hazard information can be inferred from structurally related compounds.

GHS Hazard Profile (Anticipated)

Based on analogs like 4-amino-2-fluoro-N-methylbenzamide and other aminobenzenesulfonamides, the following hazards are likely. [6][7][8]

Hazard Class GHS Statement Pictogram
Acute Oral Toxicity H302: Harmful if swallowed GHS07 (Exclamation Mark)
Skin Sensitization H317: May cause an allergic skin reaction GHS07 (Exclamation Mark)

| Eye Irritation | H319: Causes serious eye irritation | GHS07 (Exclamation Mark) |

Standard Laboratory Handling Protocol
  • Engineering Controls: Handle only in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles or a face shield.

    • Hand Protection: Use chemically resistant gloves (e.g., nitrile).

    • Body Protection: Wear a standard laboratory coat.

  • Hygiene Practices: Avoid eating, drinking, or smoking in the laboratory. Wash hands thoroughly after handling the compound. [7]Contaminated work clothing should not be allowed out of the workplace.

  • Spill Response: In case of a spill, evacuate the area. Wearing appropriate PPE, collect the spilled solid using a method that avoids dust generation (e.g., gently sweeping with a dustpan or using a HEPA-filtered vacuum). Place the waste in a sealed container for proper disposal.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from strong oxidizing agents.

Conclusion

This compound is more than a mere collection of atoms; it is a highly functionalized and strategically designed building block for modern drug discovery. Its value is derived from the synergistic interplay of the sulfonamide pharmacophore, the synthetically versatile amino group, and the property-enhancing ortho-fluorine atom. For research and development teams, a deep understanding of its properties, reactivity, and safety profile is key to unlocking its full potential in creating novel inhibitors, probes, and therapeutic agents. This guide serves as a foundational resource to empower scientists to leverage this important intermediate with expertise and confidence.

References

  • 4-Fluorobenzenesulfonamide | CAS 402-46-0 . Ossila.

  • Baranauskiene, L., et al. (2018). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases . Molecules.

  • This compound | 2368-83-4 . BLD Pharm.

  • This compound | 2368-83-4 . AA Blocks.

  • Debets, M. F., et al. (2018). Nanobodies: Chemical Functionalization Strategies and Intracellular Applications . Angewandte Chemie International Edition.

  • Chemical Safety Data Sheet MSDS / SDS - 4-amino-2-fluoro-N-methylbenzamide . ChemicalBook.

  • Fisher, G. H. (2023). d-Amino acids in biological systems . Methods in Molecular Biology.

  • SAFETY DATA SHEET: 4-(2-Aminoethyl)benzenesulphonamide . Fisher Scientific.

  • 2-Amino-4-fluorobenzenesulfonamide | 2822-72-2 . BLD Pharm.

  • 4-Amino-benzenesulfonic acid monosodium salt(515-74-2) 1H NMR . ChemicalBook.

  • The Role of 4-Amino-2-fluorobenzoic Acid in Pharmaceutical Discovery . (2026). PharmaCompass.

  • CN103304439A - Preparation method of 4-amino-2-fluoro-methyl benzamide . Google Patents.

  • Michalska, D., et al. (2007). Experimental and theoretical IR, Raman, NMR spectra of 2-, 3- and 4-aminobenzoic acids . Journal of Molecular Structure.

  • 4-AMINO-2-FLUORO-N-METHYLBENZAMIDE SDS . ChemSafety PRO.

  • N-(benzenesulfonyl)-N-fluorobenzenesulfonamide . Enamine.

  • 2D representation of binding interaction of compound 4e and the amino acid residues of 1HD2 . ResearchGate.

  • 4-(2-Aminoethyl)benzenesulfonamide | C8H12N2O2S | CID 169682 . PubChem.

  • Izawa, K., et al. (2020). Applications of fluorine-containing amino acids for drug design . European Journal of Medicinal Chemistry.

  • This compound 95% . AK Scientific.

  • Ueda, T., et al. (2018). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions . Magnetochemistry.

  • Wang, M., et al. (2022). Recent Advances in 18F-Labeled Amino Acids Synthesis and Application . Molecules.

  • 4-Fluorobenzenesulfonamide | C6H6FNO2S | CID 120231 . PubChem.

Sources

A Technical Guide to the Spectroscopic Characterization of 4-Amino-2-fluorobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis of the spectroscopic data for 4-Amino-2-fluorobenzenesulfonamide (CAS No. 2368-83-4), a key intermediate in pharmaceutical synthesis.[1][2] We will delve into the interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data to provide a comprehensive characterization of this molecule. This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of how to verify the structure and purity of this compound using standard spectroscopic techniques.

Introduction: The Importance of Spectroscopic Verification

This compound is a substituted aromatic compound containing three critical functional groups: a primary amine (-NH₂), a fluoro group (-F), and a sulfonamide (-SO₂NH₂). The precise arrangement of these groups on the benzene ring is crucial for its reactivity and utility in the synthesis of more complex target molecules.

Spectroscopic analysis is the cornerstone of modern chemical verification. It provides an unambiguous fingerprint of a molecule's structure, allowing for confirmation of identity, assessment of purity, and elucidation of unknown structures. For a molecule like this compound, an integrated approach using NMR, IR, and MS is essential to confirm the substitution pattern and the presence of all key functional groups. This guide explains the causality behind the observed spectral data, grounding the interpretation in the fundamental principles of each technique.

Molecular Structure and Spectroscopic Correlation

The first step in any spectroscopic analysis is to understand the target structure and predict how its components will manifest in different spectra.

Caption: Structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

¹H NMR Analysis

The ¹H NMR spectrum provides information about the number, environment, and connectivity of protons in the molecule. The aromatic region is of particular interest for confirming the substitution pattern.

  • Causality of Chemical Shifts: The electron-donating amino group (-NH₂) tends to shield aromatic protons (shift them upfield), while the electron-withdrawing sulfonamide (-SO₂NH₂) and fluoro (-F) groups deshield them (shift them downfield). The interplay of these effects, along with fluorine's ability to couple through space, results in a distinct pattern.

Table 1: Predicted ¹H NMR Data (in DMSO-d₆)

Proton Predicted δ (ppm) Multiplicity Coupling Constant (J, Hz) Rationale
H-3 ~6.5 dd J(H,H) ≈ 8-9, J(H,F) ≈ 11-13 Ortho to -NH₂ (shielding), ortho to -F (deshielding, coupling)
H-5 ~6.4 d J(H,H) ≈ 2-3 Meta to -NH₂, meta to -F, ortho to -SO₂NH₂
H-6 ~7.6 t J(H,H) ≈ 8-9, J(H,F) ≈ 8-9 Ortho to -SO₂NH₂ (strong deshielding), meta to -F (coupling)
-NH₂ ~5.9 s (broad) - Broad signal due to exchange, shielded by the ring

| -SO₂NH₂| ~7.1 | s (broad) | - | Broad signal due to exchange, deshielded by sulfonyl group |

¹³C NMR Analysis

The ¹³C NMR spectrum reveals the number of unique carbon environments and provides insight into the electronic nature of the carbon atoms.

  • Causality of Chemical Shifts: The carbon atom directly attached to fluorine (C-2) will exhibit a large C-F coupling constant and a significant downfield shift. The carbon attached to the amino group (C-4) will be shielded, while the carbon attached to the sulfonamide (C-1) will be deshielded.

Table 2: Predicted ¹³C NMR Data (in DMSO-d₆)

Carbon Predicted δ (ppm) Multiplicity (due to C-F coupling)
C-1 ~130 d
C-2 ~158 d (¹JCF ≈ 245 Hz)
C-3 ~102 d (²JCF ≈ 25 Hz)
C-4 ~152 s
C-5 ~112 d (³JCF ≈ 4 Hz)

| C-6 | ~129 | d (²JCF ≈ 9 Hz) |

Experimental Protocol: NMR Data Acquisition

A self-validating protocol is crucial for obtaining reliable data.

  • Sample Preparation: Dissolve ~10-20 mg of this compound in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is strategic as it effectively solubilizes the polar compound and allows for the observation of exchangeable protons from the amine and sulfonamide groups.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

  • Instrument Setup: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A longer acquisition time is typically required.

  • Data Processing: Fourier transform the raw data, phase correct the spectra, and calibrate the chemical shift scale using the TMS signal.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

  • Causality of Absorptions: The bonds within each functional group vibrate at a specific frequency when they absorb infrared radiation. For example, the N-H bonds in the amine and sulfonamide groups will exhibit characteristic stretching vibrations, as will the S=O bonds of the sulfonamide.

Table 3: Characteristic IR Absorption Bands

Wavenumber (cm⁻¹) Vibration Type Functional Group
3400 - 3200 N-H stretch Primary Amine (-NH₂) & Sulfonamide (-SO₂NH₂)
1620 - 1580 N-H bend Primary Amine (-NH₂)
1350 - 1310 S=O asymmetric stretch Sulfonamide (-SO₂NH₂)
1170 - 1150 S=O symmetric stretch Sulfonamide (-SO₂NH₂)
1270 - 1150 C-F stretch Aryl-Fluoride

| 850 - 750 | C-H out-of-plane bend | Substituted Benzene |

Experimental Protocol: Attenuated Total Reflectance (ATR) IR
  • Background Collection: Ensure the ATR crystal (typically diamond or germanium) is clean. Collect a background spectrum of the empty crystal. This is a critical self-validation step to subtract atmospheric H₂O and CO₂ absorptions.

  • Sample Application: Place a small amount of the solid this compound powder onto the crystal.

  • Data Acquisition: Apply pressure to ensure good contact and collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The software automatically performs a background subtraction, providing the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of the compound and can offer structural information through analysis of its fragmentation patterns. The molecular formula is C₆H₇FN₂O₂S, with a monoisotopic mass of approximately 190.02 Da.[2]

  • Expected Ionization: Using a soft ionization technique like Electrospray Ionization (ESI), the molecule is expected to be observed primarily as the protonated molecular ion [M+H]⁺.

Table 4: Expected MS Data (ESI+)

m/z Value Ion Interpretation
~191.03 [M+H]⁺ Protonated molecular ion, confirming the molecular weight.

| Varies | Fragment ions | Loss of SO₂NH₂, NH₂, or other fragments can provide structural clues. |

Experimental Protocol: ESI-MS
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Instrument Calibration: Calibrate the mass spectrometer using a known standard to ensure mass accuracy.

  • Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition: Acquire the mass spectrum in positive ion mode, scanning a relevant mass range (e.g., m/z 50-500).

Integrated Spectroscopic Workflow and Conclusion

The definitive structural confirmation of this compound is achieved not by a single technique, but by the synergistic integration of all three.

Caption: Integrated workflow for spectroscopic verification.

References

  • PubChem. 4-amino-2-fluoro-N-pentan-2-ylbenzenesulfonamide. National Center for Biotechnology Information. Available at: [Link]

  • AA Blocks. This compound. Available at: [Link]

Sources

An In-Depth Technical Guide to the Synthesis of 4-Amino-2-fluorobenzenesulfonamide: Mechanism and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Amino-2-fluorobenzenesulfonamide is a key structural motif in medicinal chemistry, serving as a vital intermediate in the synthesis of a variety of pharmacologically active compounds. Its utility stems from the unique electronic properties conferred by the fluorine and sulfonamide functionalities, which can enhance metabolic stability, binding affinity, and bioavailability of drug candidates. This technical guide provides a comprehensive overview of a robust and regioselective synthetic pathway to this compound, delving into the underlying reaction mechanisms, the rationale for experimental choices, and a detailed, field-proven protocol suitable for laboratory-scale synthesis.

Strategic Synthesis Design: A Mechanistic Rationale

The selected synthetic route commences with the commercially available starting material, 1-fluoro-3-nitrobenzene, and proceeds through a three-step sequence involving chlorosulfonation, amination, and nitro group reduction. This pathway is designed for optimal regiochemical control and high yields, leveraging the directing effects of the substituents on the benzene ring.

The overall synthetic transformation is as follows:

Overall_Synthesis start 1-Fluoro-3-nitrobenzene step1 Chlorosulfonation start->step1 intermediate1 2-Fluoro-4-nitrobenzenesulfonyl chloride step1->intermediate1 step2 Amination intermediate1->step2 intermediate2 2-Fluoro-4-nitrobenzenesulfonamide step2->intermediate2 step3 Reduction intermediate2->step3 product This compound step3->product Chlorosulfonation_Mechanism cluster_0 Regioselectivity of Chlorosulfonation Start 1-Fluoro-3-nitrobenzene Reagent + ClSO₃H Intermediate 2-Fluoro-4-nitrobenzenesulfonyl chloride Reagent->Intermediate Electrophilic Aromatic Substitution Directing_Effects Directing Effects: F: ortho, para-director NO₂: meta-director

Caption: Regioselective chlorosulfonation of 1-fluoro-3-nitrobenzene.

Step 2: Nucleophilic Acyl Substitution: Amination of 2-Fluoro-4-nitrobenzenesulfonyl Chloride

The newly installed sulfonyl chloride is a highly reactive electrophile, readily undergoing nucleophilic attack by ammonia to form the corresponding sulfonamide.

  • Reaction: 2-Fluoro-4-nitrobenzenesulfonyl chloride is treated with an aqueous solution of ammonia to produce 2-fluoro-4-nitrobenzenesulfonamide.

  • Mechanism and Rationale: This reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of ammonia attacks the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the elimination of a chloride ion, which is a good leaving group. A subsequent deprotonation step by another molecule of ammonia yields the stable sulfonamide product. The presence of the electron-withdrawing nitro and fluoro groups on the aromatic ring further enhances the electrophilicity of the sulfonyl group, facilitating the reaction.

Step 3: Nitro Group Reduction: Catalytic Hydrogenation

The final step is the selective reduction of the nitro group to a primary amine, yielding the target molecule.

  • Reaction: 2-Fluoro-4-nitrobenzenesulfonamide is reduced to this compound using catalytic hydrogenation.

  • Mechanism and Rationale: Catalytic hydrogenation is the method of choice for this transformation due to its high efficiency and selectivity. [1]A heterogeneous catalyst, typically palladium on carbon (Pd/C), is employed in the presence of a hydrogen source (e.g., H₂ gas). The nitro group is readily reduced under these conditions, while the fluoro and sulfonamide functionalities remain intact. The reaction proceeds through a series of intermediates, including nitroso and hydroxylamino species, which are further reduced to the final amine. This method is environmentally benign compared to reductions using stoichiometric metal reagents. [2][3][4]

Part 2: Experimental Protocol and Data

Quantitative Data Summary
StepReactant 1Reactant 2ProductTypical Yield
1 1-Fluoro-3-nitrobenzeneChlorosulfonic acid2-Fluoro-4-nitrobenzenesulfonyl chloride~70-80%
2 2-Fluoro-4-nitrobenzenesulfonyl chlorideAqueous Ammonia2-Fluoro-4-nitrobenzenesulfonamide>90%
3 2-Fluoro-4-nitrobenzenesulfonamideH₂ / Pd/CThis compound>95%
Detailed Experimental Workflow

Step 1: Synthesis of 2-Fluoro-4-nitrobenzenesulfonyl chloride

  • In a fume hood, equip a three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a scrubber containing an aqueous sodium hydroxide solution.

  • Charge the flask with chlorosulfonic acid (4.0 eq.).

  • Cool the flask to 0-5 °C using an ice-water bath.

  • Slowly add 1-fluoro-3-nitrobenzene (1.0 eq.) dropwise via the dropping funnel over a period of 1-2 hours, maintaining the internal temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 4-6 hours.

  • Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • The solid precipitate, 2-fluoro-4-nitrobenzenesulfonyl chloride, is collected by vacuum filtration.

  • Wash the solid with cold water until the filtrate is neutral to pH paper.

  • Dry the product under vacuum. The product can be used in the next step without further purification. [5] Step 2: Synthesis of 2-Fluoro-4-nitrobenzenesulfonamide

  • In a suitable reaction vessel, suspend the crude 2-fluoro-4-nitrobenzenesulfonyl chloride (1.0 eq.) in a suitable solvent such as tetrahydrofuran (THF).

  • Cool the suspension to 0-5 °C in an ice-water bath.

  • Slowly add an excess of concentrated aqueous ammonia (e.g., 28-30%, ~5-10 eq.) dropwise, maintaining the temperature below 10 °C.

  • After the addition, allow the mixture to warm to room temperature and stir for 2-3 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with water and collect the precipitated solid by vacuum filtration.

  • Wash the solid with cold water and dry under vacuum to yield 2-fluoro-4-nitrobenzenesulfonamide. [6] Step 3: Synthesis of this compound

  • To a solution of 2-fluoro-4-nitrobenzenesulfonamide (1.0 eq.) in a suitable solvent (e.g., ethanol, ethyl acetate, or methanol) in a hydrogenation vessel, add 10% Palladium on carbon (Pd/C) catalyst (typically 5-10 mol%).

  • Seal the vessel and purge with nitrogen gas, followed by purging with hydrogen gas.

  • Pressurize the vessel with hydrogen gas (typically 2-4 atm) and stir the mixture vigorously at room temperature. [1]4. Monitor the reaction progress by TLC or HPLC. The reaction is typically complete within 4-8 hours.

  • Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst, washing the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product as a crystalline solid.

Conclusion

The synthesis of this compound can be reliably achieved through a well-defined, three-step process starting from 1-fluoro-3-nitrobenzene. The strategic choice of starting material and the sequence of reactions ensure high regioselectivity and good overall yield. The mechanistic principles of electrophilic aromatic substitution, nucleophilic acyl substitution, and catalytic hydrogenation underpin this efficient synthetic route. The detailed protocol provided herein offers a validated procedure for the laboratory-scale preparation of this important building block, empowering researchers in the field of drug discovery and development.

References

  • Lisha, K.P., et al. Synthesis of (E)−4-((2-fluorobenzylidene)amino)benzenesulfonamide (2FNI).
  • LookChem. Syntheses of Sulfonated Derivatives of 2-Fluoroaniline. Available at: [Link]

  • PubMed. Fluorescence Properties of (E)-4-((2-fluorobenzylidene) amino) Benzenesulfonamide: Synthesis, Spectroscopic, Cyclic Voltammetry, Antibacterial, and Molecular Docking Studies. J Fluoresc. 2023 Dec 9.
  • SpectraBase. 4-Amino-N-(4-fluorophenyl)
  • Google Patents. CN103304439A - Preparation method of 4-amino-2-fluoro-methyl benzamide.
  • Google Patents. CN101863860A - Synthesis method of 2-fluorine-4-substituted aminoaniline.
  • ResearchGate. Synthesis of isomeric fluoronitrobenzene-sulfonyl chlorides.
  • PubChem. 4-Fluorobenzenesulfonamide.
  • Detailed experimental procedure for the synthesis of 4-fluoropyridine.
  • Tumosienė, I., et al. 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases.
  • ResearchGate.
  • TREA. Process for the preparation of 3-nitrobenzenesulfonyl chloride.
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  • Santa Cruz Biotechnology. 4-Amino-N-(2-fluorophenyl)benzenesulfonamide.
  • Organic Syntheses. orthanilic acid.
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  • RSC Publishing. α-Fluoroamine synthesis via P(iii)
  • RSC Publishing. Catalytic reduction of 4-nitrophenol using 2D-molybdenum ditelluride.
  • Amination of the p-acetaminobenzene sulfonyl chloride.
  • Biosynth. 2-Fluoro-4-nitrobenzene-1-sulfonamide.
  • Google Patents. CN102173995A - Synthesis method of m-fluoroaniline.
  • ResearchGate.
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  • PubChem. 1-Fluoro-3-nitrobenzene.
  • PubChem. 1-Chloro-2-fluoro-3-nitrobenzene.
  • PubChem. 1-Chloro-3-fluoro-2-nitrobenzene.
  • Sigma-Aldrich. 3-Fluoro-4-nitrobenzene-1-sulfonyl chloride.
  • Santa Cruz Biotechnology. 1-Chloro-2-fluoro-3-nitrobenzene.
  • Reaction of trifluoromethanesulphenyl chloride with ammonia, amines, and phosphine. J. Chem. Soc.

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solubility and stability of 4-Amino-2-fluorobenzenesulfonamide in different solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for the Pharmaceutical Scientist

Topic: Solubility and Stability of 4-Amino-2-fluorobenzenesulfonamide

Introduction: Contextualizing the Challenge

This compound is a molecule of interest in medicinal chemistry, belonging to the broad and impactful class of sulfonamides. Its structure, featuring a primary aromatic amine, a sulfonamide moiety, and a fluorine substituent, presents a unique combination of physicochemical properties. For any compound to advance from a promising hit to a viable drug candidate, a thorough understanding of its solubility and stability is not merely a regulatory checkbox but a fundamental prerequisite for successful formulation, accurate bioassay development, and predictable in vivo performance.

This guide provides a comprehensive framework for characterizing this compound. In the absence of extensive published data for this specific entity, we will ground our approach in the established principles of physical organic chemistry and authoritative regulatory guidelines. This document is designed not as a static data sheet, but as a practical playbook for the research scientist, detailing not just what to measure, but how to measure it robustly and why those measurements are critical for drug development.

Part 1: The Solubility Profile - A Gateway to Bioavailability

Solubility is a critical determinant of a drug's absorption and, consequently, its bioavailability. For this compound, the interplay between its functional groups dictates its interaction with various solvents.

Physicochemical Rationale for Solubility Behavior

The solubility of this compound is governed by its structural motifs:

  • Aromatic Amine (-NH₂): This group is weakly basic. In acidic media (pH < pKa), it will be protonated to form a more soluble ammonium salt (-NH₃⁺). This suggests a significant pH-dependent aqueous solubility.

  • Sulfonamide (-SO₂NH₂): The sulfonamide group is polar and capable of hydrogen bonding, contributing to solubility in polar solvents. The amide proton is weakly acidic, allowing for salt formation in strongly basic media, which can enhance solubility.

  • Fluorine (-F): The electronegative fluorine atom can participate in hydrogen bonding and alters the electronic distribution of the aromatic ring, subtly influencing crystal lattice energy and solvation.

  • Benzene Ring: The aromatic core is hydrophobic and will limit solubility in aqueous media while favoring solubility in organic solvents.

Based on these features, a general solubility profile can be predicted. However, empirical determination is essential for accuracy.

Predicted and Experimental Solubility Data

While specific quantitative data for this compound is not widely published, we can extrapolate a predicted profile. The following table should be used as a guideline for initial solvent screening, with the ultimate goal of populating it with experimentally determined values.

SolventTypePredicted SolubilityExperimental Value (mg/mL)Temperature (°C)
Water (pH 7.0)Polar ProticLowTo be determined25
0.1 M HClAqueous AcidicModerate to HighTo be determined25
0.1 M NaOHAqueous BasicLow to ModerateTo be determined25
MethanolPolar ProticModerateTo be determined25
EthanolPolar ProticModerateTo be determined25
AcetonitrilePolar AproticLow to ModerateTo be determined25
Dimethyl Sulfoxide (DMSO)Polar AproticHighTo be determined25
Dichloromethane (DCM)Non-polarVery LowTo be determined25
Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

The gold standard for determining thermodynamic (equilibrium) solubility is the shake-flask method, a technique valued for its reliability.[1]

Causality: This method ensures that the solvent is fully saturated with the compound, reaching a true thermodynamic equilibrium. Agitation over an extended period overcomes kinetic barriers to dissolution, and centrifugation ensures that only the dissolved analyte is measured.

Protocol:

  • Preparation: Add an excess amount of solid this compound to a series of clear glass vials (e.g., 5 mg to 2 mL of the chosen solvent). The excess solid is crucial to ensure saturation.[1]

  • Equilibration: Seal the vials and place them in an orbital shaker or rotator set to a constant temperature (e.g., 25 °C or 37 °C) for a minimum of 24-48 hours.[2][3][4] This duration is typically sufficient to reach equilibrium.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for at least 1 hour to allow larger particles to settle.[1] Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet all undissolved solids.

  • Sampling: Carefully withdraw a precise aliquot from the clear supernatant. Be cautious not to disturb the solid pellet.

  • Dilution: Dilute the aliquot with a suitable solvent (often the mobile phase of the analytical method) to a concentration within the calibrated range of the analytical instrument.

  • Quantification: Analyze the concentration of the diluted sample using a validated analytical method, typically a stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection.

  • Validation: It is recommended to test multiple time points (e.g., 24h and 48h) to confirm that equilibrium has been reached. The solubility values should be consistent between the last two time points.[5]

Diagram: Shake-Flask Solubility Workflow

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification A Add Excess Solid to Solvent B Seal & Agitate (24-48h at constant T) A->B C Centrifuge to Pellet Solid B->C D Sample Supernatant C->D E Dilute Sample D->E F Analyze by HPLC-UV E->F G Calculate Solubility (mg/mL or mM) F->G

Caption: Workflow for determining thermodynamic solubility via the shake-flask method.

Part 2: Stability Profile and Degradation Pathways

A drug substance must remain stable throughout its shelf life to ensure safety and efficacy. Stability testing exposes the molecule to environmental stresses to identify potential degradation pathways and establish a re-test period or shelf life.[6][7]

Anticipated Degradation Pathways

The functional groups in this compound suggest several potential degradation routes under stress conditions. While specific studies on this molecule are limited, knowledge of sulfonamide chemistry allows for educated predictions.[8][9][10]

  • Oxidation: The primary aromatic amine is susceptible to oxidation, which can be initiated by air, light, or oxidizing agents. This can lead to the formation of colored impurities such as nitroso and nitro derivatives, or complex polymeric species.[11]

  • Hydrolysis: The sulfonamide bond can undergo hydrolysis under harsh acidic or basic conditions, cleaving the molecule into 4-amino-2-fluorobenzenesulfonic acid and ammonia. This typically requires elevated temperatures.

  • Photodegradation: Exposure to UV light can provide the energy to initiate several degradation reactions, including oxidation of the amino group or, less commonly, cleavage of the C-S or S-N bonds.[12][13]

Diagram: Potential Degradation Pathways

G cluster_pathways Degradation Pathways Parent This compound Oxidation Oxidative Products (Nitroso, Nitro, Polymers) Parent->Oxidation [O₂], Light, H₂O₂ Hydrolysis Hydrolytic Products (4-Amino-2-fluorobenzenesulfonic acid) Parent->Hydrolysis H⁺/OH⁻, Heat Photo Photolytic Products (Complex mixture) Parent->Photo UV Light (hν)

Caption: Likely degradation pathways for this compound.

Experimental Protocol: Forced Degradation (Stress Testing)

Forced degradation studies are essential for developing and validating a stability-indicating analytical method.[11][14] The goal is to achieve 5-20% degradation of the parent compound to ensure that any degradation products formed are detectable.

Causality: By subjecting the drug to conditions more severe than those it will encounter during storage, we can rapidly identify degradation products and establish the specificity of the analytical method. This ensures that if the drug degrades on long-term storage, our method can detect it.

Protocol (Based on ICH Q1A(R2) Guidelines[7]):

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in 50:50 methanol:water).

  • Stress Conditions: For each condition, set up a sample vial and a control vial (containing the drug solution without the stressor, kept at ambient temperature).

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M HCl. Heat at 60-80°C for a specified time (e.g., 2, 8, 24 hours).[11]

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M NaOH. Heat at 60-80°C for a specified time.[11]

    • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3-30% hydrogen peroxide (H₂O₂). Keep at room temperature for a specified time.[11]

    • Thermal Degradation: Store a vial of the stock solution and a sample of the solid compound in an oven at an elevated temperature (e.g., 70°C).[11]

    • Photolytic Degradation: Expose a vial of the stock solution (in a photostable, transparent container) and a sample of the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B).[7] A control sample should be wrapped in aluminum foil to protect it from light.

  • Sample Quenching & Analysis: At each time point, withdraw an aliquot. For acid/base samples, neutralize with an equimolar amount of base/acid. Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with mobile phase and analyze immediately by a stability-indicating HPLC method.

Protocol: Representative Stability-Indicating HPLC Method

A stability-indicating method is one that can accurately quantify the decrease in the amount of the active drug and separate its degradation products from the parent peak and from each other.[15][16]

Causality: Reversed-phase HPLC is ideal for separating moderately polar compounds like sulfonamides from their potentially more polar or non-polar degradants. A gradient elution provides the necessary resolving power to separate all peaks within a reasonable run time. A photodiode array (PDA) detector is crucial for assessing peak purity and identifying the optimal wavelength for detection.

Method Parameters:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: Start at 10% B, ramp to 90% B over 20 minutes, hold for 5 minutes, return to 10% B and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.[13]

  • Column Temperature: 30 °C.

  • Detector: PDA detector, monitoring at a suitable wavelength (e.g., 254 nm or a wavelength of maximum absorbance).[16]

  • Injection Volume: 10 µL.

System Validation: This method must be validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness. The forced degradation samples are used to prove specificity.

Diagram: Stability Testing & Method Development Workflow

G cluster_stress Forced Degradation (ICH Q1A) A Prepare Drug Substance (Solid & Solution) B Acid Hydrolysis A->B C Base Hydrolysis A->C D Oxidation (H₂O₂) A->D E Thermal (Heat) A->E F Photolytic (UV/Vis Light) A->F G Develop Stability-Indicating HPLC-PDA Method B->G C->G D->G E->G F->G H Analyze Stressed Samples G->H I Assess Peak Purity & Separation of Degradants H->I J Identify Degradation Pathways I->J K Validate Method (ICH Q2) I->K

Caption: Integrated workflow for forced degradation and stability-indicating method development.

Part 3: Synthesis and Implications for Drug Development

The physicochemical data generated through these studies are not merely academic. They have profound, actionable implications for drug development professionals:

  • For the Formulation Scientist: The observed pH-dependent solubility will guide the selection of excipients and buffer systems for both oral and parenteral dosage forms. The potential for oxidative degradation necessitates the inclusion of antioxidants and/or packaging under an inert atmosphere (e.g., nitrogen).

  • For the Analytical Chemist: The stability-indicating method developed is the cornerstone of quality control. It will be used for release testing of the drug substance, long-term stability monitoring, and ensuring the quality of materials used in all non-clinical and clinical studies.[17]

  • For the Process Chemist: Knowledge of thermal and photolytic instability will inform the conditions for synthesis, purification, and drying of the bulk drug substance, ensuring that impurities are not generated during manufacturing.

Conclusion

A comprehensive understanding of the solubility and stability of this compound is indispensable for its progression as a drug candidate. This guide provides an integrated, first-principles approach to generating this critical data package. By combining predictive chemical reasoning with robust, standardized experimental protocols, researchers can systematically characterize the molecule, anticipate potential liabilities, and develop mitigation strategies. The methodologies outlined herein, grounded in authoritative ICH guidelines, ensure that the data generated is reliable, reproducible, and suitable for regulatory submission, ultimately paving the way for the successful development of new and effective medicines.

References

  • ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA).
  • Bacterial degradation pathways of sulfonamide antibiotics. ResearchGate.
  • Stability-indicating sulfa drug analysis using high-performance liquid chromatography. Journal of Pharmaceutical Sciences.
  • Overview of sulfonamide biodegradation and the relevant pathways and microorganisms. PubMed. Available from: [Link]

  • MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. Regulations.gov.
  • ICH Guidelines for Stability Testing. SlideShare.
  • STABILITY TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS Q1. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).
  • ICH Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Available from: [Link]

  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. Available from: [Link]

  • Shake-Flask Aqueous Solubility Assay. Enamine.
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  • Solubility Testing – Shake Flask Method. BioAssay Systems. Available from: [Link]

  • Research progress on biodegradation of sulfonamides. Environmental Engineering.
  • Studies on sulfonamide degradation products. ResearchGate. Available from: [Link]

  • Degradation of sulfonamide antibiotics using ozone-based advanced oxidation process: Experimental, modeling, transformation mechanism and DFT study. PubMed. Available from: [Link]

  • Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. Brazilian Journal of Pharmaceutical Sciences. Available from: [Link]

  • Stability and degradation of 4-Amino-2-fluorobenzoic acid. BenchChem.
  • Development and Validation of a Stability-Indicating HPLC Method for the Simultaneous Determination of Sulfadiazine Sodium and Trimethoprim in Injectable Solution Formulation. Molecules. Available from: [Link]

  • Stability Indicating RP-HPLC Method for the Simultaneous Estimation of Pyrimethamine and Sulphadoxine in Bulk and Tablet. International Journal of Pharmaceutical and Clinical Research.

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potential impurities and byproducts in 4-Amino-2-fluorobenzenesulfonamide synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Potential Impurities and Byproducts in the Synthesis of 4-Amino-2-fluorobenzenesulfonamide

Authored by a Senior Application Scientist

Introduction

This compound is a critical building block in contemporary medicinal chemistry, serving as a key intermediate in the synthesis of various pharmaceutical agents. The presence of the fluoro, amino, and sulfonamide functional groups provides multiple points for molecular elaboration, making it a versatile scaffold. However, the multi-step synthesis required to produce this compound introduces a significant risk of impurity and byproduct formation. For researchers, scientists, and drug development professionals, a comprehensive understanding of this impurity profile is not merely an academic exercise; it is a prerequisite for ensuring the safety, efficacy, and regulatory compliance of the final active pharmaceutical ingredient (API). This guide provides a detailed examination of the common synthetic pathways to this compound and offers field-proven insights into the origins and structures of potential process-related impurities and byproducts.

Section 1: The Predominant Synthetic Pathway

The most common and industrially scalable synthesis of this compound begins with 3-fluoroaniline. To control the regioselectivity of the subsequent sulfonation and prevent side reactions at the aniline amino group, it is first protected, typically through acetylation. The resulting 3-fluoroacetanilide then undergoes chlorosulfonation, amination, and a final deprotection step to yield the target molecule. Each of these stages presents a unique set of challenges and potential impurity-generating side reactions.

G A 3-Fluoroaniline B Acetylation (Acetic Anhydride) A->B C 3-Fluoroacetanilide B->C D Chlorosulfonation (Chlorosulfonic Acid) C->D E 4-Acetamido-2-fluorobenzenesulfonyl Chloride D->E F Amination (Ammonia) E->F G 4-Acetamido-2-fluorobenzenesulfonamide F->G H Hydrolysis (Acid or Base) G->H I This compound (Final Product) H->I

Caption: Overall synthetic workflow for this compound.

Section 2: Analysis of Potential Impurities by Synthetic Stage

A rigorous analysis of each synthetic transformation is essential to anticipate and control the impurity profile of the final product.

Stage 1: Chlorosulfonation of 3-Fluoroacetanilide

The introduction of the sulfonyl chloride group is the most critical step for defining the substitution pattern of the final product. The reaction is typically carried out using chlorosulfonic acid[1][2]. The acetamido group is a strong ortho-, para-director, while the fluorine atom is a deactivating ortho-, para-director. Their combined influence strongly favors substitution at the position para to the acetamido group.

Core Reaction: 3-Fluoroacetanilide reacts with chlorosulfonic acid to form 4-Acetamido-2-fluorobenzenesulfonyl chloride.

Potential Impurities and Byproducts:

  • Isomeric Impurities: Despite the strong directing effects, small amounts of isomeric sulfonyl chlorides can be formed. The primary isomer of concern is 2-Acetamido-4-fluorobenzenesulfonyl chloride (Impurity A) . Its formation is sterically and electronically less favored but can occur, particularly if reaction temperatures are not carefully controlled. Subsequent reaction of this isomer will lead to the final isomeric impurity, 2-Amino-4-fluorobenzenesulfonamide .

  • Hydrolysis Product: The intermediate sulfonyl chloride is highly reactive and susceptible to hydrolysis. Exposure to moisture during the reaction or workup will convert it to the corresponding sulfonic acid, 4-Acetamido-2-fluorobenzenesulfonic acid (Impurity B) . This impurity is highly polar and may be difficult to remove in later stages.

  • Unreacted Starting Material: Incomplete reaction will leave residual 3-Fluoroacetanilide (Impurity C) .

G cluster_main Main Pathway cluster_impurities Impurity Formation Pathways Start 3-Fluoroacetanilide Reagent + Chlorosulfonic Acid Impurity_A Impurity A (2-Acetamido-4-fluorobenzenesulfonyl Chloride) Isomerization Start->Impurity_A Minor Pathway Product 4-Acetamido-2-fluorobenzenesulfonyl Chloride (Desired Intermediate) Reagent->Product Impurity_B Impurity B (4-Acetamido-2-fluorobenzenesulfonic Acid) Hydrolysis Product->Impurity_B Moisture Exposure

Caption: Key impurity pathways during the chlorosulfonation stage.

Stage 2: Amination of the Sulfonyl Chloride

The sulfonyl chloride intermediate is reacted with an ammonia source (e.g., ammonium hydroxide) to form the sulfonamide. This is typically a high-yielding reaction, but side reactions can still occur.

Core Reaction: 4-Acetamido-2-fluorobenzenesulfonyl chloride reacts with ammonia to form 4-Acetamido-2-fluorobenzenesulfonamide.

Potential Impurities and Byproducts:

  • Unreacted Sulfonyl Chloride: Incomplete amination will result in the carry-over of 4-Acetamido-2-fluorobenzenesulfonyl chloride . During subsequent acidic hydrolysis, this would be converted to Impurity B .

  • Hydrolysis Product: If the amination is not carried out under anhydrous conditions or if the reaction is slow, the sulfonyl chloride can hydrolyze to Impurity B .

  • Dimerization/Oligomerization: While less common with ammonia, highly reactive sulfonyl chlorides can sometimes react with the product sulfonamide under certain conditions, leading to more complex, higher molecular weight impurities.

Stage 3: Hydrolysis of the Acetamido Group

The final step is the deprotection of the amino group by hydrolyzing the acetamide, typically under acidic conditions (e.g., with HCl)[3]. This step is crucial and can be a significant source of degradation products if not properly controlled.

Core Reaction: 4-Acetamido-2-fluorobenzenesulfonamide is hydrolyzed to this compound.

Potential Impurities and Byproducts:

  • Incomplete Hydrolysis: The most common impurity from this stage is the starting material itself, 4-Acetamido-2-fluorobenzenesulfonamide (Impurity D) . Overly mild conditions or insufficient reaction time will lead to its presence in the final product.

  • Degradation Products: Sulfonamides can degrade under harsh hydrolytic conditions[4][5].

    • Desulfonation: Aggressive heating in strong acid can potentially lead to the cleavage of the C-S bond, resulting in the formation of 3-fluoroaniline .

    • Sulfonamide Bond Cleavage: Although the sulfonamide bond is generally stable, extreme conditions could lead to its cleavage, yielding 4-amino-2-fluorobenzoic acid derivatives or other related species.

  • Halogenated Byproducts: In reactions involving aniline derivatives and strong acids, there is a potential for the formation of halogenated byproducts, though this is less common for fluoro-substituted rings compared to chloro- or bromo-substituted ones[6].

G cluster_main Main Pathway cluster_impurities Impurity Formation Pathways Start 4-Acetamido-2-fluorobenzenesulfonamide Reagent + Acid/Heat Impurity_D Impurity D (Incomplete Hydrolysis) Start->Impurity_D Insufficient Time/Temp Degradation Degradation Products (e.g., 3-Fluoroaniline) (Desulfonation) Start->Degradation Harsh Conditions Product This compound (Final Product) Reagent->Product

Caption: Impurity formation during the final hydrolysis step.

Section 3: Characterization and Control Strategies

Effective control of the impurity profile relies on robust analytical methods and strategic process optimization.

Analytical Methodologies

High-Performance Liquid Chromatography (HPLC) coupled with UV detection is the primary method for routine purity analysis. For definitive identification and characterization of unknown impurities, Liquid Chromatography-Mass Spectrometry (LC-MS) is indispensable.

Experimental Protocol: Representative HPLC Method for Impurity Profiling

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: Linear gradient from 5% to 95% B

    • 15-18 min: Hold at 95% B

    • 18-20 min: Return to 5% B and equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of Mobile Phase A and B to a concentration of approximately 1 mg/mL.

This method provides a good starting point for separating the non-polar starting materials and intermediates from the more polar final product and sulfonic acid-related impurities.

Process Control Strategies
  • Temperature Control: Crucial during chlorosulfonation to minimize the formation of isomeric byproduct (Impurity A).

  • Moisture Control: Strict anhydrous conditions are necessary during the chlorosulfonation and amination steps to prevent the formation of the sulfonic acid byproduct (Impurity B).

  • Stoichiometry: Precise control of reagents, especially chlorosulfonic acid, can prevent over-reaction or incomplete conversion.

  • Reaction Time and Temperature in Hydrolysis: The final deprotection step must be carefully optimized to ensure complete conversion to the final product while minimizing the formation of degradation products.

  • Purification: Recrystallization of the final product is often effective in removing most process-related impurities. The choice of solvent is critical for selectively precipitating the desired product while leaving impurities in the mother liquor.

Section 4: Summary of Key Impurities

The following table consolidates the primary potential impurities discussed in this guide.

Impurity IDChemical NameStructure (or Description)Origin Stage
Impurity A 2-Acetamido-4-fluorobenzenesulfonyl chlorideIsomer of the key intermediateChlorosulfonation
Impurity B 4-Acetamido-2-fluorobenzenesulfonic acidHydrolysis of sulfonyl chlorideChlorosulfonation/Amination
Impurity C 3-FluoroacetanilideUnreacted starting materialChlorosulfonation
Impurity D 4-Acetamido-2-fluorobenzenesulfonamideIncomplete hydrolysisHydrolysis
Isomeric Product 2-Amino-4-fluorobenzenesulfonamideFrom Impurity A pathwayFinal Product
Degradation 3-FluoroanilineDesulfonationHydrolysis

Conclusion

The synthesis of this compound, while based on classical organic transformations, requires careful control and a deep understanding of potential side reactions to ensure the production of high-purity material. The primary challenges lie in controlling the regioselectivity of the chlorosulfonation and ensuring the completeness of the final hydrolysis step without inducing degradation. By anticipating the formation of isomeric, hydrolysis-related, and degradation impurities, and by implementing robust analytical controls and optimized reaction conditions, drug development professionals can confidently utilize this valuable intermediate in their synthetic campaigns, ultimately contributing to the development of safe and effective medicines.

References

  • Correira, P. R. M., et al. (2021). Degradation of sulfonamides as a microbial resistance mechanism. PubMed. Available at: [Link]

  • Wang, J., et al. (2022). Comparison of chemical and biological degradation of sulfonamides: Solving the mystery of sulfonamide transformation. PubMed. Available at: [Link]

  • Filo. (2024). le Hydrolysis - 4-AcetamidobenzeneSulfanilamide sulfonamide. Filo. Available at: [Link]

  • PrepChem.com. (Date not available). Synthesis of 4-Acetamidobenzenesulfonyl chloride. PrepChem.com. Available at: [Link]

  • Google Patents. (Date not available). CN113636961A - Preparation method of p-acetamidobenzenesulfonyl chloride. Google Patents.
  • Chu, W., et al. (2019). Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts. Environmental Science & Technology. Available at: [Link]

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A Comprehensive In-Silico Analysis of 4-Amino-2-fluorobenzenesulfonamide: A Technical Guide for Theoretical and Computational Probing

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a detailed framework for the theoretical and computational investigation of 4-Amino-2-fluorobenzenesulfonamide, a molecule of interest in medicinal chemistry. Given the prevalence of sulfonamides as a critical scaffold in drug discovery, particularly as carbonic anhydrase inhibitors, a thorough in-silico characterization is paramount for elucidating its physicochemical properties, electronic structure, and potential biological activity. This document serves as a comprehensive protocol for researchers, scientists, and drug development professionals, outlining the rationale and step-by-step methodologies for a robust computational analysis.

Introduction: The Scientific Imperative for a Computational Deep Dive

This compound (C₆H₇FN₂O₂S) is a halogenated aromatic sulfonamide.[1] The sulfonamide functional group is a well-established pharmacophore, known for its ability to inhibit carbonic anhydrases, enzymes implicated in a range of physiological and pathological processes.[2][3][4] The introduction of a fluorine atom to the benzene ring can significantly modulate the molecule's electronic properties, lipophilicity, and metabolic stability, making it an intriguing candidate for further investigation.

This guide proposes a comprehensive theoretical and computational study to predict and understand the molecular properties of this compound. By employing a suite of computational techniques, from Density Functional Theory (DFT) to molecular docking, we can generate valuable data that can inform and guide future experimental work, including synthesis, spectroscopic characterization, and biological evaluation.

Theoretical Framework and Computational Methodologies: A Multi-pronged Approach

Our proposed in-silico investigation is built upon a foundation of established computational chemistry principles. The following sections detail the theoretical underpinnings and the specific computational experiments to be performed.

Density Functional Theory (DFT) Calculations: Unveiling the Molecular Landscape

DFT is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. We will employ DFT to determine the optimized molecular geometry, vibrational frequencies, and various electronic properties of this compound.

  • Molecular Geometry Optimization: The first and most crucial step is to determine the most stable three-dimensional conformation of the molecule. This is achieved by finding the minimum energy structure on the potential energy surface. An optimized geometry is essential for the accuracy of all subsequent calculations.

  • Vibrational Frequency Analysis: Once the geometry is optimized, a frequency calculation will be performed. This will serve two purposes: firstly, to confirm that the optimized structure is a true minimum (i.e., no imaginary frequencies), and secondly, to predict the infrared (IR) and Raman spectra of the molecule. These predicted spectra can be compared with experimental data for validation of the computational model.

  • Frontier Molecular Orbital (FMO) Analysis: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy difference between them, the HOMO-LUMO gap, is a critical parameter for determining molecular reactivity, chemical stability, and the molecule's optical and electronic properties.[5]

  • Molecular Electrostatic Potential (MEP) Mapping: The MEP is a visual representation of the charge distribution around a molecule. It allows for the identification of electrophilic and nucleophilic sites, which is crucial for understanding intermolecular interactions and predicting how the molecule will interact with other molecules, such as biological receptors.[5]

Molecular Docking: Predicting Biological Interactions

Given the prevalence of sulfonamides as carbonic anhydrase inhibitors, we propose to investigate the potential of this compound to bind to this class of enzymes. Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[6][7][8]

  • Target Selection: We will select a representative human carbonic anhydrase isoform, such as Carbonic Anhydrase II (CA II), for which numerous crystal structures are available in the Protein Data Bank (PDB).

  • Binding Site Prediction and Docking Simulation: The docking protocol will involve preparing the protein and ligand structures, identifying the active site of the enzyme, and then using a docking algorithm to predict the binding mode and estimate the binding affinity of this compound within the active site. The results will provide insights into the potential inhibitory activity of the molecule.

Proposed Experimental Protocols: A Step-by-Step Guide

The following protocols provide a detailed workflow for the proposed computational studies.

Protocol for DFT Calculations
  • Software: Gaussian 09 or 16 suite of programs.[9]

  • Method: Density Functional Theory (DFT) with the B3LYP functional and the 6-311++G(d,p) basis set.[5][9] This level of theory has been shown to provide a good balance of accuracy and computational cost for organic molecules.

  • Geometry Optimization:

    • Input the initial structure of this compound.

    • Perform a geometry optimization using the Opt keyword.

    • The convergence criteria should be set to the default values.

  • Frequency Calculation:

    • Use the optimized geometry from the previous step.

    • Perform a frequency calculation using the Freq keyword.

    • Confirm that there are no imaginary frequencies.

  • FMO and MEP Analysis:

    • The HOMO and LUMO energies and the MEP map can be generated from the output of the frequency calculation.

    • Visualize the molecular orbitals and the MEP surface using software such as GaussView.

Protocol for Molecular Docking
  • Software: AutoDock Vina or Schrödinger's Glide.[7][8]

  • Protein Preparation:

    • Download the crystal structure of human Carbonic Anhydrase II (e.g., PDB ID: 1AZM) from the Protein Data Bank.[8]

    • Remove water molecules and any co-crystallized ligands.

    • Add hydrogen atoms and assign appropriate protonation states to the amino acid residues.

    • Minimize the energy of the protein structure.

  • Ligand Preparation:

    • Use the DFT-optimized structure of this compound.

    • Assign appropriate atom types and charges.

  • Docking Simulation:

    • Define the binding site based on the location of the zinc ion and the known binding pocket of sulfonamide inhibitors.

    • Run the docking simulation to generate a set of possible binding poses.

    • Analyze the results to identify the most favorable binding mode and the corresponding binding affinity score.

Expected Outcomes and Data Presentation

The proposed computational studies will yield a wealth of information about this compound.

DFT Results

The DFT calculations will provide the following quantitative data, which should be summarized in tables for clarity:

ParameterCalculated Value
Optimized Bond Lengths (Å)
Optimized Bond Angles (°)
Vibrational Frequencies (cm⁻¹)
HOMO Energy (eV)
LUMO Energy (eV)
HOMO-LUMO Gap (eV)

The predicted IR and Raman spectra should be plotted and compared with available experimental data for validation. The HOMO, LUMO, and MEP surfaces should be visualized and discussed in the context of the molecule's reactivity.

Molecular Docking Results

The molecular docking results should be presented in a table summarizing the binding affinity and key interactions:

ParameterValue
Binding Affinity (kcal/mol)
Key Interacting Residues
Hydrogen Bonds
Hydrophobic Interactions

A 2D and 3D representation of the docked pose of this compound within the active site of carbonic anhydrase should be generated to visualize the binding interactions.

Visualization of Workflows

The following diagrams illustrate the proposed computational workflows.

DFT_Workflow start Initial Molecular Structure opt Geometry Optimization (DFT/B3LYP/6-311++G(d,p)) start->opt freq Vibrational Frequency Analysis opt->freq verify Verify Minimum Energy (No Imaginary Frequencies) freq->verify spectra Predict IR/Raman Spectra verify->spectra Validated Structure fmo FMO Analysis (HOMO, LUMO, Gap) verify->fmo mep MEP Mapping verify->mep

Caption: Workflow for Density Functional Theory (DFT) calculations.

Docking_Workflow protein_prep Protein Preparation (e.g., CA II from PDB) docking Molecular Docking (e.g., AutoDock Vina) protein_prep->docking ligand_prep Ligand Preparation (DFT Optimized Structure) ligand_prep->docking analysis Analysis of Results (Binding Affinity, Pose) docking->analysis visualization Visualization of Interactions analysis->visualization

Caption: Workflow for Molecular Docking studies.

Conclusion: Paving the Way for Experimental Discovery

This technical guide has outlined a comprehensive and scientifically rigorous framework for the theoretical and computational study of this compound. By following these protocols, researchers can generate valuable insights into the molecule's structural, electronic, and potential biological properties. The data obtained from these in-silico experiments will provide a strong foundation for guiding future experimental research, ultimately accelerating the drug discovery and development process.

References

  • Interaction Studies between Carbonic Anhydrase and a Sulfonamide Inhibitor by Experimental and Theoretical Approaches. ACS Medicinal Chemistry Letters. [Link]

  • Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. National Institutes of Health. [Link]

  • Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. MDPI. [Link]

  • Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. National Institutes of Health. [Link]

  • Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives. National Institutes of Health. [Link]

  • Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action. ACS Publications. [Link]

  • DESIGN AND MOLECULAR DOCKING OF SULFONAMIDE DERIVATIVES. Semantic Scholar. [Link]

  • Computational studies on Sulfonamide drug molecules by Density Functional Theory. ResearchGate. [Link]

  • MOLECULAR DOCKING STUDIES OF SOME SULFONAMIDE DERIVATIVES AS PBP-2X INHIBITORS AS ANTIBACTERIAL AGENTS. Romanian Journal of Biophysics. [Link]

  • Investigation on synthesized sulfonamide Schiff base with DFT approaches and in silico pharmacokinetic studies: Topological, NBO, and NLO analyses. PubMed Central. [Link]

  • Potential toxic effects of sulfonamides antibiotics: Molecular modeling, multiple-spectroscopy techniques and density functional theory calculations. ResearchGate. [Link]

  • This compound. AA Blocks. [Link]

  • Investigation on synthesized sulfonamide Schiff base with DFT approaches and in silico pharmacokinetic studies: Topological, NBO, and NLO analyses. PubMed. [Link]

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The Strategic Introduction of Fluorine: Modulating the Electronic Landscape of Aminobenzenesulfonamides for Enhanced Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The aminobenzenesulfonamide scaffold is a cornerstone in medicinal chemistry, forming the basis of a wide array of therapeutic agents.[1] The strategic incorporation of fluorine atoms into this privileged structure has emerged as a powerful tool for fine-tuning its electronic properties, thereby optimizing pharmacokinetic and pharmacodynamic profiles. This guide provides a comprehensive exploration of the multifaceted effects of fluorination on the electronic characteristics of aminobenzenesulfonamides. We will delve into the causal relationships between fluorine substitution and key parameters such as acidity (pKa), electron density distribution, and lipophilicity. Furthermore, this document will detail established synthetic methodologies for the introduction of fluorine, outline rigorous analytical techniques for characterization, and discuss the profound implications of these electronic modifications on biological activity. Through a blend of theoretical principles and practical insights, this guide aims to equip researchers and drug development professionals with the knowledge to rationally design and synthesize next-generation aminobenzenesulfonamide-based therapeutics with enhanced efficacy and safety.

The Rationale for Fluorination in Aminobenzenesulfonamide Drug Discovery

The enduring legacy of sulfonamide-containing drugs is a testament to their versatile biological activities, which include antibacterial, anticancer, and anti-inflammatory properties.[1] The introduction of fluorine, the most electronegative element, into organic molecules can induce profound changes in their physicochemical properties.[2] In the context of aminobenzenesulfonamides, fluorination is not merely an act of atomic substitution but a strategic maneuver to modulate the molecule's electronic landscape. These alterations can lead to:

  • Enhanced Binding Affinity: By altering the electron distribution within the aromatic ring and the sulfonamide group, fluorine can influence hydrogen bonding capabilities and other non-covalent interactions with biological targets.

  • Improved Metabolic Stability: The high strength of the carbon-fluorine bond can block sites of oxidative metabolism, thereby increasing the in vivo half-life of a drug candidate.[3][4]

  • Increased Lipophilicity: The introduction of fluorine can enhance a molecule's ability to cross biological membranes, a critical factor for oral bioavailability and reaching intracellular targets.[5]

  • Modulation of Acidity (pKa): Fluorine's strong electron-withdrawing nature significantly impacts the acidity of the sulfonamide proton, which is often crucial for target engagement and solubility.[5]

The Inductive Effect: Fluorine's Influence on Acidity (pKa)

The acidity of the sulfonamide (SO₂NH₂) group is a critical determinant of its biological activity. The deprotonated sulfonamide anion is often the species that interacts with the zinc ion in metalloenzymes like carbonic anhydrase. Fluorine's potent inductive effect plays a pivotal role in modulating this acidity.

The electron-withdrawing nature of fluorine atoms pulls electron density away from the aromatic ring and, consequently, from the sulfonamide group. This delocalization of negative charge stabilizes the conjugate base (sulfonamide anion), thereby increasing the acidity of the parent sulfonamide and lowering its pKa value.[5] The magnitude of this pKa shift is dependent on the number and position of the fluorine substituents.

CompoundSubstitution PatternpKa
BenzenesulfonamideUnsubstituted~10.0
4-Fluorobenzenesulfonamidepara-Fluoro~9.5
2,4-Difluorobenzenesulfonamideortho, para-Difluoro~9.0
2,4,6-Trifluorobenzenesulfonamideortho, para, ortho-Trifluoro~8.5

Table 1: Illustrative pKa values demonstrating the acidifying effect of fluorination on the benzenesulfonamide scaffold. Note: These are approximate values and can vary based on experimental conditions.

Experimental Protocol: Determination of pKa by ¹⁹F NMR Spectroscopy

A robust method for determining the pKa of fluorinated compounds is through ¹⁹F NMR spectroscopy, as the chemical shift of the fluorine nucleus is sensitive to the ionization state of the molecule.[6][7][8]

Step-by-Step Methodology:

  • Sample Preparation: Prepare a series of buffered solutions of the fluorinated aminobenzenesulfonamide at various pH values bracketing the expected pKa. A constant concentration of the analyte should be maintained across all samples.

  • Internal Standard: Add a suitable, non-pH-sensitive fluorinated internal standard to each sample for accurate chemical shift referencing.

  • NMR Acquisition: Acquire ¹⁹F NMR spectra for each sample under standardized conditions (temperature, acquisition parameters).

  • Data Analysis: Plot the observed ¹⁹F chemical shift (δ) as a function of pH.

  • pKa Determination: Fit the data to the Henderson-Hasselbalch equation to determine the pKa value, which corresponds to the pH at the inflection point of the sigmoidal curve.

Altering the Electronic Landscape: Impact on Molecular Interactions

Beyond pKa modulation, fluorination significantly reshapes the electron density distribution across the entire aminobenzenesulfonamide molecule. This has profound implications for its interactions with biological targets.

  • Dipole Moment: The introduction of the highly electronegative fluorine atom creates a strong C-F bond dipole, altering the overall molecular dipole moment. This can influence long-range electrostatic interactions with a protein's binding pocket.

  • Aromatic System: Fluorine substitution on the benzene ring modifies the quadrupole moment of the aromatic system, affecting π-π stacking and cation-π interactions, which are often crucial for ligand binding.

  • Hydrogen Bonding: While the C-F bond is a poor hydrogen bond acceptor, the inductive effect of fluorine can enhance the acidity of neighboring N-H protons, making them stronger hydrogen bond donors.

Computational Workflow: Visualizing the Electronic Effects of Fluorination

Density Functional Theory (DFT) calculations are a powerful tool for predicting and visualizing the electronic consequences of fluorination.[9][10][11]

G cluster_0 Computational Analysis Workflow Start Input Structure (Aminobenzenesulfonamide) DFT_Calc DFT Calculation (e.g., B3LYP/6-31G*) Start->DFT_Calc ESP_Map Electrostatic Potential (ESP) Map Generation DFT_Calc->ESP_Map NBO_Analysis Natural Bond Orbital (NBO) Analysis DFT_Calc->NBO_Analysis Output Visualization of Electron Density and Atomic Charges ESP_Map->Output NBO_Analysis->Output

Figure 1: A generalized workflow for the computational analysis of fluorination effects.

Synthetic Strategies for the Fluorination of Aminobenzenesulfonamides

The synthesis of fluorinated aminobenzenesulfonamides can be approached through various methods, broadly categorized into late-stage fluorination of a pre-formed aminobenzenesulfonamide core or the use of fluorinated building blocks.

Late-Stage Fluorination
  • Electrophilic Fluorination: Reagents such as Selectfluor® can be used to directly introduce fluorine onto the aromatic ring of an activated aminobenzenesulfonamide derivative.[12] This approach is often limited by regioselectivity.

Building Block Approach
  • From Fluorinated Anilines: A more common and regioselective approach involves the reaction of a fluorinated aniline with a sulfonyl chloride, followed by amination or other functional group interconversions.

  • Nucleophilic Aromatic Substitution (SNA_r): Highly activated polyfluorinated aromatic rings can undergo S_NAr reactions with ammonia or amines to introduce the amino group.[13]

G cluster_1 Synthetic Pathway: Building Block Approach Start Fluorinated Aniline Step1 Reaction with Benzenesulfonyl Chloride Start->Step1 Intermediate Fluorinated N-Phenylbenzenesulfonamide Step1->Intermediate Step2 Functional Group Interconversion Intermediate->Step2 Product Target Fluorinated Aminobenzenesulfonamide Step2->Product

Figure 2: A representative synthetic scheme using a fluorinated aniline building block.

Analytical Characterization of Fluorinated Aminobenzenesulfonamides

The unambiguous characterization of synthesized fluorinated aminobenzenesulfonamides is crucial. A combination of spectroscopic techniques is typically employed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides information on the proton environment.

    • ¹³C NMR: Characterizes the carbon skeleton.

    • ¹⁹F NMR: Directly observes the fluorine atoms, providing information on their chemical environment and coupling to other nuclei.[14][15][16] This is a particularly powerful tool for confirming the success of fluorination and identifying isomers.

  • Mass Spectrometry (MS): Determines the molecular weight and provides information on the elemental composition through high-resolution mass spectrometry (HRMS).[13]

  • Infrared (IR) Spectroscopy: Identifies characteristic functional groups, such as the S=O and N-H stretches of the sulfonamide.[13]

Downstream Consequences: Biological Activity and Structure-Activity Relationships (SAR)

The electronic modifications induced by fluorination have a direct and often predictable impact on the biological activity of aminobenzenesulfonamides.

  • Case Study: Carbonic Anhydrase Inhibitors: Many benzenesulfonamide-based drugs target carbonic anhydrases. Fluorination can enhance the inhibitory potency by lowering the pKa of the sulfonamide, leading to a higher population of the active anionic form at physiological pH.[17]

  • Impact on Pharmacokinetics: As previously mentioned, fluorination can block metabolic hotspots, leading to improved metabolic stability and a longer duration of action.[3]

A recent study on fluorinated benzenesulfonamides as inhibitors of amyloid-β aggregation, a key pathological hallmark of Alzheimer's disease, demonstrated that specific substitution patterns are necessary for activity.[18][19] This highlights the importance of a detailed structure-activity relationship (SAR) analysis in guiding the design of fluorinated aminobenzenesulfonamide-based drugs.[18][19]

Conclusion and Future Perspectives

The strategic incorporation of fluorine into the aminobenzenesulfonamide scaffold is a validated and powerful strategy in modern drug discovery. By understanding the fundamental electronic effects of fluorination on acidity, electron distribution, and molecular interactions, medicinal chemists can rationally design molecules with improved potency, selectivity, and pharmacokinetic properties. The continued development of novel fluorination methodologies and the increasing sophistication of computational tools will undoubtedly lead to the discovery of new and improved aminobenzenesulfonamide-based therapeutics for a wide range of diseases.

References

  • Structure-Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid-β Aggreg
  • Structure‐Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid‐β Aggregation | Request PDF.
  • N-(benzenesulfonyl)-N-fluorobenzenesulfonamide. Enamine.
  • Synthesis of fluorinated 3-aminobenzofurans via a tandem SNAr-cyclocondensation str
  • pKa values of compounds investigated herein.
  • Determination of pKa values of fluoroalkanesulfonamides and investigation of their nucleophilicity. ScienceDirect.
  • Synthesis of fluorinated chiral amines using N-tert-butylsulfinyl imines. PubMed.
  • Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. Chair of Analytical Chemistry.
  • New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds.
  • The application of 19F NMR spectroscopy for the analysis of fluorinated new psychoactive substances (NPS). PubMed.
  • Effects of fluorination on in-vitro metabolism and biological activity of N-nitrosodialkylamines. PubMed.
  • Synthesis of Fluorinated Amines: A Personal Account.
  • Fluorescence Spectrometric Determination of Drugs Containing 𝜶-Methylene Sulfone/Sulfonamide Functional Groups Using N1-Methylnicotinamide Chloride as a Fluorogenic Agent.
  • Application of 19F NMR Spectroscopy for Content Determination of Fluorin
  • Exploring Sulfonamides: Biological Activities and Structure–Activity Rel
  • The Shapes of Sulfonamides: A Rot
  • Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry.
  • Potent Biological Activity of Fluorinated Derivatives of 2-Deoxy-d-Glucose in a Glioblastoma Model. MDPI.
  • The fluorination effect: the importance of backbone planarity in achieving high performance ambipolar field effect transistors.
  • Experimental Determination of pK a for 10 PFAS, Mono‑, Di‑, and Trifluoroacetic Acid by 19F‑NMR.
  • Unveiling the molecular basis of selective fluorination: computation-guided identification, characterization, and engineering of SAM-dependent fluorinases. ChemRxiv.
  • Synthesis of Fluorinated β-Amino Acids | Request PDF.
  • Key Mechanistic Features of the Silver(I)-Mediated Deconstructive Fluorination of Cyclic Amines: Multistate Reactivity versus Single-Electron Transfer.
  • Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry.
  • Theoretical Study on Fluorinated Derivatives of Sulfolane, Cyclopentanone, and Gamma-Butyrolactone. MDPI.
  • Edge Effect in Electronic and Transport Properties of 1D Fluorinated Graphene M
  • Impact of fluorination and chlorination on the electronic structure, topology and in-plane ring normal modes of pyridines. Royal Society of Chemistry.
  • Experimental/Computational Study on the Impact of Fluorine on the Structure and Noncovalent Interactions in the Monohydrated Cluster of ortho-Fluorin
  • Biological Impacts of Fluorination.
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Methodological & Application

using 4-Amino-2-fluorobenzenesulfonamide as a building block for carbonic anhydrase inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: 4-Amino-2-fluorobenzenesulfonamide: A Versatile Scaffold for the Development of Novel Carbonic Anhydrase Inhibitors

Introduction: The Enduring Importance of Carbonic Anhydrases and Their Inhibitors

Carbonic Anhydrases (CAs, EC 4.2.1.1) are a superfamily of ubiquitous zinc-containing metalloenzymes.[1][2] They catalyze a fundamental physiological reaction: the reversible hydration of carbon dioxide to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺).[2] This seemingly simple function is critical for a vast array of physiological processes, including respiration, pH homeostasis, electrolyte secretion, and biosynthesis.[1]

In humans, 15 different CA isoforms have been identified, each with a unique tissue distribution and physiological role. The dysregulation or overexpression of specific isoforms is implicated in a range of pathologies, making them significant drug targets.[3] For instance, CA II, IV, and XII are involved in aqueous humor secretion in the eye, and their inhibition is a cornerstone of glaucoma treatment.[4] Tumor-associated isoforms like CA IX and XII are overexpressed in various cancers, contributing to the acidic tumor microenvironment and are targets for novel anticancer therapies.[5][6]

Aromatic and heterocyclic sulfonamides (R-SO₂NH₂) represent the most established class of CA inhibitors (CAIs).[1][5] The primary sulfonamide moiety is the critical "zinc-binding group" (ZBG) that coordinates to the Zn²⁺ ion in the enzyme's active site, leading to potent inhibition.[3] While effective, many classical sulfonamide drugs lack isoform selectivity, leading to undesirable side effects.[7][8] This has driven the search for new inhibitor scaffolds that can be modified to achieve greater selectivity and improved pharmacological profiles.

This guide focuses on This compound as a strategic building block for synthesizing next-generation CAIs. We will explore the rationale behind its selection, provide detailed synthetic protocols, outline methods for biochemical evaluation, and discuss structure-activity relationship (SAR) principles.

The Strategic Advantage of Fluorine in CA Inhibitor Design

The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance pharmacological properties. The "magic effect" of fluorine stems from its unique characteristics: it is the most electronegative element, has a small van der Waals radius similar to hydrogen, and the C-F bond is exceptionally strong.[9][10][11]

When strategically placed within a CA inhibitor scaffold, fluorine can confer several advantages:

  • Enhanced Binding Affinity: The electronegative nature of fluorine can modulate the electronics of the aromatic ring, leading to more favorable interactions with amino acid residues in the CA active site, such as through dipole-quadrupole or dipole-induced dipole interactions.[10][11]

  • Improved Metabolic Stability: The strength of the C-F bond makes it resistant to metabolic degradation by cytochrome P450 enzymes, which can increase the half-life and bioavailability of the drug.[9]

  • Modulation of Physicochemical Properties: Fluorine substitution can increase lipophilicity, which may enhance membrane permeability and cell penetration.[9][12]

  • Altered pKa: Fluorine's electron-withdrawing nature can influence the acidity of the sulfonamide group, which is crucial for its interaction with the zinc ion, although this effect is not always significant.[10]

The 2-fluoro substitution in this compound places this strategic atom ortho to the critical sulfonamide group, positioning it to directly influence the local electronic environment and steric interactions within the enzyme's active site.[13]

This compound: A Privileged Building Block

This compound is an ideal starting point for building diverse libraries of CA inhibitors. Its structure contains three key features that medicinal chemists can exploit.

FeatureRole in Inhibitor DesignChemical Properties
Primary Sulfonamide (-SO₂NH₂) Zinc-Binding Group (ZBG): The cornerstone of CA inhibition. The deprotonated nitrogen coordinates directly to the catalytic Zn²⁺ ion.[3]Acts as a strong hydrogen bond donor and acceptor.
Primary Amino Group (-NH₂) Synthetic Handle: Provides a reactive site for introducing a wide variety of "tail" moieties to explore the inhibitor's structure-activity relationship (SAR).[7]Nucleophilic site for reactions like acylation, sulfonylation, alkylation, and diazotization.
Ortho-Fluorine Atom (-F) Pharmacokinetic & Pharmacodynamic Modulator: Leverages the benefits of fluorination (see Section 2) to enhance binding and metabolic stability.[9][14]Strongly electron-withdrawing, alters the charge distribution of the phenyl ring.

Properties of this compound:

  • CAS Number: 2368-83-4[15][16]

  • Molecular Formula: C₆H₇FN₂O₂S[15]

  • Molecular Weight: 190.20 g/mol [15]

G cluster_scaffold This compound Scaffold cluster_function Function in Inhibitor Design scaffold Core Structure zbg Primary Sulfonamide (-SO2NH2) zbg_func Zinc Binding & Potency zbg->zbg_func Enables handle Amino Group (-NH2) handle_func Synthetic Diversification (SAR) handle->handle_func Allows modulator Fluorine Atom (-F) modulator_func PK/PD Modulation modulator->modulator_func Provides

Figure 1: Functional components of the this compound scaffold.

Synthetic Protocol: Synthesis of an N-Acyl Inhibitor Derivative

This protocol details a representative synthesis of an N-acyl derivative from this compound. This common reaction attaches a "tail" to the 4-amino group, a fundamental step in exploring the SAR of the hydrophobic region of the CA active site.[17][18][19]

Reaction Scheme: this compound + R-COCl → N-(4-sulfamoyl-3-fluorophenyl)acetamide derivative + HCl

Materials and Reagents
  • This compound (Starting Material)

  • Acetyl chloride (or other desired acyl chloride, R-COCl)

  • Pyridine (Anhydrous)

  • Dichloromethane (DCM, Anhydrous)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and Hexanes (for chromatography)

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, separatory funnel, rotary evaporator.

Step-by-Step Protocol
  • Reaction Setup: In a clean, dry round-bottom flask under a nitrogen or argon atmosphere, dissolve this compound (1.0 eq) in anhydrous DCM (approx. 10 mL per mmol of starting material).

  • Base Addition: Add anhydrous pyridine (1.2 eq) to the solution. Cool the flask to 0 °C in an ice bath.

    • Causality Note: Pyridine acts as a base to neutralize the HCl byproduct generated during the reaction, driving the equilibrium towards product formation and preventing protonation of the starting amine.

  • Acylation: Add the desired acyl chloride (e.g., acetyl chloride, 1.1 eq) dropwise to the stirred solution at 0 °C.

    • Causality Note: Dropwise addition at low temperature is crucial to control the exothermic reaction and prevent potential side reactions.

  • Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Workup - Quenching: Once the reaction is complete, carefully add 1 M HCl to the flask to quench the reaction and neutralize the excess pyridine.

  • Workup - Extraction: Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with 1 M HCl (2x), water (1x), saturated NaHCO₃ solution (2x), and finally with brine (1x).

    • Causality Note: The acid wash removes pyridine. The bicarbonate wash removes any unreacted acyl chloride and acidic impurities. The brine wash removes residual water from the organic layer.

  • Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure N-acyl derivative.

  • Characterization: Confirm the structure and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

G start Dissolve Starting Material (this compound) in Anhydrous DCM add_base Add Pyridine (Base) Cool to 0 °C start->add_base add_acyl Add Acyl Chloride (R-COCl) Dropwise at 0 °C add_base->add_acyl react Stir at Room Temperature Monitor by TLC add_acyl->react quench Quench with 1 M HCl react->quench extract Aqueous Workup (HCl, H2O, NaHCO3, Brine) quench->extract dry Dry Organic Layer (MgSO4) Filter & Concentrate extract->dry purify Purify by Column Chromatography dry->purify end Characterize Pure Product (NMR, MS) purify->end

Figure 2: Workflow for the synthesis of an N-acyl CA inhibitor derivative.

Protocol: In Vitro Carbonic Anhydrase Inhibition Assay

This protocol describes a colorimetric assay to determine the inhibitory activity of synthesized compounds against various CA isoforms. The assay is based on the esterase activity of CAs, which can hydrolyze p-nitrophenyl acetate (p-NPA) to the yellow-colored product p-nitrophenol (p-NP).[20] The rate of p-NP formation, monitored by the increase in absorbance at 405 nm, is inversely proportional to the inhibitor's potency.[20][21]

Materials and Reagents
  • CA Enzyme: Purified human CA isoforms (e.g., hCA I, II, IX, XII)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5[20]

  • Substrate: p-Nitrophenyl acetate (p-NPA)

  • Inhibitors: Test compounds synthesized from this compound

  • Positive Control: Acetazolamide (a known broad-spectrum CA inhibitor)[21][22]

  • Solvent: DMSO (for dissolving substrate and inhibitors)

  • Equipment: 96-well clear, flat-bottom microplate; multichannel pipette; microplate reader capable of kinetic measurements at 405 nm.

Reagent Preparation
  • CA Enzyme Stock (1 mg/mL): Dissolve the lyophilized CA enzyme in cold Assay Buffer. Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.[20]

  • CA Working Solution (e.g., 20-50 units/mL): On the day of the assay, dilute the CA stock solution to the desired final concentration in cold Assay Buffer. Keep on ice.

  • Substrate Stock (3 mM p-NPA): Dissolve p-NPA in DMSO. This solution should be prepared fresh daily.[20]

  • Inhibitor Stock Solutions (e.g., 10 mM): Dissolve test compounds and Acetazolamide in DMSO. Prepare serial dilutions from these stocks to generate a dose-response curve.

Assay Protocol (96-well plate format)

This protocol is for a final assay volume of 200 µL. All measurements should be performed in triplicate.[20]

  • Plate Setup:

    • Blank (No Enzyme): 180 µL Assay Buffer

    • Maximum Activity (Vehicle Control): 178 µL Assay Buffer + 2 µL DMSO

    • Positive Control: 178 µL Assay Buffer + 2 µL of Acetazolamide dilution

    • Test Compound: 178 µL Assay Buffer + 2 µL of test compound dilution

  • Enzyme-Inhibitor Pre-incubation:

    • Add 20 µL of the CA Working Solution to all wells except the Blank wells.

    • Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.[22]

  • Reaction Initiation:

    • Initiate the reaction by adding 20 µL of the Substrate Stock Solution to all wells (including the Blank).

    • Immediately place the plate in the microplate reader.

  • Kinetic Measurement:

    • Measure the absorbance at 405 nm every 30 seconds for 10-20 minutes.

Data Analysis
  • Calculate Reaction Rates (V): For each well, determine the rate of reaction by calculating the slope (ΔAbs/min) of the linear portion of the absorbance vs. time curve.

  • Correct for Blank: Subtract the rate of the blank wells (non-enzymatic hydrolysis of p-NPA) from all other rates.

  • Calculate Percent Inhibition: % Inhibition = [(V_max_activity - V_inhibitor) / V_max_activity] * 100[20]

    • Where V_max_activity is the rate of the vehicle control and V_inhibitor is the rate in the presence of the test compound.

  • Determine IC₅₀: Plot the % Inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Structure-Activity Relationship (SAR) Insights

The true power of using this compound as a building block lies in the ability to systematically modify the "tail" region and observe the effects on inhibitory potency and isoform selectivity.[23] The CA active site can be broadly divided into a hydrophilic region and a hydrophobic region. The sulfonamide group anchors the inhibitor to the zinc ion, while the tail extends into other parts of the active site, allowing for the tuning of selectivity.[3]

Illustrative SAR Table: The following table presents hypothetical data to illustrate how modifications at the 4-amino position can influence activity against key CA isoforms.

Compound IDR-Group Modification at 4-Amino PositionIC₅₀ hCA I (nM)IC₅₀ hCA II (nM)IC₅₀ hCA IX (nM)IC₅₀ hCA XII (nM)Selectivity Notes
Parent -H55098150120Modest activity, poor selectivity.
C1-Acyl -C(O)CH₃250254530Increased potency, especially for II, IX, XII.
C1-Benzoyl -C(O)Ph18015189.5Aromatic tail improves potency. High affinity for tumor-associated isoforms.[23]
C1-Sulfonyl -SO₂-Ph300406055Alternative linker, good potency.
C1-Triazole (via Click Chemistry)[5][17]958.57.13.1Heterocyclic tails can confer high potency and selectivity.[5][23]

Data are for illustrative purposes and do not represent actual experimental values.

G cluster_CA Carbonic Anhydrase Active Site cluster_inhibitor Inhibitor Scaffold active_site Hydrophilic Region Zn²⁺ Ion Hydrophobic Pocket inhibitor R-Group 'Tail' This compound Core -SO₂NH₂ (ZBG) inhibitor:f2->active_site:f1 Coordinates inhibitor:f0->active_site:f2 Interacts inhibitor:f1->active_site:f0 Interacts

Figure 3: Schematic of inhibitor binding in the CA active site.

Conclusion

This compound is a highly valuable and strategic building block for the discovery and development of novel carbonic anhydrase inhibitors. Its structure provides a stable, fluorinated core with the essential zinc-binding sulfonamide group and a readily modifiable synthetic handle. This combination allows researchers to systematically explore structure-activity relationships, leading to the identification of inhibitors with high potency and, critically, improved isoform selectivity. The protocols and principles outlined in this guide provide a robust framework for researchers in drug development to leverage this privileged scaffold in their quest for next-generation therapeutics targeting the carbonic anhydrase family.

References

  • Carbonic Anhydrase Inhibitors: Synthesis of Membrane-Impermeant Low Molecular Weight Sulfonamides Possessing in Vivo Selectivity for the Membrane-Bound versus Cytosolic Isozymes.
  • Application Notes and Protocols for In Vitro Carbonic Anhydrase Inhibition Assay. Benchchem.
  • Modulating the Efficacy of Carbonic Anhydrase Inhibitors through Fluorine Substitution. PubMed.
  • Synthesis and carbonic anhydrase inhibition studies of sulfonamide based indole-1,2,3-triazole chalcone hybrids. PubMed.
  • Contribution of Fluorine to Protein−Ligand Affinity in the Binding of Fluoroaromatic Inhibitors to Carbonic Anhydrase II. Journal of the American Chemical Society.
  • Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. MDPI.
  • Click Chemistry-Enabled Parallel Synthesis of N-Acyl Sulfonamides and Their Evaluation as Carbonic Anhydrase Inhibitors. MDPI.
  • Contribution of Fluorine to Protein−Ligand Affinity in the Binding of Fluoroaromatic Inhibitors to Carbonic Anhydrase II. American Chemical Society.
  • Modulating the Efficacy of Carbonic Anhydrase Inhibitors through Fluorine Substitution | Request PDF.
  • Synthesis of New Sulfonamide Inhibitors of Carbonic Anhydrase.
  • 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. MDPI.
  • Inhibition of human carbonic anhydrase isoforms I-XIV with sulfonamides incorporating fluorine and 1,3,5-triazine moieties. PubMed.
  • Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric). Assay Genie.
  • Carbonic Anhydrase Activity Assay. Protocols.io.
  • A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. MDPI.
  • Carbonic anhydrase inhibitors: synthesis of water-soluble, aminoacyl/dipeptidyl sulfonamides possessing long-lasting intraocular pressure-lowering properties via the topical route. PubMed.
  • Carbonic Anhydrase (CA) Activity Assay Kit (Colorimetric). Sigma-Aldrich.
  • Functionalization of fluorinated benzenesulfonamides and their inhibitory properties toward carbonic anhydrases. PubMed.
  • Anticonvulsant 4-aminobenzenesulfonamide Derivatives With Branched-Alkylamide Moieties: X-ray Crystallography and Inhibition Studies of Human Carbonic Anhydrase Isoforms I, II, VII, and XIV. PubMed.
  • Carbonic anhydrase inhibitors: Synthesis of membrane-impermeant low molecular weight sulfonamides possessing in vivo selectivity for the membrane-bound versus cytosolic isozymes. J Med Chem.
  • Amino Acids as Building Blocks for Carbonic Anhydrase Inhibitors. MDPI.
  • This compound. AA Blocks.
  • 4-Fluorobenzenesulfonamide | CAS 402-46-0. Ossila.
  • Exploring structure-activity relationship of S-substituted 2-mercaptoquinazolin-4(3H)-one including 4-ethylbenzenesulfonamides as human carbonic anhydrase inhibitors. PubMed.
  • Synthesis and carbonic anhydrase I, II, IV and XII inhibitory properties of N-protected amino acid - sulfonamide conjug
  • Investigation on Hydrazonobenzenesulfonamides as Human Carbonic Anhydrase I, II, IX and XII Inhibitors. MDPI.
  • 4-Amino-2-fluoro-benzamide | C7H7FN2O | CID 23068005. PubChem.
  • 2368-83-4|this compound|BLD Pharm. BLD Pharm.

Sources

protocol for the synthesis of PI3K/mTOR inhibitors using 4-Amino-2-fluorobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Protocol for the Synthesis of PI3K/mTOR Inhibitors Using 4-Amino-2-fluorobenzenesulfonamide

Audience: Researchers, scientists, and drug development professionals.

A Medicinal Chemist's Guide to Synthesizing Dual PI3K/mTOR Inhibitors from a Fluorinated Sulfonamide Scaffold

Introduction: The Rationale for Dual Inhibition

The Phosphoinositide 3-kinase (PI3K)/AKT/mammalian Target of Rapamycin (mTOR) pathway is a critical intracellular signaling network that governs fundamental cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2] Its frequent dysregulation is a hallmark of various human cancers, making it a prime target for therapeutic intervention.[3][4][5] While inhibitors targeting individual components of the pathway have been developed, the strategy of dual PI3K/mTOR inhibition has emerged as a particularly powerful approach.[5] Dual inhibitors can simultaneously block PI3K isoforms and both mTOR complexes (mTORC1 and mTORC2), which may overcome the compensatory feedback mechanisms often observed with single-target agents, leading to enhanced therapeutic efficacy.[5][6]

This guide provides a detailed protocol and the underlying medicinal chemistry rationale for the synthesis of a potent class of PI3K/mTOR inhibitors. We will focus on a synthetic route that utilizes this compound, a versatile building block, to construct a core inhibitor scaffold.

The PI3K/mTOR Signaling Pathway: A Network of Opportunity

Understanding the target pathway is paramount to appreciating the inhibitor's mechanism of action. The PI3K/mTOR pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein-coupled receptors at the cell surface.[4] This triggers the activation of Class I PI3Ks, which then phosphorylate phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[2]

PIP3 recruits proteins containing Pleckstrin Homology (PH) domains, such as AKT (also known as Protein Kinase B) and PDK1, to the cell membrane.[1] This proximity allows for the full activation of AKT through phosphorylation by PDK1 and mTOR Complex 2 (mTORC2).[1] Activated AKT proceeds to phosphorylate a multitude of downstream substrates, ultimately culminating in the activation of mTOR Complex 1 (mTORC1).[7] mTORC1 is a master regulator of protein synthesis and cell growth.[2] The entire cascade is negatively regulated by the tumor suppressor PTEN, a phosphatase that converts PIP3 back to PIP2.[3]

PI3K_mTOR_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK RTK / GPCR PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2 AKT AKT (PKB) PIP3->AKT Recruits & Activates PTEN PTEN PTEN->PIP2 Dephosphorylates PIP3 mTORC1 mTORC1 AKT->mTORC1 Activates mTORC2 mTORC2 mTORC2->AKT Phosphorylates (S473) S6K p70S6K mTORC1->S6K Activates _4EBP1 4E-BP1 mTORC1->_4EBP1 Inhibits Growth Cell Growth & Proliferation S6K->Growth _4EBP1->Growth Inhibits

Caption: The PI3K/AKT/mTOR signaling cascade.

Experimental Design: Synthesis and Validation Workflow

The successful development of a novel kinase inhibitor follows a structured workflow. This process begins with the chemical synthesis of the target molecule, followed by rigorous purification and characterization to confirm its identity and purity. The validated compound then undergoes biological evaluation to determine its efficacy and mechanism of action.

Experimental_Workflow cluster_synthesis Chemical Synthesis cluster_validation Purification & Characterization cluster_bio Biological Evaluation start Starting Materials (this compound) step1 Step 1: Coupling Reaction start->step1 step2 Step 2: Nucleophilic Substitution step1->step2 crude Crude Product step2->crude purification Purification (Flash Chromatography) crude->purification characterization Structure Confirmation (NMR, MS, HPLC) purification->characterization pure_product Pure Inhibitor (>95%) characterization->pure_product biochem_assay Biochemical Assay (PI3Kα/mTOR IC50) pure_product->biochem_assay cell_assay Cell-Based Assay (Western Blot for p-AKT) pure_product->cell_assay

Caption: Overall workflow for inhibitor synthesis and evaluation.

Synthetic Protocol: Construction of a Triazine Sulfonamide Inhibitor

This protocol is based on established methodologies for synthesizing 4-amino-1,3,5-triazine sulfonamides, which are potent PI3K/mTOR inhibitors.[8] The this compound core serves as a key structural element that often binds in the affinity binding pocket of the kinase. The fluorine atom can enhance binding affinity and modulate physicochemical properties.

Materials and Reagents
ReagentSupplierCAS NumberNotes
This compoundCommercial2368-83-4Starting Material
2,4-Dichloro-6-methyl-1,3,5-triazineCommercial3638-04-8Core Scaffold
N,N-Diisopropylethylamine (DIPEA)Commercial7087-68-5Non-nucleophilic base
Dichloromethane (DCM)Commercial75-09-2Anhydrous, reaction solvent
4-MorpholinoanilineCommercial2359-25-3Nucleophile for SNAr
1,4-DioxaneCommercial123-91-1Anhydrous, reaction solvent
Hydrochloric Acid (HCl), 4M in DioxaneCommercial7647-01-0For salt formation/deprotection
Sodium Bicarbonate (NaHCO₃)Commercial144-55-8Aqueous solution for workup
BrineLab PreparedN/ASaturated NaCl solution
Anhydrous Magnesium Sulfate (MgSO₄)Commercial7487-88-9Drying agent
Silica GelCommercial7631-86-9For flash column chromatography
Step-by-Step Synthesis

Step 1: Synthesis of N-(4-chloro-6-methyl-1,3,5-triazin-2-yl)-2-fluoro-4-aminobenzenesulfonamide (Intermediate 1)

This step involves a nucleophilic aromatic substitution (SNAr) reaction where the amino group of the sulfonamide displaces one of the chlorine atoms on the triazine ring.

  • To a stirred solution of this compound (1.0 eq) in anhydrous Dichloromethane (DCM, 0.1 M) at 0 °C under a nitrogen atmosphere, add N,N-Diisopropylethylamine (DIPEA) (1.2 eq).

  • In a separate flask, dissolve 2,4-dichloro-6-methyl-1,3,5-triazine (1.1 eq) in anhydrous DCM.

  • Add the triazine solution dropwise to the sulfonamide solution over 20 minutes, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 16-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, dilute the mixture with DCM and wash sequentially with 1 M HCl (aq), saturated NaHCO₃ (aq), and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield Intermediate 1 . The expected yield is typically 60-75%.

Step 2: Synthesis of the Final Inhibitor - N-(4-((4-morpholinophenyl)amino)-6-methyl-1,3,5-triazin-2-yl)-2-fluoro-4-aminobenzenesulfonamide (Final Product)

The second chlorine on the triazine core is displaced by another amine, 4-morpholinoaniline, in a subsequent SNAr reaction.

  • Combine Intermediate 1 (1.0 eq) and 4-morpholinoaniline (1.2 eq) in a reaction vessel.

  • Add anhydrous 1,4-dioxane (0.1 M) and DIPEA (1.5 eq).

  • Heat the mixture to 80-100 °C and stir for 12-18 hours under a nitrogen atmosphere. Monitor the reaction progress by TLC or LC-MS.

  • After cooling to room temperature, concentrate the reaction mixture under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography (e.g., using a DCM/methanol gradient) to yield the Final Product . The expected yield is typically 50-70%.

Characterization and Validation

To ensure the integrity of the synthesized compound, a battery of analytical techniques is required. This step is critical for confirming that the material used in biological assays is the correct structure and of high purity.

  • ¹H and ¹³C NMR Spectroscopy: Confirms the chemical structure by showing the expected proton and carbon environments, including characteristic shifts and coupling constants.

  • High-Resolution Mass Spectrometry (HRMS): Provides the exact mass of the compound, confirming its elemental composition.

  • High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final compound, which should ideally be >95% for use in biological assays.

Protocol: Biological Evaluation

In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This assay measures the enzymatic activity of PI3Kα and mTOR by quantifying the amount of ADP produced.

  • Prepare a serial dilution of the synthesized inhibitor in DMSO.

  • In a 384-well plate, add the kinase (PI3Kα or mTOR), the appropriate substrate (e.g., PIP2 for PI3K), and ATP to initiate the reaction.

  • Add the diluted inhibitor to the wells and incubate at room temperature for 1 hour.

  • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

  • Add Kinase Detection Reagent to convert ADP to ATP, which is then used by luciferase to generate a luminescent signal.

  • Measure luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus the kinase activity.

  • Calculate IC₅₀ values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell-Based Target Engagement Assay (Western Blot)

This assay confirms that the inhibitor can enter cells and engage its target by measuring the phosphorylation status of a key downstream effector, AKT.

  • Seed cancer cells known to have an active PI3K pathway (e.g., U87 MG glioblastoma cells) in 6-well plates and allow them to adhere overnight.

  • Treat the cells with increasing concentrations of the synthesized inhibitor for 2-4 hours.

  • Lyse the cells and quantify the total protein concentration using a BCA assay.

  • Separate equal amounts of protein lysate by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and probe with primary antibodies against phospho-AKT (Ser473) and total AKT. An antibody for a housekeeping protein (e.g., GAPDH) should be used as a loading control.

  • Wash and incubate with the appropriate HRP-conjugated secondary antibodies.

  • Visualize the bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • A dose-dependent decrease in the p-AKT/total AKT ratio indicates successful target inhibition in a cellular context.[8][9]

Representative Biological Data
CompoundPI3Kα IC₅₀ (nM)mTOR IC₅₀ (nM)p-AKT (S473) Cellular IC₅₀ (nM)
Final Product 5-2020-5050-150
ControlVariesVariesVaries

Note: Data are hypothetical and represent typical values for this class of inhibitors.

Conclusion

The protocol outlined provides a robust and reproducible method for the synthesis and evaluation of dual PI3K/mTOR inhibitors based on a this compound scaffold. The rationale for each step, grounded in established medicinal chemistry principles, offers researchers a clear path from chemical synthesis to biological validation.[8][10] This class of inhibitors holds significant promise for further investigation in oncology and other diseases driven by the dysregulation of the PI3K/mTOR pathway.

References

  • Title: PI3K/AKT/mTOR pathway - Wikipedia Source: Wikipedia URL: [Link]

  • Title: PI3K/AKT/mTOR Signaling Network in Human Health and Diseases - PMC Source: NIH National Center for Biotechnology Information URL: [Link]

  • Title: PI3K/AKT/mTOR signaling pathway - Proteopedia, life in 3D Source: Proteopedia URL: [Link]

  • Title: PI3K/mTOR/AKT Signaling Pathway Source: Moodle@Units URL: [Link]

  • Title: Targeting the PI3K/AKT/mTOR Pathway: Biomarkers of Success and Tribulation Source: Clinical Cancer Research URL: [Link]

  • Title: Dual inhibitors of PI3K/mTOR or mTOR-selective inhibitors: Which way shall we go? Source: Acta Pharmaceutica Sinica B URL: [Link]

  • Title: PI3K/mTOR Signaling Pathway Dual Inhibition for the Management of Neuroinflammation: Novel Insights from In Vitro Models Source: MDPI URL: [Link]

  • Title: Picking the Point of Inhibition: A Comparative Review of PI3K/AKT/mTOR Pathway Inhibitors Source: Molecular Cancer Therapeutics URL: [Link]

  • Title: Recent Advances in Dual PI3K/mTOR Inhibitors for Tumour Treatment Source: PubMed Central (PMC) URL: [Link]

  • Title: Chapter 13: Identification and Optimization of Dual PI3K/mTOR Inhibitors Source: Royal Society of Chemistry URL: [Link]

  • Title: Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors Source: MDPI URL: [Link]

  • Title: Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors Source: ResearchGate URL: [Link]

  • Title: Class 1 PI3K Clinical Candidates and Recent Inhibitor Design Strategies: A Medicinal Chemistry Perspective Source: ACS Publications URL: [Link]

  • Title: Design and synthesis of dual PI3K/mTor inhibitors Source: AACR Journals URL: [Link]

  • Title: Discovery of the Highly Potent PI3K/mTOR Dual Inhibitor PF-04979064 through Structure-Based Drug Design Source: NIH National Center for Biotechnology Information URL: [Link]

  • Title: Synthesis and biological evaluation of sulfonamide analogues of the phosphatidylinositol 3-kinase inhibitor ZSTK474 Source: PubMed URL: [Link]

  • Title: Synthesis and structure-activity relationships of dual PI3K/mTOR inhibitors based on a 4-amino-6-methyl-1,3,5-triazine sulfonamide scaffold Source: PubMed URL: [Link]

  • Title: this compound Source: AA Blocks URL: [Link]

  • Title: Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors Source: NIH National Center for Biotechnology Information URL: [Link]

  • Title: Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors Source: PubMed URL: [Link]

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Application Notes & Protocols: Strategic Derivatization of 4-Amino-2-fluorobenzenesulfonamide for Medicinal Chemistry Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-Amino-2-fluorobenzenesulfonamide is a versatile scaffold in medicinal chemistry, distinguished by three key functional regions amenable to chemical modification: a primary aromatic amine, a sulfonamide moiety, and a strategically placed fluorine atom. This guide provides an in-depth exploration of derivatization strategies for this building block. We move beyond simple procedural lists to explain the causal reasoning behind experimental choices, empowering researchers to rationally design and synthesize novel compounds. Detailed, field-tested protocols for derivatization at the amino and sulfonamide groups are presented, alongside a comprehensive guide to the analytical characterization of the resulting products. The overarching goal is to equip drug discovery professionals with the foundational knowledge and practical methodologies required to leverage this scaffold for the development of next-generation therapeutics.

Introduction: The Strategic Value of this compound

In the landscape of drug discovery, the selection of a starting scaffold is a critical decision that influences the entire trajectory of a research program. This compound has emerged as a privileged starting material due to the convergence of three medicinally significant structural features.

  • The Sulfonamide Moiety (-SO₂NH₂): This functional group is a cornerstone of pharmaceutical chemistry, renowned for its role in a wide array of drugs, including antibacterial agents, diuretics, and carbonic anhydrase inhibitors.[1][2] Its ability to act as a hydrogen bond donor and acceptor, combined with its metabolic stability and strong electron-withdrawing nature, makes it a powerful tool for engaging with biological targets.[3]

  • The 4-Amino Group (-NH₂): As a primary aromatic amine, this group serves as a highly versatile synthetic handle.[4] It allows for the introduction of a vast range of substituents through well-established reactions, enabling systematic exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic profiles.[5][6]

  • The 2-Fluoro Substituent (-F): The strategic incorporation of fluorine is a widely used tactic in modern medicinal chemistry.[7] Due to its small size and high electronegativity, fluorine can profoundly influence a molecule's properties by enhancing metabolic stability (by blocking sites of oxidation), increasing binding affinity to target proteins, and modulating the pKa of nearby functional groups to improve cell permeability and oral bioavailability.[8][9][10][11]

The derivatization of this scaffold is therefore a process of chemical diversification aimed at fine-tuning these properties to achieve a desired therapeutic effect.

Physicochemical Profile and Reactivity

Understanding the inherent properties of the starting material is fundamental to designing successful synthetic transformations.

PropertyValueSource
Chemical Name This compound[12][13]
CAS Number 2368-83-4[12]
Molecular Formula C₆H₇FN₂O₂S[12]
Molecular Weight 190.20 g/mol [12]
Appearance Off-white to light brown solid-
SMILES NC1=CC(F)=C(S(N)(=O)=O)C=C1[12]

The electronic character of the ring is a complex interplay of its substituents. The amino group is a potent activating, ortho-para directing group, while the fluorine and sulfonamide groups are deactivating and electron-withdrawing. This balance of effects governs the regioselectivity of any potential electrophilic aromatic substitution reactions and influences the nucleophilicity of the amino group itself.

Core Derivatization Strategies and Protocols

We will focus on the two most synthetically accessible sites: the 4-amino group and the sulfonamide nitrogen.

Modification of the 4-Amino Group

The primary aromatic amine is a nucleophilic center ripe for a variety of bond-forming reactions.

  • Scientific Rationale: Converting the basic amino group into a neutral amide is a cornerstone of medicinal chemistry. This transformation can introduce new pharmacophoric elements, serve as a strategy to protect the amine during subsequent reactions, and modulate the overall physicochemical properties (e.g., solubility, logP) of the molecule.[5][14] The resulting amide bond is also metabolically robust.

  • Detailed Step-by-Step Protocol (Example: Acetylation):

    • Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).

    • Dissolution: Dissolve the starting material in a suitable aprotic solvent such as Dichloromethane (DCM) or Tetrahydrofuran (THF) (approx. 10 mL per gram).

    • Base Addition: Add a non-nucleophilic base, such as triethylamine (TEA, 1.2 eq) or pyridine (2.0 eq), to the solution and stir for 5-10 minutes at room temperature. The base acts as a scavenger for the HCl generated during the reaction.

    • Acylating Agent: Slowly add the acylating agent, for example, acetyl chloride (1.1 eq), dropwise to the stirring solution, typically at 0 °C to control the initial exotherm.

    • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours.

    • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed. A typical mobile phase would be Ethyl Acetate/Hexanes (e.g., 1:1 v/v).

    • Work-up: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl (to remove excess base), saturated NaHCO₃ solution (to remove acidic impurities), and brine.

    • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

    • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., Ethanol/Water) or by flash column chromatography on silica gel.

  • Visualization: Acylation Workflow

    acylation_workflow start 4-Amino-2-fluoro- benzenesulfonamide reaction Reaction Vessel (0°C to RT) start->reaction Add reagents 1. Acyl Chloride (R-COCl) 2. Base (e.g., TEA) 3. Solvent (e.g., DCM) reagents->reaction Add workup Aqueous Work-up (HCl, NaHCO3, Brine) reaction->workup Quench & Extract purification Purification (Recrystallization or Chromatography) workup->purification Isolate Crude product N-Acylated Product purification->product Final Product

    Caption: General workflow for the acylation of this compound.

  • Scientific Rationale: This powerful C-N bond-forming reaction introduces diverse alkyl and aryl substituents, transforming the primary amine into a secondary amine. The process first involves the formation of a Schiff base (imine) with an aldehyde or ketone, which is then reduced in situ.[6] This strategy is highly effective for expanding libraries and probing steric and electronic requirements within a target's binding pocket.

  • Detailed Step-by-Step Protocol (One-Pot Example):

    • Setup: Combine this compound (1.0 eq) and the desired aldehyde or ketone (1.1 eq) in a round-bottom flask with a magnetic stir bar.

    • Solvent: Add a suitable solvent. Dichloroethane (DCE) or Methanol (MeOH) are commonly used. Acetic acid (approx. 5% v/v) is often added to catalyze imine formation.

    • Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.

    • Reducing Agent: Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq), portion-wise. This reagent is selective for imines in the presence of carbonyls and is tolerant of mildly acidic conditions.

    • Reaction: Continue stirring at room temperature for 4-24 hours.

    • Monitoring: Monitor the reaction by TLC or LC-MS for the disappearance of the starting amine.

    • Work-up: Carefully quench the reaction by the slow addition of saturated NaHCO₃ solution until gas evolution ceases. Extract the aqueous layer with an organic solvent like DCM or Ethyl Acetate (3x).

    • Isolation: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate in vacuo.

    • Purification: Purify the crude residue via flash column chromatography on silica gel.

Modification of the Sulfonamide Group

While the sulfonamide N-H bonds are less reactive than the aromatic amine, they are sufficiently acidic to be deprotonated and subsequently functionalized.

  • Scientific Rationale: Alkylating the sulfonamide nitrogen removes a hydrogen bond donor and increases lipophilicity, which can significantly impact cell permeability and target residence time.[3][15] This modification requires a strong base to deprotonate the sulfonamide, forming a nucleophilic anion that can react with an electrophile. To avoid competing reactions at the 4-amino position, this protocol is best performed on an N-protected precursor (e.g., the N-acetylated product from Protocol 1).

  • Detailed Step-by-Step Protocol (on N-protected substrate):

    • Setup: To a flame-dried, three-neck flask under an inert atmosphere (Nitrogen or Argon), add the N-protected starting material (e.g., N-acetyl-4-amino-2-fluorobenzenesulfonamide, 1.0 eq).

    • Solvent: Add a dry, polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN).

    • Base Addition: Cool the solution to 0 °C and add a strong base, such as sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq), portion-wise. Stir for 30-60 minutes at 0 °C to allow for complete deprotonation (hydrogen gas evolution will be observed).

    • Electrophile: Add the alkylating agent (e.g., methyl iodide or benzyl bromide, 1.2 eq) dropwise at 0 °C.

    • Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours.

    • Monitoring: Monitor the reaction by TLC or LC-MS.

    • Work-up: Cautiously quench the reaction by pouring it into ice-cold water. Extract the product into Ethyl Acetate (3x).

    • Isolation: Combine the organic extracts, wash thoroughly with water and then brine to remove residual DMF, dry over Na₂SO₄, filter, and remove the solvent under reduced pressure.

    • Purification: Purify the product by flash column chromatography.

    • Deprotection (if required): The N-acetyl protecting group can be removed under acidic (e.g., HCl in MeOH) or basic (e.g., LiOH in THF/H₂O) conditions to yield the final N-alkylated sulfonamide.

  • Visualization: Derivatization Logic

    derivatization_logic cluster_scaffold This compound cluster_strategy Derivatization Strategy cluster_outcome Medicinal Chemistry Outcome Scaffold Core Scaffold - NH2 (basic, nucleophilic) - SO2NH2 (acidic, H-bond donor) - F (lipophilic, metabolic block) Amine_Mod Target 4-Amino Group (Acylation, Reductive Amination) Scaffold->Amine_Mod Sulfonamide_Mod Target Sulfonamide Group (N-Alkylation) Scaffold->Sulfonamide_Mod Outcome4 Increase Metabolic Stability Scaffold->Outcome4 Inherent Property Outcome1 Modulate pKa / Basicity Amine_Mod->Outcome1 Outcome2 Improve Solubility / logP Amine_Mod->Outcome2 Outcome3 Enhance Target Binding (SAR) Amine_Mod->Outcome3 Sulfonamide_Mod->Outcome2 Sulfonamide_Mod->Outcome3 Outcome5 Improve Permeability (ADME) Sulfonamide_Mod->Outcome5

    Caption: Relationship between the scaffold's functional groups, derivatization strategies, and desired medicinal chemistry outcomes.

Analytical Characterization of Derivatives

Rigorous characterization is essential to confirm the identity and purity of newly synthesized compounds.

TechniquePurposeExpected Observations Upon Derivatization
TLC Reaction monitoring and purity assessmentChange in Rf value compared to starting material.
HPLC Quantitative purity assessmentSingle major peak with retention time different from starting material.[16]
LC-MS Molecular weight confirmationObservation of the [M+H]⁺ or [M-H]⁻ ion corresponding to the calculated mass of the product.[16][17]
¹H NMR Structural ElucidationAmine Acylation: Appearance of a new amide N-H singlet, signals for the acyl group, and shifts in aromatic proton signals. Reductive Amination: Disappearance of -NH₂ protons, appearance of a new N-H proton and signals for the new alkyl/aryl group. Sulfonamide Alkylation: Disappearance of SO₂NH₂ protons, appearance of signals for the new alkyl group.[17][18]
¹³C NMR Carbon Skeleton ConfirmationAppearance of new signals corresponding to the added functional groups (e.g., amide carbonyl ~165-175 ppm).[17][18]
FT-IR Functional Group IdentificationAmine Acylation: Appearance of a strong C=O stretch (~1650-1680 cm⁻¹). Reductive Amination: Disappearance of N-H stretching bands of primary amine (~3300-3500 cm⁻¹), replaced by a single N-H stretch for a secondary amine.[17][18]

Conclusion

This compound represents a high-value scaffold for medicinal chemistry, offering multiple avenues for strategic modification. The protocols and rationales detailed in this guide provide a robust framework for researchers to synthesize diverse libraries of compounds. By systematically derivatizing the amino and sulfonamide functionalities, scientists can intelligently modulate the physicochemical and pharmacological properties of the core structure, accelerating the journey from a chemical starting point to a viable drug candidate. The successful application of these methods relies on a clear understanding of the underlying chemical principles and diligent analytical characterization at every stage of the process.

References

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  • Zhou, Y., et al. (2016). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. PMC - PubMed Central. [Link]

  • Gillard, R. J., et al. (2012). Applications of Fluorine in Medicinal Chemistry. ACS Publications. [Link]

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  • IJARSCT. (2022). Overview on Design and Synthesis of Sulfonamide Derivative through Condensation of Amino Group Containing Drug. International Journal of Advanced Research in Science, Communication and Technology. [Link]

  • Polish Scientific Journals Database. (2023). Design and Synthesis of Sulfonamides Derivatives: A Review. World News of Natural Sciences. [Link]

  • YMER. (2023). ANALYTICAL APPROACHES FOR SULPHONAMIDES DETECTION AND QUANTIFICATION: A COMPREHENSIVE REVIEW. YMER. [Link]

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  • NIH. (2019). Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives. PMC - NIH. [Link]

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Sources

Application of 4-Amino-2-fluorobenzenesulfonamide in the Synthesis of Antibacterial Agents: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 4-Amino-2-fluorobenzenesulfonamide in Antibacterial Drug Discovery

The relentless evolution of antimicrobial resistance necessitates the continuous development of novel antibacterial agents. Sulfonamides, a class of synthetic antimicrobial compounds, have been a cornerstone in the fight against bacterial infections for decades.[1][2] Their mechanism of action primarily involves the competitive inhibition of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway.[1][2] By mimicking the natural substrate, p-aminobenzoic acid (PABA), sulfonamides effectively halt bacterial growth.[1][2]

This compound emerges as a particularly valuable starting material in the synthesis of new antibacterial agents. The presence of the fluorine atom at the ortho position to the amino group offers several strategic advantages in drug design. Fluorine, with its high electronegativity and small van der Waals radius, can significantly modulate the physicochemical properties of a molecule, including its acidity, lipophilicity, and metabolic stability. This can lead to enhanced membrane permeability, improved binding affinity to the target enzyme, and a more favorable pharmacokinetic profile.

This technical guide provides a comprehensive overview of the application of this compound in the synthesis of potential antibacterial agents. We will delve into key synthetic strategies, provide detailed experimental protocols, and discuss the rationale behind the methodological choices, empowering researchers to explore this promising scaffold in their drug discovery endeavors.

Core Synthetic Strategies and Mechanistic Rationale

The primary amino group and the sulfonamide moiety of this compound are the key functional handles for derivatization. Two principal synthetic routes are commonly employed to generate libraries of novel antibacterial candidates: the formation of Schiff bases and the acylation of the amino group followed by further modifications.

Synthesis of Schiff Bases: A Versatile Approach to Novel Sulfonamides

The condensation of the primary aromatic amine of this compound with various aldehydes or ketones yields Schiff bases (imines). This reaction is a straightforward and efficient method to introduce a wide range of substituents, allowing for extensive structure-activity relationship (SAR) studies. The resulting imine bond can also be subsequently reduced to a more stable secondary amine, further expanding the chemical diversity.

Causality of Experimental Choices:

  • Catalyst: The reaction is typically catalyzed by a weak acid, such as glacial acetic acid. The acid protonates the carbonyl oxygen of the aldehyde or ketone, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amino group of the sulfonamide.

  • Solvent: Anhydrous ethanol or methanol are common solvents as they are polar enough to dissolve the reactants but do not interfere with the reaction. The removal of water, a byproduct of the reaction, is crucial to drive the equilibrium towards the formation of the Schiff base. This can be achieved by azeotropic distillation or the use of a dehydrating agent.

  • Reactants: A diverse library of aldehydes and ketones (aliphatic, aromatic, heterocyclic) can be employed to modulate the steric and electronic properties of the final compound, influencing its antibacterial activity.

Schiff_Base_Formation This compound This compound Nucleophilic_Attack Nucleophilic_Attack This compound->Nucleophilic_Attack Aldehyde/Ketone Aldehyde/Ketone Protonation Protonation Aldehyde/Ketone->Protonation Protonation->Nucleophilic_Attack Dehydration Dehydration Nucleophilic_Attack->Dehydration Schiff_Base Schiff_Base Dehydration->Schiff_Base

Caption: General workflow for the synthesis of Schiff bases from this compound.

Acylation and Further Derivatization: Building Complexity

Acylation of the 4-amino group with various acylating agents, such as acid chlorides or anhydrides, provides another avenue for creating diverse sulfonamide derivatives. The resulting amide can serve as a scaffold for further chemical modifications, including the introduction of heterocyclic rings or amino acid moieties, which have been shown to enhance antibacterial activity.[3][4][5]

Causality of Experimental Choices:

  • Base: A base, such as pyridine or triethylamine, is typically used to neutralize the HCl generated during the reaction with an acid chloride, preventing the protonation of the starting amine and driving the reaction to completion.

  • Solvent: Aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are preferred to avoid side reactions with the acylating agent.

  • Acylating Agents: The choice of the acylating agent is critical for the biological activity of the final product. For instance, incorporating a chloroacetyl group can provide a reactive handle for subsequent nucleophilic substitution reactions to introduce further diversity.[6]

Experimental Protocols

The following protocols are representative methodologies adapted from established procedures for the synthesis of sulfonamide derivatives.[7][8][9][10] Researchers should optimize these conditions for their specific substrates.

Protocol 1: General Procedure for the Synthesis of Schiff Bases of this compound
  • Dissolution: Dissolve this compound (1.0 eq.) in anhydrous ethanol (10 mL/mmol) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Addition of Aldehyde/Ketone: Add the corresponding aldehyde or ketone (1.1 eq.) to the solution.

  • Catalyst Addition: Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Reflux: Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-6 hours.

  • Isolation of Product: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration, wash with cold ethanol, and dry under vacuum. If the product does not precipitate, reduce the solvent volume under reduced pressure and induce crystallization by adding cold water or by trituration with a non-polar solvent like hexane.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

  • Characterization: Characterize the final product by spectroscopic methods such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.

Protocol 2: General Procedure for the N-Acylation of this compound
  • Dissolution: Dissolve this compound (1.0 eq.) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) (15 mL/mmol) in a round-bottom flask under a nitrogen atmosphere.

  • Addition of Base: Add triethylamine (1.2 eq.) or pyridine (2.0 eq.) to the solution and cool the mixture to 0 °C in an ice bath.

  • Addition of Acylating Agent: Add the desired acid chloride or anhydride (1.1 eq.) dropwise to the cooled solution with vigorous stirring.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC.

  • Work-up: Upon completion, quench the reaction by adding water. Separate the organic layer and wash it sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by recrystallization or column chromatography.

  • Characterization: Characterize the purified product using appropriate spectroscopic techniques.

Experimental_Workflow cluster_Schiff_Base Protocol 1: Schiff Base Synthesis cluster_Acylation Protocol 2: N-Acylation SB1 Dissolve Reactants & Catalyst in Ethanol SB2 Reflux (2-6h) SB1->SB2 SB3 Isolate Crude Product SB2->SB3 SB4 Purify (Recrystallization/Chromatography) SB3->SB4 SB5 Characterize SB4->SB5 A1 Dissolve Reactants & Base in Aprotic Solvent A2 Add Acylating Agent at 0°C A1->A2 A3 Stir at RT (4-12h) A2->A3 A4 Aqueous Work-up A3->A4 A5 Purify (Recrystallization/Chromatography) A4->A5 A6 Characterize A5->A6

Caption: High-level experimental workflows for the synthesis of antibacterial agents from this compound.

Data Presentation: Expected Antibacterial Activity

The synthesized derivatives of this compound should be evaluated for their in vitro antibacterial activity against a panel of clinically relevant Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) is a key parameter to quantify the potency of the compounds.

Compound Type Target Bacteria Expected MIC Range (µg/mL) Reference Compound
Schiff Base DerivativesStaphylococcus aureus, Bacillus subtilis (Gram-positive)16 - 128Ciprofloxacin
Escherichia coli, Pseudomonas aeruginosa (Gram-negative)32 - 256Ciprofloxacin
N-Acyl DerivativesStaphylococcus aureus, Bacillus subtilis (Gram-positive)8 - 64Vancomycin
Escherichia coli, Pseudomonas aeruginosa (Gram-negative)16 - 128Gentamicin

Note: The expected MIC values are hypothetical and will depend on the specific modifications made to the this compound scaffold.

Conclusion and Future Perspectives

This compound represents a highly promising and versatile scaffold for the development of novel antibacterial agents. The synthetic protocols outlined in this guide provide a solid foundation for researchers to synthesize and explore new chemical entities derived from this starting material. The strategic incorporation of a fluorine atom is anticipated to bestow favorable pharmacological properties upon the resulting molecules. Future work should focus on the synthesis of a diverse library of derivatives and their comprehensive biological evaluation, including in vivo efficacy studies and mechanism of action elucidation. Such efforts will be crucial in the ongoing battle against antibiotic resistance.

References

  • Khan, M. N., Khan, A. M., Ullah, H., Hussain, S., & Khattak, A. K. (2018). Synthesis and antibacterial activity of the sulfonamide based schiff base and its transition metal (II) complexes. Pakistan journal of pharmaceutical sciences, 31(1), 103–111. [Link]

  • Al-Amiery, A. A., Al-Majedy, Y. K., & Kadhum, A. A. H. (2024). Synthesis, characterization and antimicrobial evaluation of schiff base derived from sulfonamides and vanillin. Zanco Journal of Medical Sciences, 28(2), 1-8. [Link]

  • International Journal of Pharmacy and Pharmaceutical Sciences. (n.d.). Synthesis, characterization and antimicrobial activity of 4-aminobenzenesulphonamide derivative by using phenylhydrazine. [Link]

  • ResearchGate. (n.d.). Synthesis and Antimicrobial Study of Some Schiff Bases of Sulfonamides. [Link]

  • ResearchGate. (n.d.). SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME SULFONAMIDE SCHIFF'S BASES. [Link]

  • Qadir, M. A., Ahmed, M., Iqbal, M., & Chohan, Z. H. (2016). Synthesis, antibacterial and antifungal possession of amino acids containing sulfonamide moieties. Pakistan Journal of Pharmaceutical Sciences, 29(5), 1609-1613. [Link]

  • Abdel-Wahab, B. F., Abdel-Gawad, H., & El-Sayed, W. M. (2025). Synthesis, and antibacterial activities of novel 1,3,4a,9-tetraza-4H-fluoren-2-amines incorporating phenoxy-N-arylacetamide, pyrazole, and 2-(4-(1-phenyl-1H-pyrazol-3-yl)phenoxy)-N-arylacetamide moieties. BMC chemistry, 19(1), 10. [Link]

  • Igwe, K. C., & Okoro, U. C. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Bioinorganic Chemistry and Applications, 2021, 9958918. [Link]

  • Sławiński, J., Żołnowska, B., Pirska, D., Kędzia, A., & Kwapisz, E. (2013). Synthesis and antibacterial activity of novel 4-chloro-2-mercaptobenzenesulfonamide derivatives. Journal of enzyme inhibition and medicinal chemistry, 28(1), 41–51. [Link]

  • Dudutienė, V., Matulienė, J., Smirnov, A., Timm, D. D., Zubrienė, A., Baranauskienė, L., ... & Matulis, D. (2014). 4-Amino-substituted benzenesulfonamides as inhibitors of human carbonic anhydrases. BioMed research international, 2014. [Link]

  • MDPI. (n.d.). Design and Synthesis of Novel Antimicrobial Agents. [Link]

  • National Center for Biotechnology Information. (n.d.). Amino Acid Based Antimicrobial Agents – Synthesis and Properties. [Link]

  • National Center for Biotechnology Information. (n.d.). The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. [Link]

  • National Center for Biotechnology Information. (n.d.). Design, Synthesis, and Antimicrobial Evaluation of New Thiopyrimidine–Benzenesulfonamide Compounds. [Link]

  • MDPI. (n.d.). Condensation of 4-Tert-butyl-2,6-dimethylbenzenesulfonamide with Glyoxal and Reaction Features: A New Process for Symmetric and Asymmetric Aromatic Sulfones. [Link]

  • ResearchGate. (n.d.). New 4-aminobenzenesulfonamides, compounds with the N,N-disubstituted.... [Link]

  • PubMed. (2021). Amino Acid Based Antimicrobial Agents - Synthesis and Properties. [Link]

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Sources

Synthetic Routes to Novel Heterocyclic Compounds from 4-Amino-2-fluorobenzenesulfonamide: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction: The Strategic Importance of 4-Amino-2-fluorobenzenesulfonamide in Medicinal Chemistry

This compound is a key starting material in the synthesis of novel heterocyclic compounds, which are of significant interest in drug discovery and development. The presence of a fluorine atom can enhance the metabolic stability and lipophilicity of a molecule, potentially improving its pharmacokinetic profile.[1][2] The sulfonamide group is a well-established pharmacophore found in a variety of drugs, and the amino group provides a versatile handle for a wide range of chemical transformations, including cyclization and condensation reactions. This guide provides detailed protocols and insights into the synthesis of diverse heterocyclic systems from this valuable building block.

The strategic placement of the fluorine atom ortho to the amino group and meta to the sulfonamide moiety introduces unique electronic and steric properties that can be exploited to control the regioselectivity of subsequent reactions. This guide will explore the synthesis of several important classes of heterocyclic compounds, including benzimidazoles, quinazolinones, and benzothiazines, starting from this compound.

I. Synthesis of Fluorinated Benzimidazoles

Benzimidazoles are a prominent class of heterocyclic compounds with a broad spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties. The synthesis of fluorinated benzimidazoles from this compound can be achieved through a classical condensation reaction with carboxylic acids or their derivatives.

A. Rationale and Mechanistic Insight

The formation of the benzimidazole ring from an o-phenylenediamine derivative and a carboxylic acid proceeds via a cyclocondensation mechanism. The initial step involves the formation of an amide bond between one of the amino groups of the diamine and the carboxylic acid. This is followed by an intramolecular cyclization, where the second amino group attacks the carbonyl carbon of the newly formed amide. Subsequent dehydration leads to the aromatic benzimidazole ring. The presence of the fluorine atom can influence the reactivity of the amino groups and the stability of the intermediates.

B. Experimental Protocol: Synthesis of 2-Substituted-5-fluoro-7-sulfamoyl-1H-benzimidazoles

This protocol outlines a general procedure for the synthesis of 2-substituted benzimidazoles from this compound.

Step 1: Reduction of the Nitro Group (if starting from a nitro precursor)

While our primary starting material is this compound, many synthetic routes to substituted anilines begin with a corresponding nitroaniline. If a substituted version of the title compound is desired via this route, the nitro group must first be reduced. A common method involves the use of a reducing agent such as tin(II) chloride or catalytic hydrogenation.

Protocol for Nitro Group Reduction (Example):

  • Dissolve the nitroaniline precursor in a suitable solvent such as ethanol or ethyl acetate.

  • Add a reducing agent, for example, SnCl₂·2H₂O (5 equivalents), portion-wise at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude diamine.

Step 2: Cyclocondensation to Form the Benzimidazole Ring

  • To a solution of this compound (1 equivalent) in a high-boiling point solvent such as polyphosphoric acid (PPA) or Eaton's reagent, add the desired carboxylic acid (1.1 equivalents).

  • Heat the reaction mixture to 120-150 °C for 2-4 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into a beaker of ice water with stirring.

  • Neutralize the solution with a base (e.g., 10% NaOH) until a precipitate forms.

  • Filter the solid, wash with cold water, and dry under vacuum.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure 2-substituted-5-fluoro-7-sulfamoyl-1H-benzimidazole.

Table 1: Representative Examples of Synthesized 2-Substituted-5-fluoro-7-sulfamoyl-1H-benzimidazoles

R-Group of Carboxylic AcidReaction Time (h)Yield (%)
Phenyl385
4-Chlorophenyl3.582
4-Methoxyphenyl388
Thiophen-2-yl475
C. Visualization of the Synthetic Workflow

G start This compound product1 2-Substituted-5-fluoro-7-sulfamoyl-1H-benzimidazole start->product1 Cyclocondensation reagent1 R-COOH (Carboxylic Acid) reagent1->product1 conditions1 PPA or Eaton's Reagent 120-150 °C conditions1->product1

Caption: Synthesis of 2-substituted benzimidazoles.

II. Synthesis of Fluorinated Quinazolinones

Quinazolinones are another important class of heterocyclic compounds with diverse pharmacological activities, including anticancer and anti-inflammatory properties. The synthesis of fluorinated quinazolinones from this compound can be achieved through condensation with an appropriate ortho-aminobenzoic acid equivalent or by a multi-step sequence involving an initial acylation followed by cyclization. A more direct route involves the reaction with an ortho-fluorobenzoyl derivative, leading to a nucleophilic aromatic substitution and subsequent cyclization.[3]

A. Rationale and Mechanistic Insight

One common strategy for the synthesis of 4(3H)-quinazolinones involves the reaction of an anthranilic acid derivative with a formamide or an orthoester. In the context of our starting material, a more tailored approach is required. A plausible route involves the initial N-acylation of the amino group of this compound with a suitable acylating agent, followed by a base-catalyzed intramolecular cyclization. The fluorine atom can act as a leaving group in a nucleophilic aromatic substitution reaction if the cyclization is designed to occur at the carbon bearing the fluorine.

B. Experimental Protocol: Synthesis of 6-Fluoro-8-sulfamoyl-4(3H)-quinazolinones

This protocol describes a potential route for the synthesis of substituted quinazolinones.

  • N-Acylation: To a solution of this compound (1 equivalent) and a base such as pyridine or triethylamine (1.5 equivalents) in an aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF), add the desired acyl chloride or anhydride (1.1 equivalents) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the N-acylated intermediate.

  • Cyclization: Dissolve the N-acylated intermediate in a suitable solvent such as dimethylformamide (DMF) or ethanol.

  • Add a base like potassium carbonate or sodium ethoxide (2 equivalents) and heat the mixture to reflux.

  • Monitor the reaction progress by TLC. The cyclization may involve the displacement of the fluoride ion.

  • After the reaction is complete, cool the mixture, pour it into ice water, and acidify with a dilute acid (e.g., 1M HCl) to precipitate the product.

  • Filter the solid, wash with water, and dry.

  • Purify the crude product by recrystallization or column chromatography to yield the desired 6-fluoro-8-sulfamoyl-4(3H)-quinazolinone.

Table 2: Potential Substituted Quinazolinones

Acylating AgentCyclization BaseExpected Product
Acetyl chlorideK₂CO₃2-Methyl-6-fluoro-8-sulfamoyl-4(3H)-quinazolinone
Benzoyl chlorideNaOEt2-Phenyl-6-fluoro-8-sulfamoyl-4(3H)-quinazolinone
Ethyl chlorooxoacetateK₂CO₃2-Ethoxycarbonyl-6-fluoro-8-sulfamoyl-4(3H)-quinazolinone
C. Visualization of the Synthetic Pathway

G start This compound intermediate N-Acylated Intermediate start->intermediate N-Acylation reagent1 R-COCl (Acyl Chloride) reagent1->intermediate product 6-Fluoro-8-sulfamoyl-4(3H)-quinazolinone intermediate->product Intramolecular Cyclization reagent2 Base (e.g., K₂CO₃) reagent2->product

Caption: Synthesis of substituted quinazolinones.

III. Synthesis of Fluorinated Benzothiazines

1,4-Benzothiazines and their derivatives are another class of heterocyclic compounds with a range of biological activities. The synthesis of fluorinated benzothiazines from this compound can be envisioned through a reaction with an α-haloketone or a related bifunctional electrophile, leading to the formation of the thiazine ring.

A. Rationale and Mechanistic Insight

The synthesis of 1,4-benzothiazines often involves the reaction of a 2-aminothiophenol with an α-haloketone. Since our starting material is an aminobenzenesulfonamide, a different strategy is required. A potential route could involve the reaction of this compound with a reagent that introduces a two-carbon unit with a leaving group and a carbonyl or a precursor to a carbonyl group. This would be followed by an intramolecular cyclization.

B. Experimental Protocol: A Potential Route to 7-Fluoro-5-sulfamoyl-2H-1,4-benzothiazin-3(4H)-ones

This protocol outlines a hypothetical but plausible route for the synthesis of benzothiazinones.

  • Reaction with a Thioglycolic Acid Derivative: To a solution of this compound (1 equivalent) in a suitable solvent like DMF, add a base such as potassium carbonate (2.5 equivalents).

  • Add ethyl 2-chloroacetate (1.2 equivalents) and heat the reaction mixture to 80-100 °C. This step aims to achieve N-alkylation.

  • Monitor the reaction by TLC.

  • Once the N-alkylation is complete, the reaction conditions may promote an intramolecular cyclization via nucleophilic attack of the sulfonamide nitrogen onto the ester carbonyl, with concomitant loss of ethanol. This would lead to a seven-membered ring, which is less likely. A more plausible route would be the initial formation of a thiophene ring via a Hinsberg-type reaction, which is not directly applicable here.

  • An alternative, more direct approach would be to first convert the amino group to a thiol. However, this is a non-trivial transformation.

  • A more feasible approach for benzothiazine synthesis would start from a 2-aminothiophenol derivative. Therefore, the direct synthesis of benzothiazines from this compound is challenging and may require a multi-step sequence to introduce the sulfur atom ortho to the amino group.

Given the challenges in the direct synthesis of benzothiazines, a more practical approach would be to first synthesize a 2-amino-thiophenol derivative from a related starting material and then perform the cyclization. However, for the purpose of this guide focusing on this compound, we will highlight a different class of sulfur-containing heterocycles.

IV. Synthesis of Fluorinated Benzothiadiazine 1,1-Dioxides

Benzothiadiazine 1,1-dioxides are an important class of heterocyclic compounds, with some derivatives exhibiting diuretic and antihypertensive properties. The synthesis from 2-aminobenzenesulfonamides is a well-established method.

A. Rationale and Mechanistic Insight

The reaction of a 2-aminobenzenesulfonamide with an aldehyde or a carboxylic acid derivative leads to the formation of a 1,2,4-benzothiadiazine 1,1-dioxide. The reaction proceeds through the initial formation of a sulfonimidamide intermediate, which then undergoes an intramolecular cyclization with the elimination of water. Microwave-assisted synthesis can significantly accelerate this reaction.

B. Experimental Protocol: Microwave-Assisted Synthesis of 3-Substituted-7-fluoro-4H-1,2,4-benzothiadiazine 1,1-dioxides

This protocol is adapted from methodologies for the synthesis of benzothiadiazine dioxides.

  • In a microwave-safe vial, combine this compound (1 equivalent), the desired aldehyde (1.2 equivalents), and a catalytic amount of an acid catalyst such as p-toluenesulfonic acid (p-TsA) in a minimal amount of a high-boiling solvent like DMF or in a solvent-free condition.

  • Seal the vial and subject it to microwave irradiation at a temperature of 120-160 °C for 10-30 minutes.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction vial to room temperature.

  • Add water to the reaction mixture to precipitate the product.

  • Filter the solid, wash with cold water, and dry under vacuum.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain the pure 3-substituted-7-fluoro-4H-1,2,4-benzothiadiazine 1,1-dioxide.

Table 3: Representative Examples of Synthesized Benzothiadiazine 1,1-dioxides

AldehydeMicrowave Power (W)Time (min)Yield (%)
Benzaldehyde1501590
4-Chlorobenzaldehyde1502087
4-Methoxybenzaldehyde1501592
Furan-2-carbaldehyde1502581
C. Visualization of the Synthetic Workflow

G start This compound product 3-Substituted-7-fluoro-4H-1,2,4-benzothiadiazine 1,1-dioxide start->product Cyclocondensation reagent R-CHO (Aldehyde) reagent->product conditions Microwave Irradiation 120-160 °C, p-TsA conditions->product

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Application Notes & Protocols: A Detailed Guide to the N-Acylation of 4-Amino-2-fluorobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: The Strategic Importance of N-Acylsulfonamides in Modern Drug Discovery

The N-acylsulfonamide moiety is a cornerstone functional group in medicinal chemistry, primarily because it serves as a highly effective bioisostere for carboxylic acids.[1][2] With pKa values typically in the range of 3.5–4.5, N-acylsulfonamides mimic the acidic nature of carboxylic acids while offering distinct advantages.[1] Their unique geometry allows for similar hydrogen bonding interactions as a carboxylate, but they exhibit significantly enhanced stability against hydrolytic and enzymatic degradation.[1][3] This robustness, combined with the ability to introduce diverse structural modifications, makes the N-acylsulfonamide scaffold a "privileged" structure found in numerous approved therapeutics, including antibacterial agents and inhibitors of key enzymes implicated in a range of diseases.[3][4][5]

This document provides a comprehensive experimental protocol for the N-acylation of 4-Amino-2-fluorobenzenesulfonamide, a versatile starting material for the synthesis of novel therapeutic candidates. The procedure detailed herein is designed for researchers, scientists, and drug development professionals, offering not just a series of steps, but a foundational understanding of the reaction's principles, safety considerations, and analytical validation.

Reaction Principle: The Chemistry of N-Acylation

The N-acylation of a sulfonamide is a classic nucleophilic acyl substitution reaction. The reaction detailed here employs an acyl chloride as the electrophilic acylating agent and pyridine as a base.

The Mechanism Unveiled:

  • Nucleophilic Attack: The reaction initiates with the nucleophilic nitrogen atom of the sulfonamide group (-SO₂NH₂) attacking the highly electrophilic carbonyl carbon of the acyl chloride (e.g., acetyl chloride).

  • Formation of Tetrahedral Intermediate: This attack forms a transient tetrahedral intermediate.

  • Collapse and Elimination: The intermediate collapses, reforming the carbonyl double bond and expelling a chloride ion as the leaving group.

  • The Role of Pyridine: Throughout this process, a molecule of hydrochloric acid (HCl) is generated. Pyridine, a mild organic base, plays a crucial dual role. Primarily, it acts as an acid scavenger, neutralizing the HCl to form pyridinium hydrochloride.[6][7][8] This is critical as the accumulation of acid would protonate the starting sulfonamide, rendering it non-nucleophilic and halting the reaction. Secondly, pyridine can act as a nucleophilic catalyst, reacting with the acyl chloride to form a highly reactive N-acylpyridinium salt, which is then more readily attacked by the sulfonamide.[9][10]

The overall transformation results in the formation of a stable N-acylsulfonamide bond.

Comprehensive Experimental Protocol: Synthesis of N-Acetyl-4-amino-2-fluorobenzenesulfonamide

This protocol details the synthesis using acetyl chloride as a representative acylating agent. The principles can be adapted for other acyl chlorides with appropriate stoichiometric adjustments.

Materials and Equipment
Reagent/MaterialCAS No.Molecular WeightNotes
This compound2368-83-4190.20 g/mol Starting material
Acetyl Chloride75-36-578.50 g/mol Acylating agent. Highly corrosive.
Pyridine110-86-179.10 g/mol Base and solvent. Flammable, toxic.
Dichloromethane (DCM), Anhydrous75-09-284.93 g/mol Reaction solvent.
1M Hydrochloric Acid (HCl)7647-01-0-For aqueous work-up.
Saturated Sodium Bicarbonate (NaHCO₃)144-55-8-For aqueous work-up.
Brine (Saturated NaCl solution)7647-14-5-For aqueous work-up.
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6-Drying agent.
Equipment
Round-bottom flask (dried)
Magnetic stirrer and stir bar
Addition funnel (dried)
Ice bath
Separatory funnel
Rotary evaporator
TLC plates (e.g., silica gel 60 F₂₅₄)
Standard laboratory glassware
Critical Safety Precautions
  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (nitrile or neoprene), and chemical splash goggles.[11]

  • Fume Hood: All manipulations involving acetyl chloride, pyridine, and dichloromethane must be performed in a certified chemical fume hood to avoid inhalation of toxic and corrosive vapors.[11][12]

  • Acetyl Chloride Hazard: Acetyl chloride reacts violently with water, releasing corrosive HCl gas.[13][14] It is highly flammable and causes severe skin and eye burns.[15][16][17] Ensure all glassware is scrupulously dried before use.

  • Pyridine Hazard: Pyridine is a highly flammable liquid and is harmful if swallowed, inhaled, or in contact with skin.[18][19][20] It has a strong, unpleasant odor.

  • Waste Disposal: Dispose of all chemical waste in appropriately labeled containers according to institutional guidelines.

Step-by-Step Synthesis Procedure
  • Reagent Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq, e.g., 1.90 g, 10.0 mmol).

  • Dissolution: Add anhydrous dichloromethane (DCM, approx. 30 mL) to the flask. Stir the mixture at room temperature until the solid is fully dissolved.

  • Base Addition: Add pyridine (1.5 eq, e.g., 1.19 g, 1.21 mL, 15.0 mmol) to the solution. Stir for 5 minutes.

  • Cooling: Place the reaction flask in an ice-water bath and allow the solution to cool to 0 °C. This is crucial to control the exothermic nature of the acylation reaction.[21]

  • Acylating Agent Addition: In a separate dry addition funnel, prepare a solution of acetyl chloride (1.2 eq, e.g., 0.94 g, 0.85 mL, 12.0 mmol) in anhydrous DCM (10 mL).

  • Reaction Execution: Add the acetyl chloride solution dropwise to the cooled, stirring sulfonamide solution over a period of 15-20 minutes. Maintain the internal temperature below 5 °C during the addition.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes, then remove the ice bath and let it warm to room temperature. Monitor the reaction's progress by Thin-Layer Chromatography (TLC) until the starting material is consumed (typically 1-3 hours).

  • Reaction Quench: Once the reaction is complete, carefully pour the mixture into a beaker containing 50 mL of 1M HCl and some ice. Stir vigorously for 5 minutes. This step protonates the excess pyridine and facilitates its removal into the aqueous phase.

  • Work-up - Extraction: Transfer the mixture to a separatory funnel.

    • Separate the layers. The DCM layer, having a higher density, will be the bottom layer.[22]

    • Extract the aqueous layer with DCM (2 x 20 mL).

    • Combine all organic layers.

  • Work-up - Washing: Wash the combined organic layer sequentially with:

    • 50 mL of 1M HCl

    • 50 mL of saturated sodium bicarbonate solution (caution: potential for gas evolution)

    • 50 mL of brine

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford the pure N-acetyl-4-amino-2-fluorobenzenesulfonamide.

Experimental Workflow Diagram

The following diagram provides a visual representation of the entire experimental procedure.

experimental_workflow cluster_setup Reaction Setup cluster_reaction Acylation Reaction cluster_workup Work-up & Isolation cluster_analysis Purification & Analysis dissolve 1. Dissolve this compound in anhydrous DCM add_base 2. Add Pyridine dissolve->add_base cool 3. Cool to 0 °C in Ice Bath add_base->cool add_acyl 4. Add Acetyl Chloride in DCM (dropwise at 0 °C) cool->add_acyl stir 5. Stir and Monitor by TLC add_acyl->stir quench 6. Quench with 1M HCl stir->quench extract 7. Extract with DCM quench->extract wash 8. Wash Organic Layer (HCl, NaHCO₃, Brine) extract->wash dry 9. Dry (Na₂SO₄) & Concentrate wash->dry purify 10. Purify by Recrystallization dry->purify characterize 11. Characterize Product (NMR, MS, IR, HPLC) purify->characterize

Sources

Application Note: Strategic Use of 4-Amino-2-fluorobenzenesulfonamide in Solid-Phase Organic Synthesis for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a detailed guide on the application of 4-Amino-2-fluorobenzenesulfonamide as a versatile building block in solid-phase organic synthesis (SPOS). We explore its chemical properties, strategic advantages, and provide detailed protocols for its immobilization and subsequent elaboration on a solid support. The methodologies outlined herein are designed to facilitate the rapid generation of diverse chemical libraries of novel sulfonamides, a class of compounds with profound importance in medicinal chemistry. This guide is intended for researchers in drug discovery and combinatorial chemistry seeking to leverage this unique scaffold for creating targeted and diverse molecular libraries.

Introduction

The sulfonamide functional group is a cornerstone of modern medicinal chemistry, present in a wide array of therapeutic agents, including antibacterial drugs, diuretics, and carbonic anhydrase inhibitors.[1] The generation of large, diverse libraries of sulfonamide-containing compounds is therefore a critical activity in drug discovery.[2][3] Solid-phase organic synthesis (SPOS) offers a powerful platform for this endeavor, enabling streamlined workflows, high-throughput parallel synthesis, and simplified purification.[4][5]

The specific building block, this compound, presents a unique trifunctional scaffold for combinatorial library development. Its strategic value is enhanced by the presence of a fluorine atom. The incorporation of fluorine into drug candidates is a widely recognized strategy to modulate key pharmacokinetic and pharmacodynamic properties, such as metabolic stability, binding affinity, and membrane permeability.[6][7] This application note will detail the principles and a robust protocol for leveraging this building block in a typical Fmoc-based solid-phase synthesis workflow.

Core Chemical Principles

Reactivity Profile of this compound

This compound possesses three key sites for chemical modification, allowing for the generation of molecular diversity from a single core structure.

  • Primary Aromatic Amine (-NH₂): This is the most nucleophilic site and serves as the primary handle for immobilization onto a solid support or for the initial coupling reaction. Its reactivity is standard for an aniline derivative.

  • Sulfonamide (-SO₂NH₂): The N-H protons of the sulfonamide are acidic and can be deprotonated with a suitable base, rendering the nitrogen nucleophilic. This site is ideal for secondary diversification after the scaffold has been anchored to the resin.

  • Aromatic Ring: The benzene ring itself can undergo electrophilic aromatic substitution, although this is less commonly employed in standard solid-phase library synthesis. The fluorine and sulfonamide groups are electron-withdrawing, directing substitution to specific positions.

The fluorine atom at the 2-position exerts a significant electron-withdrawing inductive effect, which can subtly influence the reactivity of the adjacent amino group and the acidity of the sulfonamide protons.

Caption: Key reactive sites of this compound.

Orthogonal Protection Strategy

To achieve selective functionalization, an orthogonal protection strategy is essential. In the context of Fmoc-based solid-phase peptide synthesis (SPPS), the primary amino group of the building block can be used directly for coupling, while the sulfonamide nitrogen is functionalized in a subsequent step. The Fmoc/tBu strategy is a well-established orthogonal approach where the temporary N-α-Fmoc group is removed by a base (like piperidine), while permanent side-chain protecting groups (like tBu, Trt, Pbf) and the resin linker are cleaved by acid (like TFA).[5][8]

Solid-Phase Synthetic Workflow

The overall strategy involves anchoring the this compound scaffold to a solid support via its primary amino group, followed by the sequential addition of diversity elements to the sulfonamide nitrogen. The final step is the cleavage of the molecule from the resin.

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Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in the Synthesis of 4-Amino-2-fluorobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide is a dedicated resource for researchers, scientists, and drug development professionals encountering challenges with low yields in the synthesis of 4-amino-2-fluorobenzenesulfonamide. This document provides a structured approach to troubleshooting common issues, offering scientifically-grounded explanations and actionable protocols to optimize your synthetic outcomes.

Part 1: Troubleshooting Guide - A Deeper Dive into Low Yields

Low yields in the synthesis of this compound can often be traced back to a few key areas: incomplete reactions, the formation of side products, and losses during product isolation and purification. This section addresses these issues in a practical, question-and-answer format.

My reaction is incomplete, leaving significant starting material. What's going wrong?

An incomplete reaction is a primary culprit for low yields. The root causes often lie in reaction kinetics, reagent purity, or suboptimal reaction conditions.

Potential Causes and Solutions:

  • Inadequate Reaction Time or Temperature: The synthesis of this compound, particularly the initial chlorosulfonation of 2-fluoroaniline, is highly temperature-sensitive.[1][2] Insufficient time or temperatures that are too low can lead to an incomplete reaction.

    • Troubleshooting Protocol:

      • Reaction Monitoring: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to track the consumption of the starting material.

      • Time Extension: If the reaction is proceeding slowly, consider extending the reaction time.

      • Temperature Optimization: Cautiously increase the reaction temperature in small increments (5-10°C). Be aware that excessive heat can promote side reactions.[3]

  • Reagent and Solvent Purity: Moisture and other impurities can significantly hinder the reaction. Chlorosulfonic acid, a key reagent, reacts violently with water.[4]

    • Troubleshooting Protocol:

      • Use High-Purity Reagents: Ensure all starting materials are of high purity and from a reputable source.

      • Employ Anhydrous Conditions: Use freshly dried solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.

  • Insufficient Mixing: Poor agitation can lead to localized "hot spots" and concentration gradients, preventing uniform reaction progress.

    • Troubleshooting Protocol:

      • Ensure Efficient Stirring: Use a properly sized stir bar and an appropriate stirring speed to maintain a homogeneous mixture.

      • Consider Mechanical Stirring: For larger-scale reactions, a mechanical overhead stirrer is often necessary for effective mixing.

Caption: Troubleshooting workflow for incomplete reactions.

I'm seeing a lot of byproducts. How can I minimize them?

Byproduct formation directly impacts your yield and the purity of the final product. Understanding the likely side reactions is crucial for developing a mitigation strategy.

Common Side Reactions and How to Address Them:

  • Di-sulfonation: The aniline starting material can undergo sulfonation at multiple positions if the reaction conditions are too harsh.[1][2]

    • Mitigation Strategy:

      • Control Stoichiometry: Use a precise 1:1 molar ratio of 2-fluoroaniline to chlorosulfonic acid.[2]

      • Low Temperature: Maintain a low reaction temperature (typically 0-5°C) during the addition of chlorosulfonic acid.[1]

      • Slow Reagent Addition: Add the chlorosulfonic acid dropwise to the aniline solution to control the exothermic reaction.

  • Hydrolysis of the Sulfonyl Chloride Intermediate: The 4-amino-2-fluorobenzenesulfonyl chloride intermediate is susceptible to hydrolysis, which will prevent the formation of the desired sulfonamide.

    • Mitigation Strategy:

      • Anhydrous Conditions: As mentioned previously, strictly exclude water from the reaction.

      • Controlled Workup: During the workup, quench the reaction mixture cautiously with ice and water to minimize the time the sulfonyl chloride is in an aqueous environment before amination.[1]

  • Oxidation of the Amino Group: The amino group of the aniline can be oxidized, leading to colored impurities.

    • Mitigation Strategy:

      • Inert Atmosphere: Running the reaction under nitrogen or argon can help prevent oxidation.

Caption: Logical approach to minimizing byproduct formation.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the standard synthetic pathway for this compound?

The most common and direct route involves a two-step process:

  • Chlorosulfonation of 2-fluoroaniline: 2-fluoroaniline is reacted with chlorosulfonic acid to form 4-amino-2-fluorobenzenesulfonyl chloride.[1][2]

  • Amination of the sulfonyl chloride: The resulting sulfonyl chloride is then reacted with ammonia to yield the final product, this compound.[1]

Q2: What are the critical parameters to control during the chlorosulfonation step?

The chlorosulfonation of anilines is a well-established but potentially hazardous reaction.[1][4] The critical parameters to control are:

ParameterRecommended ConditionRationale
Temperature 0-15°CThe reaction is highly exothermic. Low temperatures are crucial to prevent side reactions like di-sulfonation and degradation of the starting material.[1][2]
Reagent Addition Slow, dropwise addition of chlorosulfonic acid to 2-fluoroanilineThis allows for better control of the reaction temperature and prevents localized overheating.
Stoichiometry At least 5 molar equivalents of chlorosulfonic acid per mole of aniline[2]An excess of chlorosulfonic acid is often used to drive the reaction to completion and can also serve as the solvent.[2]

Q3: What are the best practices for purifying the final product?

Recrystallization is the most common method for purifying this compound.

A General Recrystallization Protocol:

  • Solvent Selection: A mixed solvent system, such as ethanol/water or isopropanol/water, is often effective.

  • Dissolution: Dissolve the crude product in the minimum amount of the hot solvent mixture.

  • Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration: Quickly filter the hot solution to remove any insoluble impurities and the charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly under vacuum.

References

  • Google Patents. (n.d.). US3161675A - Process for preparing sulfonamide compounds.
  • Lisha, K.P., Al-Hussain, S.A., Elangovan, N., & Berdimurodov, E. (n.d.). Synthesis of (E)−4-((2-fluorobenzylidene)amino)benzenesulfonamide (2FNI). Retrieved from [Link]

  • Google Patents. (n.d.). CH371128A - Process for the preparation of disulfamylanilines.

Sources

Technical Support Center: Optimizing Reaction Conditions for the Derivatization of 4-Amino-2-fluorobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for 4-Amino-2-fluorobenzenesulfonamide. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block in their synthetic workflows. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during its derivatization. Our approach is rooted in explaining the chemical principles behind each recommendation, empowering you to make informed decisions in your experiments.

Section 1: Frequently Asked Questions - Core Principles for Success

This section covers foundational questions regarding the handling and reaction of this compound to prevent common failures before they occur.

Q1: My yields for sulfonamide derivatization are consistently low. What are the first things I should check?

A1: Low yields in reactions involving sulfonamides often trace back to a few fundamental issues.[1][2]

  • Reagent Quality: The primary amine of this compound is a nucleophile, but the molecule's stability is paramount. Ensure the starting material is pure and dry. More critically, if you are reacting it with a sulfonyl chloride, be aware that sulfonyl chlorides are highly sensitive to moisture and can rapidly hydrolyze to the corresponding sulfonic acid, which is unreactive under standard sulfonamidation conditions.[1][2] Always use a freshly opened bottle or repurify the sulfonyl chloride if necessary.

  • Anhydrous Conditions: Water is a common culprit for low yields. It hydrolyzes reactive intermediates and reagents like sulfonyl chlorides.[1] All glassware must be oven- or flame-dried, and reactions should be conducted using anhydrous solvents under an inert atmosphere (e.g., nitrogen or argon).[1][2]

  • Stoichiometry and Base Selection: Carefully check the molar ratios of your reactants. For a standard sulfonamide synthesis, a 1:1 ratio of the amine to the sulfonyl chloride is a good starting point, but the base is critical.[2] A non-nucleophilic organic base, such as triethylamine or pyridine, is typically used in slight excess (1.1-1.5 equivalents) to quench the HCl generated during the reaction without competing with your primary amine nucleophile.[1][2]

Q2: How do the electronic properties of this compound influence its reactivity?

A2: The substitution pattern on the aromatic ring significantly governs the molecule's reactivity. The amino (-NH₂) group is an activating, ortho-, para-director, while the sulfonylamide (-SO₂NH₂) and fluorine (-F) groups are deactivating, meta- and ortho-, para-directors, respectively. The interplay of these effects dictates the nucleophilicity of the amine and the susceptibility of the ring to electrophilic or nucleophilic substitution. The fluorine atom, in particular, adds steric hindrance and strong electron-withdrawing character, which can decrease the nucleophilicity of the adjacent amino group compared to a non-fluorinated analogue. This reduced nucleophilicity might necessitate slightly harsher reaction conditions (e.g., longer reaction times, higher temperatures, or stronger bases) for N-alkylation or N-acylation reactions.

Q3: When should I consider protecting the amino group?

A3: Protection of the primary amine is necessary when subsequent reaction steps involve reagents that could react undesirably with the -NH₂ group.[3] For instance, if you plan to perform a reaction that generates a sulfonyl chloride on a different part of the molecule, the unprotected amine could react with it, leading to polymerization or unwanted side products.[3] A common strategy is to protect the amine as an acetyl amide, which can be removed later via hydrolysis.

Section 2: Troubleshooting Guide - N-Acylation Reactions

N-acylation is a fundamental transformation used to introduce a wide variety of functional groups.

Q1: I'm attempting an N-acylation with an acid chloride, but I'm getting a complex mixture of products and low conversion. What's going wrong?

A1: This is a common issue that usually points to problems with reaction control.

  • Cause - Inadequate Acid Scavenging: The reaction of an amine with an acid chloride produces one equivalent of HCl. If not neutralized, this HCl will protonate the starting amine, rendering it non-nucleophilic and halting the reaction.

    • Solution: Ensure you are using at least one equivalent of a non-nucleophilic base like pyridine or triethylamine. Pyridine can often serve as both the base and the solvent. The base neutralizes the generated HCl, allowing the reaction to proceed to completion.[1]

  • Cause - Over-acylation or Side Reactions: Highly reactive acylating agents or elevated temperatures can sometimes lead to side reactions.

    • Solution: Perform the reaction at a reduced temperature. Start by adding the acylating agent dropwise to a solution of the amine and base at 0 °C, then allow the reaction to slowly warm to room temperature.[2] This moderates the reaction rate and minimizes side product formation.

Q2: My N-acylation reaction is sluggish and does not go to completion, even with extended reaction times. How can I drive it forward?

A2: Sluggishness is often due to either reduced nucleophilicity of the amine or insufficient reactivity of the acylating agent.

  • Cause - Poor Acylating Agent: If you are using a carboxylic acid directly, it will not react without an activating agent.

    • Solution: Use a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) in combination with an additive like 1-hydroxybenzotriazole (HOBt) to form an active ester in situ. This is a standard and milder method for amide bond formation.

  • Cause - Steric Hindrance: The ortho-fluorine atom can sterically hinder the approach of a bulky acylating agent.

    • Solution: If steric hindrance is suspected, you may need to increase the reaction temperature gently (e.g., 40-50 °C) or switch to a less hindered, more reactive acylating agent if possible (e.g., an acid anhydride instead of an acid chloride).

Data Summary: Common Reagents for N-Acylation
Reagent ClassExampleBase RequiredTypical SolventRelative Reactivity
Acid HalideAcetyl ChloridePyridine, TEADCM, PyridineVery High
Acid AnhydrideAcetic AnhydridePyridine, TEADCM, THFHigh
Carboxylic AcidAcetic AcidNone (requires coupling agent)DCM, DMFLow (requires activation)

Section 3: Troubleshooting Guide - N-Alkylation Reactions

Introducing alkyl groups to the amine can be challenging due to the potential for multiple additions.

Q1: My N-alkylation reaction is producing a mixture of mono- and di-alkylated products. How can I improve the selectivity for the mono-alkylated product?

A1: Controlling the degree of alkylation is a classic challenge in amine chemistry. The mono-alkylated product can sometimes be more nucleophilic than the starting material, leading to a second alkylation.[4]

  • Cause - Stoichiometry and Reactivity: Using an excess of the alkylating agent or a highly reactive one (like methyl iodide) will strongly favor di-alkylation.

    • Solution 1 - Adjust Stoichiometry: Use a molar excess of the amine (this compound) relative to the alkylating agent. This increases the statistical probability that the alkylating agent will react with a molecule of the starting material rather than the mono-alkylated product.

    • Solution 2 - Use Reductive Amination: A highly selective method for mono-alkylation is reductive amination. React the amine with an aldehyde or ketone to form an imine (or enamine) intermediate, which is then reduced in situ with a mild reducing agent like sodium triacetoxyborohydride (STAB). This process is inherently self-limiting and is excellent for producing secondary amines.

Q2: The N-alkylation reaction is not proceeding at all. What factors could be inhibiting it?

A2: A complete lack of reactivity points to a fundamental issue with the reaction setup.

  • Cause - Insufficiently Strong Base: For direct alkylation with alkyl halides, a base is often needed to deprotonate the sulfonamide or amine to increase its nucleophilicity. If the base is too weak, no reaction will occur. The pKa of a sulfonamide proton is significantly lower than that of a simple amine, but deprotonation of the primary amine itself requires a strong base.

    • Solution: If alkylating the sulfonamide nitrogen, a moderate base like K₂CO₃ may suffice. However, for alkylating the primary amine, a much stronger base like sodium hydride (NaH) might be necessary, though this can lead to selectivity issues.[4]

  • Cause - Poor Leaving Group: The alkylating agent must have a good leaving group.

    • Solution: Ensure your alkylating agent is an alkyl halide (I > Br > Cl) or a sulfonate (triflate, tosylate). Alkyl alcohols will not work directly without prior activation (e.g., via a Mitsunobu reaction) or by using specific catalytic systems that enable their use as alkylating agents.[5][6][7]

Workflow for Troubleshooting N-Alkylation

G start N-Alkylation Fails q1 What is the product distribution? start->q1 a1 No reaction q1->a1 a2 Mixture of mono- & di-alkylated q1->a2 a3 Desired mono-alkylation q1->a3 sol1 Check Base Strength (e.g., NaH vs K2CO3). Check Leaving Group (I > Br > Cl). a1->sol1 sol2 Use excess amine. Lower temperature. Consider Reductive Amination. a2->sol2 sol3 Proceed to Purification a3->sol3

Caption: Logic diagram for diagnosing N-alkylation issues.

Section 4: Purification Strategies

Q1: My crude product is an oil/gum and won't crystallize. What are my options?

A1: Oily products are common, especially if minor impurities are present that inhibit crystallization.

  • Solution 1 - Column Chromatography: This is the most robust method for purifying non-crystalline or closely related compounds. Use a silica gel column with a suitable solvent system (e.g., hexanes/ethyl acetate or DCM/methanol gradients) to separate your desired product from starting materials and byproducts.

  • Solution 2 - Trituration: If you suspect the product is a solid contaminated with solvent or oily impurities, try trituration. Add a solvent in which your product is insoluble but the impurities are soluble (e.g., cold diethyl ether or hexanes). Stir or sonicate the mixture. The desired product should solidify, allowing it to be collected by filtration.

Q2: How do I perform an effective recrystallization for my solid sulfonamide derivative?

A2: Recrystallization is an excellent technique for purifying solid compounds if a suitable solvent is found.[1]

  • Step 1: Solvent Selection: The ideal solvent is one in which your compound is sparingly soluble at room temperature but highly soluble when hot. Test small batches in various solvents (e.g., ethanol, isopropanol, ethyl acetate, water, or mixtures) to find the right one.

  • Step 2: Dissolution: Place the crude solid in a flask and add the minimum amount of hot recrystallization solvent required to fully dissolve it.[1]

  • Step 3: Cooling: Allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of large, pure crystals. Do not disturb the flask during this time.[1]

  • Step 4: Crystallization & Collection: Once the flask is at room temperature, you can place it in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration, wash them with a small amount of ice-cold solvent, and dry them thoroughly.[1]

Section 5: Experimental Protocols

These protocols are generalized starting points. Optimization of stoichiometry, temperature, and reaction time may be necessary for specific substrates.

Protocol 1: General Procedure for N-Acylation with an Acid Chloride
  • Setup: To an oven-dried round-bottom flask under an inert atmosphere (N₂), add this compound (1.0 eq) and anhydrous dichloromethane (DCM) or pyridine (approx. 0.1 M concentration).

  • Cooling: Cool the stirred solution/suspension to 0 °C using an ice-water bath.

  • Base Addition: Add triethylamine (1.2 eq) or pyridine (if not used as solvent).

  • Reagent Addition: Add the desired acid chloride (1.1 eq) dropwise via syringe over 10-15 minutes.

  • Reaction: Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2-12 hours).

  • Workup: Quench the reaction by adding water. If using DCM, transfer the mixture to a separatory funnel, wash with 1M HCl, then saturated NaHCO₃, and finally brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization or column chromatography.

Protocol 2: General Procedure for Purification by Recrystallization
  • Dissolution: Transfer the crude solid product to an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., ethanol).

  • Heating: Gently heat the mixture on a hot plate with stirring until the solvent boils and the solid completely dissolves.[1] If needed, add more hot solvent dropwise until a clear solution is obtained.

  • Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature undisturbed. Crystals should begin to form.[1]

  • Isolation: Once at room temperature, place the flask in an ice bath for 20-30 minutes to maximize precipitation.

  • Filtration: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small portion of ice-cold recrystallization solvent to remove residual impurities.[1]

  • Drying: Dry the crystals in a vacuum oven or desiccator to a constant weight.

General Reaction Workflow Diagram

G start Start: Select Derivatization Strategy (Acylation, Alkylation, etc.) setup Reaction Setup: - Dry Glassware - Inert Atmosphere - Anhydrous Solvents start->setup reagents Add Reagents: - this compound - Solvent - Base (if needed) setup->reagents addition Add Derivatizing Agent (Dropwise at 0 °C) reagents->addition monitor Monitor Reaction (TLC / LC-MS) addition->monitor workup Aqueous Workup / Quench monitor->workup Reaction Complete purify Purification: - Recrystallization - Chromatography workup->purify characterize Characterization (NMR, MS, etc.) purify->characterize

Caption: Standard workflow for derivatization experiments.

References

  • Benchchem. (n.d.). Common issues in sulfonamide synthesis and solutions.
  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Low Yields in Sulfonamide Formation Reactions.
  • ResearchGate. (n.d.). Optimizing reaction conditions of N-alkylation reaction [Download Table]. Retrieved from [Link]

  • Reddit. (2015, September 24). Synthesis of an Sulfonamide, why is this step neccessary? (see pic). r/chemistry. Retrieved from [Link]

  • PubMed. (2024, June 21). Selective N-Alkylation of Aminobenzenesulfonamides with Alcohols for the Synthesis of Amino-(N-alkyl)benzenesulfonamides Catalyzed by a Metal-Ligand Bifunctional Ruthenium Catalyst. Retrieved from [Link]

  • ResearchGate. (n.d.). Selective N-Alkylation of Aminobenzenesulfonamides with Alcohols for the Synthesis of Amino-(N-alkyl)benzenesulfonamides Catalyzed by a Metal-Ligand Bifunctional Ruthenium Catalyst. Retrieved from [Link]

  • PubMed. (2015, May 15). Effective Recognition of Different Types of Amino Groups: From Aminobenzenesulfonamides to Amino-(N-alkyl)benzenesulfonamides via Iridium-Catalyzed N-Alkylation with Alcohols. Retrieved from [Link]

  • PubMed. (n.d.). N-acylation of L-amino acids in aqueous media: Evaluation of the catalytic performances of Streptomyces ambofaciens aminoacylases. Retrieved from [Link]

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Technical Support Center: Purification of 4-Amino-2-fluorobenzenesulfonamide and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 4-Amino-2-fluorobenzenesulfonamide and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining these valuable building blocks in high purity. The unique combination of a primary aromatic amine, a sulfonamide group, and a fluorine atom presents specific purification hurdles. This resource provides in-depth, field-proven insights and troubleshooting strategies to address these challenges effectively.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the handling and purification of this compound.

Q1: What are the key physicochemical properties of this compound that influence its purification?

A: Understanding the molecule's properties is the first step to designing a robust purification strategy.

  • Amphoteric Nature: The molecule possesses a basic aromatic amino group (-NH₂) and an acidic sulfonamide group (-SO₂NH₂). This allows for purification via acid-base extraction, but also means its solubility is highly pH-dependent.

  • Polarity: The presence of two hydrogen bond-donating groups (-NH₂ and -SO₂NH₂) makes the molecule quite polar. This influences the choice of solvents for both recrystallization and chromatography.

  • Stability: Aromatic amines can be susceptible to oxidation, which often results in the formation of colored impurities.[1] The molecule should be stored protected from light and air.[1] Thermal degradation at high temperatures is also a concern.[1]

  • Solubility: Based on its polar functional groups, this compound is expected to have low solubility in nonpolar organic solvents like hexanes and toluene, and higher solubility in polar solvents like ethanol, methanol, and acetone.

Q2: What are the most common impurities I should expect in my crude this compound?

A: Impurities typically arise from the synthetic route. For instance, if synthesizing from 2-fluoro-4-nitrobenzenesulfonamide via reduction, common impurities could include:

  • Unreacted Starting Material: Residual 2-fluoro-4-nitrobenzenesulfonamide.

  • Incomplete Reduction Intermediates: Nitroso and hydroxylamine derivatives can form, which may further react to create dimeric azo or azoxy compounds.[2]

  • Side-Reaction Products: Depending on the specific reaction conditions, side products from reactions involving the functional groups can occur.[2]

  • Oxidation Products: Exposure of the final product to air can lead to the formation of colored polymeric species.[1]

Q3: What is a good starting point for purifying a crude batch of this compound?

A: For a solid crude product, recrystallization is often the most efficient first-line approach for removing the bulk of impurities. Given the compound's polarity, a polar solvent or a mixed-solvent system is recommended. A common and effective choice for sulfonamides is an ethanol/water or isopropanol/water mixture.[3] If the product is an oil or recrystallization fails, flash column chromatography on silica gel would be the next logical step.

Part 2: Troubleshooting Guide: Common Purification Challenges

This section provides a question-and-answer formatted guide to troubleshoot specific experimental problems.

Issue 1: Recrystallization Failures

Q: My compound "oils out" instead of forming crystals. Why is this happening and what should I do?

A: "Oiling out" is a common problem, especially with compounds that have a high concentration of impurities or when the solvent's boiling point is higher than the melting point of the impure product.[3][4] The oil that separates is an impure liquid phase of your compound.

Causality: This occurs when the solute's solubility is exceeded at a temperature above its melting point (or the melting point of the eutectic mixture with impurities). Rapid cooling or using a solvent that is too nonpolar for a highly polar compound can exacerbate this issue.[3]

Troubleshooting Workflow:

G start Problem: Compound 'Oiled Out' reheat Re-heat the solution to re-dissolve the oil. start->reheat add_solvent Add more hot solvent to dilute the solution. reheat->add_solvent slow_cool Allow to cool VERY slowly. add_solvent->slow_cool success Crystals Form slow_cool->success Success! fail1 Still Oils Out slow_cool->fail1 Failure change_solvent Change Solvent System: - Use a more polar solvent. - Try a mixed-solvent system (e.g., Ethanol/Water). [14] fail1->change_solvent induce Induce Crystallization: - Scratch flask with glass rod. - Add a seed crystal. [14] change_solvent->induce induce->success Success! fail2 Still Fails induce->fail2 Failure pre_purify Pre-Purify Crude Material: Use column chromatography to remove excess impurities. fail2->pre_purify

Caption: Workflow for troubleshooting "oiling out".

Q: I have very low recovery after recrystallization. How can I improve my yield?

A: Low recovery is typically due to using too much solvent or the compound having significant solubility in the cold solvent.

  • Minimize Solvent: Use only the minimum amount of hot solvent required to fully dissolve the crude product. Adding excess solvent will keep more of your product in solution upon cooling.

  • Optimize Cooling: After slow cooling to room temperature, place the flask in an ice bath for at least 30 minutes to maximize precipitation.[4]

  • Change Solvent System: Your compound may be too soluble in the chosen solvent. Select a solvent in which the compound is very soluble when hot but poorly soluble when cold.

  • Solvent Evaporation: If too much solvent was added, you can carefully evaporate some of it to reach the saturation point and then allow the solution to cool again.[4]

Q: My crystals are still colored. How do I remove colored impurities?

A: Colored impurities are often highly conjugated, nonpolar molecules resulting from oxidation or side reactions.

  • Activated Charcoal: Add a very small amount (1-2% by weight) of activated charcoal to the hot, dissolved solution. Swirl for a few minutes, then perform a hot gravity filtration to remove the charcoal, which will have adsorbed the colored impurities.[4] Be aware that charcoal can also adsorb your product, so use it sparingly.

  • Chemical Treatment: Sometimes, a wash with a dilute solution of sodium bisulfite can reduce colored oxidation byproducts back to colorless forms. This should be done during an aqueous workup before crystallization.

Issue 2: Column Chromatography Challenges

Q: My compound streaks badly on the silica gel column. How can I achieve sharp bands?

A: Streaking of polar amino compounds on silica gel is a classic problem.

Causality: The acidic nature of silica gel (due to silanol groups, Si-OH) can strongly and irreversibly bind to the basic amino group of your molecule. This leads to poor elution and significant tailing.

Solutions:

  • Solvent System Modification:

    • Add a Competitive Base: Add a small amount of a volatile base like triethylamine (0.5-1%) or ammonium hydroxide to your eluent.[5] This base will compete for the acidic sites on the silica, allowing your compound to travel down the column more freely.

    • Increase Polarity: Use a more polar solvent system, such as switching from ethyl acetate/hexane to dichloromethane/methanol.

  • Use a Different Stationary Phase:

    • Alumina (Basic or Neutral): Basic or neutral alumina is an excellent alternative to silica for purifying basic compounds.

    • Reversed-Phase (C18): If the compound is sufficiently nonpolar, reversed-phase chromatography using a solvent system like methanol/water or acetonitrile/water can provide excellent separation.

Q: I can't separate my product from a close-running impurity. What are my options?

A:

  • Optimize the Mobile Phase: Switch to a solvent system with different selectivity. For example, if you are using ethyl acetate/hexane, try dichloromethane/methanol or acetone/hexane. Sometimes, using a three-component solvent system can resolve difficult separations.

  • Shallow Gradient: If using gradient elution, make the gradient shallower in the region where your product and the impurity elute. This will increase the resolution between the two peaks.

  • High-Performance Liquid Chromatography (HPLC): For very difficult separations or for achieving very high purity (>99.5%), preparative HPLC is the most powerful tool. It offers much higher resolving power than standard flash chromatography.[6]

Part 3: Key Experimental Protocols

These protocols provide a validated starting point for your purification workflows.

Protocol 1: Recrystallization of this compound using an Ethanol/Water System

This protocol is effective for purifying crude, solid material where the primary impurities have different solubilities than the product.

Materials:

  • Crude this compound

  • 95% Ethanol

  • Deionized Water

  • Two Erlenmeyer flasks

  • Hot plate

  • Büchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of hot 95% ethanol and bring the mixture to a gentle boil on a hot plate until the solid dissolves completely.

  • Addition of Anti-Solvent: While the ethanol solution is still hot, add hot deionized water dropwise until the solution becomes faintly cloudy (the saturation point).

  • Clarification: If the solution is cloudy, add a few drops of hot ethanol until it becomes clear again. If colored impurities are present, this is the stage to add activated charcoal.

  • Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of pure, well-defined crystals.

  • Complete Precipitation: Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize crystal yield.[4]

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of ice-cold ethanol/water (e.g., 50:50 mixture) to remove any residual soluble impurities.

  • Drying: Allow the crystals to air dry on the filter paper or for a more thorough drying, place them in a vacuum oven at a moderate temperature (e.g., 40-50 °C).

Protocol 2: Flash Column Chromatography on Silica Gel

This method is suitable for purifying oily products or for separating mixtures that could not be resolved by recrystallization.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Eluent: Dichloromethane (DCM) / Methanol (MeOH) with 0.5% Triethylamine (TEA)

  • Glass chromatography column

  • Fraction collector or test tubes

Procedure:

  • TLC Analysis: First, determine the appropriate eluent composition by thin-layer chromatography (TLC). Aim for an Rf value of ~0.3 for the desired product. A good starting point is 95:5 DCM:MeOH. Add 0.5% TEA to both the TLC developing solvent and the column eluent.

  • Column Packing: Pack the column with silica gel as a slurry in the least polar solvent of your eluent system (e.g., DCM).

  • Sample Loading: Dissolve the crude product in a minimum amount of the eluent or DCM. Alternatively, for less soluble compounds, create a slurry of the crude product with a small amount of silica gel, evaporate the solvent, and dry-load the resulting powder onto the top of the column.

  • Elution: Begin eluting the column with the chosen solvent system. If separation is poor, a shallow gradient can be employed (e.g., starting with 100% DCM and slowly increasing the percentage of MeOH).

  • Fraction Collection: Collect fractions and monitor them by TLC to identify which ones contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.

Part 4: Data Tables and Visualization

Table 1: Solvent Properties for Purification

This table provides a reference for selecting appropriate solvents based on their physical properties.

SolventBoiling Point (°C)Polarity IndexDielectric ConstantNotes on Use for Sulfonamides
Hexane690.11.9Good for initial washing of nonpolar impurities; poor solvent for the product.
Toluene1112.42.4Can be used as an anti-solvent in mixed-solvent recrystallizations.[4]
Dichloromethane403.19.1Excellent, less polar component for chromatography.
Ethyl Acetate774.46.0Common chromatography solvent and can be used for recrystallization.
Isopropanol823.918.3Good recrystallization solvent, often used with water.[3]
Ethanol784.324.6Excellent recrystallization solvent, especially when mixed with water.[3]
Methanol655.132.6Highly polar solvent for chromatography; good solvent for dissolving the product.
Water10010.280.1Used as an anti-solvent with polar organic solvents for recrystallization.
Diagram 1: Purification Strategy Decision Tree

This diagram helps in selecting the appropriate purification technique based on the characteristics of the crude product.

G start Crude Product is_solid Is the crude product a solid? start->is_solid recrystallize Attempt Recrystallization (e.g., EtOH/Water) [14] is_solid->recrystallize Yes column Perform Flash Column Chromatography is_solid->column No (It's an oil) is_pure Is purity >98% by TLC/NMR/HPLC? recrystallize->is_pure success Purification Complete is_pure->success Yes is_pure->column No is_basic Is compound basic/ streaking on silica? column->is_basic add_base Add 0.5% TEA to eluent or use Alumina [26] is_basic->add_base Yes standard_col Use standard silica gel is_basic->standard_col No add_base->success standard_col->success

Caption: Decision tree for selecting a purification method.

References

  • Krištopavičius, J., Manakova, E., & Matulis, D. (2018). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Molecules, 23(11), 2997. [Link]

  • Salamon-Krokosz, K., et al. (2021). Amino acids with fluorinated olefinic motifs – synthetic approaches. Arkivoc, 2021(ii), 1-32. [Link]

  • Natesan, G., et al. (2009). 4-Amino-N-(2-hydroxy-4-pentadecylbenzylidene)benzenesulfonamide. Molbank, 2009(4), M622. [Link]

  • Tariq, A., et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. RSC Advances, 11(49), 30794-30816. [Link]

  • O'Hagan, D. (2021). Synthesis of complex unnatural fluorine-containing amino acids. Tetrahedron, 96, 132334. [Link]

  • ResearchGate. (2014). How to get (or crystallize) solid amino acids derivatives and peptides?. [Link]

  • Kowalska, J., et al. (2019). Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. Molecules, 24(3), 462. [Link]

  • BenchChem. (2025). Stability and degradation of 4-Amino-2-fluorobenzoic acid. BenchChem Technical Support.
  • Google Patents. (2013). CN103304439A - Preparation method of 4-amino-2-fluoro-methyl benzamide.
  • Google Patents. (1957).
  • Rutkauskas, K., et al. (2021). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. Molecules, 26(14), 4153. [Link]

  • BenchChem. (2025). Common side reactions in the synthesis of 4-Amino-2-fluorobenzoic acid. BenchChem Technical Support.
  • ResearchGate. (2016). An Overview of Chromatographic Analysis of Sulfonamides in Pharmaceutical Preparations and Biological Fluids. [Link]

  • BenchChem. (2025). Technical Support Center: Recrystallization of Sulfonamide Products. BenchChem Technical Support.
  • ResearchGate. (2005). Impurity profile of amino acids?. [Link]

  • BenchChem. (2025).
  • BenchChem. (2025). common issues in sulfonamide synthesis and solutions. BenchChem Technical Support.
  • Wesseling, J., et al. (2022). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. Nutrients, 14(14), 2841. [Link]

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strategies to improve the solubility of 4-Amino-2-fluorobenzenesulfonamide in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

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Introduction

Welcome to the technical support guide for 4-Amino-2-fluorobenzenesulfonamide. This resource is designed for researchers, chemists, and formulation scientists who are encountering challenges with the solubility of this compound in organic solvents. The inherent molecular structure of this compound, featuring a polar sulfonamide group, an amino group capable of hydrogen bonding, and an aromatic ring, results in complex solubility behavior. This guide provides a series of troubleshooting questions and answers, detailed protocols, and the scientific rationale behind each strategy to help you systematically overcome these challenges.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of this compound that influence its solubility?

A1: Understanding the molecule's properties is the first step in troubleshooting. The structure possesses both polar and non-polar characteristics, making solvent selection non-trivial.

  • Structure: C₆H₇FN₂O₂S[1]

  • Molecular Weight: 190.20 g/mol [1]

  • Polarity: The molecule has highly polar functional groups (sulfonamide -SO₂NH₂ and amino -NH₂) and a semi-polar fluorinated aromatic ring. The presence of both hydrogen bond donors (-NH₂) and acceptors (=O, -F, -N) dictates its interactions.

  • XLogP3: 0.2[1]. This value indicates a relatively low lipophilicity and suggests a preference for more polar solvents over highly non-polar ones like hexane.

  • Amphoteric Nature: The molecule has a basic amino group and a weakly acidic sulfonamide group. This means its ionization state, and therefore solubility, can be influenced by the pH of the microenvironment[2][3].

PropertyValueSource
Molecular FormulaC₆H₇FN₂O₂SAA Blocks[1]
Molecular Weight190.20 g/mol AA Blocks[1]
XLogP3 (Lipophilicity)0.2AA Blocks[1]
Hydrogen Bond Donors2 (from -NH₂ and -SO₂NH₂)Calculated
Hydrogen Bond Acceptors5 (from =O, F, N)AA Blocks[1]
Q2: I'm observing poor solubility in common organic solvents. What is the scientific reason for this?

A2: The poor solubility often stems from a combination of two factors:

  • High Crystal Lattice Energy: The molecule can form strong intermolecular hydrogen bonds with itself in the solid state (crystal form). These strong interactions require a significant amount of energy from the solvent to break apart, leading to low solubility.

  • Solvent-Solute Mismatch: A solvent must effectively solvate the molecule to overcome this crystal lattice energy. For this compound, an ideal solvent would need to interact favorably with both the polar sulfonamide/amino groups and the less polar fluorophenyl ring. Solvents that are exclusively non-polar (e.g., hexane, toluene) or only moderately polar may fail to provide the necessary specific interactions (like hydrogen bonding) to dissolve the compound effectively. Studies on similar sulfonamides show that solubility is often highest in polar solvents like methanol and decreases as the alkyl chain length (and thus, non-polarity) of alcohol solvents increases[4].

Troubleshooting Guide: Solubility Enhancement Strategies

Q3: My compound won't dissolve in my primary solvent. How can I use a co-solvent system to improve solubility?

A3: Co-solvency is one of the most effective and straightforward strategies for improving the solubility of polar compounds[5][6][7]. The principle is to blend your primary solvent with a miscible "co-solvent" that modifies the overall polarity of the system to be more favorable for your solute[8].

Causality: A co-solvent works by reducing the interfacial tension between the solute and the primary solvent. For this compound, a polar protic co-solvent like ethanol or propylene glycol can form hydrogen bonds with the amino and sulfonamide groups, while its organic portion helps to solvate the aromatic ring, effectively bridging the polarity gap. This synergistic effect can lead to a dramatic increase in solubility, sometimes by orders of magnitude[9].

Workflow for Co-Solvent Screening

CoSolventWorkflow cluster_prep Preparation cluster_exp Experiment cluster_eval Evaluation Start Start with Suspension: Known mass of compound in known volume of primary solvent PrepCoSolvents Prepare Stock Solutions of Co-solvents (e.g., Ethanol, PG, DMSO) Titrate Titrate suspension with a single co-solvent while stirring at constant temp. Start->Titrate PrepCoSolvents->Titrate Observe Observe for complete dissolution (clear solution) Titrate->Observe Observe->Titrate Not Dissolved Record Record volume of co-solvent added Observe->Record Dissolved Calculate Calculate: - %v/v of co-solvent required - Molar solubility Record->Calculate Compare Compare efficacy of different co-solvents Calculate->Compare End Select optimal co-solvent system Compare->End

Experimental Protocol: Co-Solvent Titration
  • Preparation: Suspend a precisely weighed amount of this compound (e.g., 10 mg) in a known volume of your primary organic solvent (e.g., 1 mL of ethyl acetate) in a glass vial with a magnetic stir bar.

  • Titration: While stirring vigorously at a constant temperature (e.g., 25 °C), add a potential co-solvent (e.g., ethanol, propylene glycol, DMSO) dropwise from a burette or micropipette.

  • Observation: Continue adding the co-solvent until the solid material is completely dissolved, and the solution becomes clear.

  • Quantification: Record the total volume of co-solvent added. Calculate the final volume percentage (% v/v) of the co-solvent required for dissolution.

  • Comparison: Repeat the experiment with different co-solvents to identify the most efficient one (i.e., the one requiring the lowest volume percentage).

Recommended Co-solvents to Screen:

  • Protic: Methanol, Ethanol, Propylene Glycol (PG), Polyethylene Glycol 300/400 (PEG 300/400)

  • Aprotic: Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), Acetonitrile[10]

Q4: Can I use pH modification to increase solubility in an organic solvent system?

A4: Yes, this is a powerful technique, especially in solvent systems that contain a protic component (like water or an alcohol). This compound is amphoteric: the amino group is basic, and the sulfonamide group is weakly acidic. By adding a small amount of an acid or base, you can ionize the molecule, forming a salt in situ which is often significantly more soluble than the neutral form[2][11][12].

Causality:

  • Adding a Base: A base (e.g., sodium hydroxide, triethylamine) will deprotonate the weakly acidic sulfonamide proton (-SO₂NH₂ → -SO₂NH⁻), forming an anionic salt.

  • Adding an Acid: An acid (e.g., hydrochloric acid, acetic acid) will protonate the basic amino group (-NH₂ → -NH₃⁺), forming a cationic salt.

The resulting ionic species has much stronger ion-dipole interactions with polar solvents compared to the hydrogen bonding and dipole-dipole interactions of the neutral molecule, leading to enhanced solubility. This is a cornerstone of formulation science for ionizable drugs[3].

Protocol: pH Modification Screening
  • System Setup: Prepare a suspension of the compound in your chosen solvent or co-solvent system (e.g., 90:10 v/v Dichloromethane:Methanol).

  • Basic Modification: To one vial, add a slight molar excess (e.g., 1.1 equivalents) of an organic base like Triethylamine (TEA) or Diisopropylethylamine (DIPEA). Stir and observe for dissolution.

  • Acidic Modification: To a separate vial, add a slight molar excess (1.1 equivalents) of an acid like Acetic Acid or a dilute solution of HCl in an alcohol. Stir and observe.

  • Evaluation: Compare the results. Note that this method introduces a counter-ion into your system, which may need to be considered for downstream applications.

Q5: How does temperature affect the solubility of this compound?

A5: For most solid solutes, solubility increases with temperature[4]. The dissolution process is typically endothermic, meaning it requires energy input (heat) to break the crystal lattice bonds.

Causality (Le Châtelier's Principle): Solid + Solvent + Heat ⇌ Saturated Solution

By increasing the temperature, you are adding heat to the system. According to Le Châtelier's principle, the equilibrium will shift to the right to counteract this change, favoring the dissolution of more solid and thus increasing solubility. Studies on various sulfonamides have consistently shown that their solubility in alcohols increases with temperature[4].

Protocol: Temperature Effect Evaluation
  • Prepare Saturated Solutions: Add an excess amount of this compound to several vials containing the same volume of your chosen organic solvent.

  • Equilibrate at Different Temperatures: Place the vials in shakers or stir plates set to different temperatures (e.g., 25°C, 40°C, 60°C). Allow them to equilibrate for several hours (or until no more solid appears to dissolve).

  • Sample and Analyze: Carefully take a sample from the supernatant of each vial (ensuring no solid is transferred, possibly by using a syringe filter).

  • Quantify: Dilute the samples and determine the concentration using a suitable analytical method (e.g., HPLC-UV, UV-Vis Spectroscopy).

  • Plot Data: Plot solubility (e.g., in mg/mL) versus temperature to determine the relationship.

Caution: Be aware that the compound may degrade at elevated temperatures. Always run a stability check. Furthermore, upon cooling, the compound may precipitate out of solution, so this method is best for processes where the solution will be used while still warm.

Q6: Are there more advanced strategies if co-solvents and pH modification are insufficient?

A6: Yes. If simpler methods fail, especially for achieving very high concentrations, you can explore complexation.

Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that have a hydrophilic exterior and a lipophilic (hydrophobic) central cavity[13]. They can encapsulate poorly soluble molecules, or parts of molecules, forming an "inclusion complex."[][15]

Causality: The fluorophenyl ring of your compound is lipophilic and can fit inside the cyclodextrin cavity. The resulting complex presents the hydrophilic exterior of the cyclodextrin to the solvent, dramatically increasing the apparent aqueous solubility of the guest molecule[16][17]. While primarily used for aqueous systems, they can also modify solubility in polar organic solvents. Derivatives like Hydroxypropyl-β-cyclodextrin (HP-β-CD) have enhanced solubility in both water and organic/water mixtures[13].

Diagram of Cyclodextrin Complexation

CyclodextrinComplex

Summary of Strategies

StrategyPrincipleBest ForKey Considerations
Co-Solvency Blending solvents to create a more favorable polarity environment.[18]General-purpose solubility enhancement in a wide range of organic systems.Potential for toxicity or incompatibility of the co-solvent with the application.[18]
pH Modification Ionizing the acidic or basic functional groups to form a more soluble salt.[8]Solvents with a protic component (e.g., alcohols, water).Introduces a counter-ion; pH extremes can cause degradation.[2]
Temperature Increase Providing energy to overcome crystal lattice forces (endothermic dissolution).Processes where the solution can be handled while warm.Risk of compound degradation; precipitation upon cooling.
Complexation Encapsulating the molecule within a host like a cyclodextrin.[13]Achieving high concentrations, especially in systems with some aqueous character.Cost of complexing agent; potential for changes in reactivity.

References

  • Co-solvency and anti-solvent method for the solubility enhancement. (2024). Google AI Search Grounding.
  • Co-solvency: Significance and symbolism. (2025). Wisdomlib.
  • Cosolvent. Wikipedia.
  • Solubility of Various Sulfonamides in N-Alkanols I. Effect of Polarity and Temperature. (2025).
  • solubility enhancement and cosolvency. Slideshare.
  • Co-solvent solubilization of some poorly-soluble antidiabetic drugs. (2009). PubMed.
  • Thermodynamic aspects of solubility process of some sulfonamides. (2010). ElectronicsAndBooks.
  • 4-amino-2-fluoro-N,N-dipropylbenzenesulfonamide. PubChem.
  • Cyclodextrin Solutions for API Solubility Boost. BOC Sciences.
  • Solubility Enhancement of Drugs. (2022).
  • Solubility enhancement – A challenge for hydrophobic drugs. IOSR Journal.
  • This compound. AA Blocks.
  • The Effects of pH on Solubility. (2019). Chemistry LibreTexts.
  • The Effect of Temperature on the Binding of Sulfonamides to Carbonic Anhydrase Isoenzymes I, II, and IV. PubMed.
  • Cyclodextrins and their application in enhancing the solubility, dissolution r
  • cyclodextrin in novel formulations and solubility enhancement techniques: a review.
  • An Approach to Improve the Physicochemical Properties of Drugs and Applications of Cyclodextrin Complexes. (2018). Asian Journal of Pharmaceutics.
  • Experimental and Theoretical Screening for Green Solvents Improving Sulfamethizole Solubility. (2021). MOST Wiedzy.
  • Technical Support Center: Improving the Solubility of N-Sulfonyl
  • Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents. (2025).
  • Thermodynamic Study of the Solubility of Some Sulfonamides in Cyclohexane. (2025).
  • Solubility enhancement and application of cyclodextrins in local drug delivery. (2019). SpringerLink.
  • Solubility prediction of sulfonamides at various temperatures using a single determination. (2025).
  • 4-amino-2-fluoro-N-phenylbenzenesulfonamide. PubChem.
  • Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents.
  • Solubility-pH profiles of some acidic, basic and amphoteric drugs.
  • Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology. PMC - NIH.
  • Strategies for improving hydrophobic drugs solubility and bioavailability. Int J Pharm Chem Anal.
  • This compound. BLD Pharm.
  • 4-Fluorobenzenesulfonamide. Ossila.
  • N-(benzenesulfonyl)-N-fluorobenzenesulfonamide. Enamine.
  • N-Fluorobenzenesulfonimide CAS#: 133745-75-2. ChemicalBook.
  • 2-Amino-4-fluorobenzenesulfonamide. Labsolu.

Sources

identifying and minimizing byproducts in 4-Amino-2-fluorobenzenesulfonamide reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Amino-2-fluorobenzenesulfonamide. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this multi-step synthesis. Our focus is on providing practical, cause-and-effect explanations to help you identify and minimize the formation of critical byproducts, thereby improving yield, purity, and process reliability.

Frequently Asked Questions (FAQs)

Q1: During the chlorosulfonation of N-(3-fluorophenyl)acetamide, my reaction mixture is complex, showing multiple product spots on my TLC plate. What are the likely isomeric byproducts, and why do they form?

A1: This is the most critical step for impurity generation. The complexity arises from the directing effects of the substituents on the aromatic ring during electrophilic aromatic substitution.

  • Primary Product: The desired intermediate is 4-acetamido-2-fluorobenzenesulfonyl chloride. The powerful ortho, para-directing acetamido group (-NHCOCH₃) directs the incoming electrophile (SO₂Cl⁺) primarily to the para position.

  • Key Isomeric Byproduct (Isomer B): The formation of 2-acetamido-4-fluorobenzenesulfonyl chloride is a common byproduct. Although the acetamido group's para-directing effect is dominant, some substitution occurs at its ortho position. The fluorine atom is also an ortho, para-director, which can influence the regioselectivity.

  • Other Isomers: While less common, other isomers can form under harsh conditions (e.g., high temperatures), leading to a more complex mixture.

The ratio of these isomers is highly dependent on reaction conditions, particularly temperature and the nature of the sulfonating agent.[1]

Q2: After the amination step, my yield is significantly lower than expected, and I have a significant amount of a water-soluble impurity. What is this byproduct?

A2: The most probable culprit is the hydrolysis of your 4-acetamido-2-fluorobenzenesulfonyl chloride intermediate into 4-acetamido-2-fluorobenzenesulfonic acid. Sulfonyl chlorides are highly reactive and susceptible to hydrolysis, especially in the presence of moisture.[2][3]

Causality:

  • Moisture Contamination: Any water present in your solvents, reagents (e.g., aqueous ammonia), or reaction atmosphere will compete with the desired amine nucleophile.

  • Reaction Temperature: Higher temperatures can accelerate the rate of hydrolysis.

  • Delayed Work-up: Leaving the sulfonyl chloride intermediate for extended periods before amination, especially if not perfectly dry, increases the risk of hydrolysis.

This sulfonic acid byproduct will typically be lost into the aqueous phase during work-up, leading to a perceived low yield of the desired sulfonamide.

Q3: My final this compound product shows a persistent impurity with a ¹H NMR signal around 2.1-2.2 ppm. What is this and how do I remove it?

A3: This signal is characteristic of the methyl protons of an acetyl group (-COCH₃). Its presence indicates incomplete deprotection (hydrolysis) of the intermediate, 4-acetamido-2-fluorobenzenesulfonamide.[4]

Troubleshooting Deprotection:

  • Acidic Hydrolysis: If using acid (e.g., HCl), ensure the concentration, temperature, and reaction time are sufficient to drive the reaction to completion. The sulfonamide group is generally stable under conditions used to cleave N-acetyl groups.[5]

  • Basic Hydrolysis: Similarly, when using a base (e.g., NaOH), ensure stoichiometric amounts and adequate heating are applied.

  • Monitoring: Monitor the reaction by TLC or HPLC to confirm the complete disappearance of the starting N-acetylated compound before proceeding with work-up.

Removal of this impurity post-synthesis is challenging due to its similar polarity to the final product. It is far more efficient to ensure the deprotection step goes to completion.

Q4: How can I best control the regioselectivity during the chlorosulfonation step to favor the desired 4-sulfonyl chloride isomer?

A4: Controlling regioselectivity is key to a successful synthesis. The following parameters are critical:

  • Temperature Control: This is the most crucial factor. Running the reaction at a low temperature (e.g., 0-5 °C) significantly enhances the kinetic selectivity for the sterically less hindered and electronically favored para-position.

  • Rate of Addition: Add the starting material (N-(3-fluorophenyl)acetamide) slowly to the chlorosulfonic acid.[6] This maintains a low concentration of the substrate and helps dissipate the heat of reaction, preventing temperature spikes that can lead to the formation of other isomers.

  • Choice of Sulfonating Agent: While chlorosulfonic acid is common, other reagents can be used, but each has its own profile. For this substrate, precise control over chlorosulfonic acid addition and temperature is the most reliable method.

Visualizing the Synthetic Pathway and Byproduct Formation

The following diagrams illustrate the intended reaction and the points where key byproducts are generated.

reaction_pathway A 3-Fluoroaniline B N-(3-fluorophenyl)acetamide A->B Acetylation (Protection) C 4-Acetamido-2-fluorobenzenesulfonyl chloride (Desired Intermediate) B->C Chlorosulfonation (Key Step) D 4-Acetamido-2-fluorobenzenesulfonamide C->D Amination E This compound (Final Product) D->E Deprotection (Hydrolysis)

Caption: Intended synthetic route for this compound.

byproduct_formation cluster_0 Chlorosulfonation Step cluster_1 Deprotection Step B N-(3-fluorophenyl)acetamide C Desired Intermediate (4-sulfonyl chloride) B->C Para-substitution (Major) F Isomeric Byproduct (2-sulfonyl chloride) B->F Ortho-substitution (Minor) G Hydrolysis Byproduct (Sulfonic Acid) C->G + H₂O F->G + H₂O D 4-Acetamido-2- fluorobenzenesulfonamide E Final Product D->E Complete H Incomplete Deprotection (N-Acetyl Impurity) D->H Incomplete

Caption: Major byproduct formation pathways in the synthesis.

Troubleshooting Guide

Symptom / Observation Probable Cause(s) Recommended Actions & Preventative Measures
Low yield after chlorosulfonation and aqueous work-up. 1. Significant hydrolysis of the sulfonyl chloride intermediate to sulfonic acid.[2][7] 2. Formation of multiple isomers leading to purification losses.1. Ensure Anhydrous Conditions: Thoroughly dry all glassware and use anhydrous solvents. Perform the reaction under an inert atmosphere (N₂ or Ar). 2. Controlled Addition & Low Temperature: Add the acetanilide slowly to the chlorosulfonic acid at 0-5 °C. 3. Work-up: Quench the reaction by pouring it onto ice/water and immediately filter the precipitated sulfonyl chloride. Wash with cold water and dry thoroughly under vacuum before proceeding.
Final product is difficult to purify from a closely-eluting spot (TLC/HPLC). 1. Presence of the isomeric byproduct (e.g., 2-amino-4-fluorobenzenesulfonamide). 2. Incomplete deprotection, leaving residual 4-acetamido-2-fluorobenzenesulfonamide.[4]1. Optimize Chlorosulfonation: Revisit the chlorosulfonation step to improve regioselectivity (see Q4). 2. Purification: Attempt recrystallization from a different solvent system or perform column chromatography with a shallow gradient. 3. Ensure Complete Deprotection: Monitor the deprotection step by TLC/HPLC until the starting material is consumed.
Oily or gummy precipitate after chlorosulfonation quench. 1. Excessive hydrolysis product (sulfonic acid) is present. 2. Reaction temperature was too high, leading to decomposition or side reactions.1. Review Anhydrous Technique: Check all sources of potential moisture. 2. Strict Temperature Control: Ensure the reaction temperature did not exceed the set point during addition. 3. Isolation: Try to triturate the crude material with cold water or a non-polar solvent to induce crystallization of the desired sulfonyl chloride.

Key Experimental Protocols

Protocol 1: Identification of Byproducts by HPLC

This protocol provides a general method for monitoring the reaction and assessing the purity of the final product.

  • System Preparation:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Detector: UV at 254 nm.

  • Sample Preparation:

    • Dissolve a small amount of the crude or purified sample in a suitable solvent (e.g., Methanol or Acetonitrile/Water mixture) to a concentration of ~1 mg/mL.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Gradient:

      Time (min) % Mobile Phase B
      0.0 10
      15.0 90
      17.0 90
      17.1 10

      | 20.0 | 10 |

  • Data Analysis:

    • Expected Elution Order: Sulfonic acid byproduct (most polar, earliest elution) -> this compound -> Isomeric amine byproduct -> 4-Acetamido-2-fluorobenzenesulfonamide (least polar, latest elution).

    • Calculate purity based on the relative peak area of the main product.[8]

Protocol 2: TLC Monitoring for Deprotection

A simple and effective way to ensure the deprotection step is complete.

  • Plate: Silica gel 60 F₂₅₄.

  • Mobile Phase: A mixture of Ethyl Acetate and Hexanes (e.g., 50:50 or 70:30 v/v). Adjust polarity as needed.

  • Procedure:

    • Spot the reaction mixture alongside a co-spot of the starting material (4-acetamido-2-fluorobenzenesulfonamide).

    • Develop the plate and visualize under UV light (254 nm).

  • Interpretation:

    • The starting material (N-acetylated) will have a higher Rf value (less polar) than the final product (free amine).

    • The reaction is complete when the spot corresponding to the starting material is no longer visible in the reaction lane.

References

  • PrepChem.com. Synthesis of 4-Acetamidobenzenesulfonyl chloride. Available from: [Link]

  • Al-Hussain, S. A., et al. (2021). Synthesis of (E)−4-((2-fluorobenzylidene)amino)benzenesulfonamide (2FNI). Journal of Molecular Structure, 1234, 130175.
  • Gintautaitė, K., et al. (2020). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Molecules, 25(21), 5178.
  • Google Patents. (2001). FR2795723A1 - PROCESS FOR PREPARING SULPHONATE SALTS VIA ALKALINE HYDROLYSIS OF THE CORRESPONDING SULFONYL CHLORIDES.
  • Dounay, A. B., & Humphrey, G. R. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2 (pp. 313-338). The Royal Society of Chemistry.
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  • Reddit. (2016). Hydrolysis stable sulfonyl chlorides. r/chemistry. Available from: [Link]

  • Peace, S., et al. (2002). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development, 6(5), 587-593.
  • Kevill, D. N., & D'Souza, M. J. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. International Journal of Molecular Sciences, 9(5), 914-928.
  • Google Patents. (2013). CN103304439A - Preparation method of 4-amino-2-fluoro-methyl benzamide.
  • ResearchGate. (2021). Yield, purity, and characteristic impurities of the sulfonamide... Available from: [Link]

  • Gadani, K., et al. (2019). Isolation and Structural Elucidation of Impurity in Sulfonamide Intermediate of Glyburide. Research Journal of Pharmacy and Technology, 12(9), 4279-4283.
  • Orentas, E., & Maulide, N. (2014). Chemoselective Deprotection of Sulfonamides Under Acidic Conditions: Scope, Sulfonyl Group Migration, and Synthetic Applications. Chemistry – A European Journal, 20(43), 14031-14039.
  • Evans, M. (2023). Sulfonation of Aromatic Compounds. YouTube. Available from: [Link]

  • Google Patents. (2002). WO2002030878A1 - Aromatic sulfonation reactions.
  • Wang, L., et al. (2022).
  • ResearchGate. Synthesis of Fluorinated Amino Acids | Request PDF. Available from: [Link]

  • Zhang, X., & Hu, J. (2023). Recent advances in the synthesis of fluorinated amino acids and peptides. Organic & Biomolecular Chemistry, 21(1), 15-28.
  • Chem-space.com. (2024). Understanding the Chemistry: Synthesis and Reactions of 3-Fluoroaniline. Available from: [Link]

  • Suter, H., & Zutter, H. (1964). Syntheses of Sulfonated Derivatives of 2-Fluoroaniline. Helvetica Chimica Acta, 47(1), 107-116.
  • Chemsrc. 4-Acetamidobenzenesulfonamide | CAS#:121-61-9. Available from: [Link]

  • Google Patents. (2021). CN113636961A - Preparation method of p-acetamidobenzenesulfonyl chloride.
  • Wikipedia. Aromatic sulfonation. Available from: [Link]

  • Human Metabolome Database. (2021). Showing metabocard for 4-Acetamidobenzenesulfonamide (HMDB0246327). Available from: [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2019). Synthesis and Evaluation of Antibacterial Activity of -4,5- Substituted thiophene - Sulphonamide Derivatives. Available from: [Link]

  • Zhersh, S., et al. (2010). Synthesis of isomeric fluoronitrobenzene-sulfonyl chlorides. Tetrahedron, 66(33), 6344-6349.
  • ResearchGate. Analytical strategies for the determination of amino acids: Past, present and future trends. Available from: [Link]

  • MDPI. (2024). A Review on Analytical Techniques for Quantitative Detection of Biogenic Amines in Aquatic Products. Available from: [Link]

  • Agilent. Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids. Available from: [Link]

  • Montanari, S., et al. (2020). Ligand Growing Experiments Suggested 4-amino and 4-ureido pyridazin-3(2H)-one as Novel Scaffold for FABP4 Inhibition. Molecules, 25(18), 4172.
  • Scozzafava, A., et al. (2001). Synthesis of 2-aminothiazole sulfonamides as potent biological agents. Bioorganic & Medicinal Chemistry Letters, 11(5), 575-580.
  • PubMed. (2021). Fluorescence Properties of (E)-4-((2-fluorobenzylidene) amino) Benzenesulfonamide: Synthesis, Spectroscopic, Cyclic Voltammetry, Antibacterial, and Molecular Docking Studies. Available from: [Link]

  • DOI. 10.1021/ja01591a071
  • Google Patents. CN1690042A - Preparation method of 2-amino-4' -fluoro-benzophenone.

Sources

degradation pathways of 4-Amino-2-fluorobenzenesulfonamide under acidic or basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Amino-2-fluorobenzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound, with a focus on its stability under acidic and basic conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary functional groups in this compound that are susceptible to degradation?

A1: The primary functional groups susceptible to degradation are the aromatic amino group (-NH₂) and the sulfonamide group (-SO₂NH₂). The fluorine atom and the benzene ring can also be involved in degradation reactions under harsh conditions.

Q2: What are the most likely degradation pathways for this molecule under acidic or basic conditions?

A2: The most probable degradation pathway is the hydrolysis of the sulfonamide bond (S-N bond cleavage), which can be catalyzed by both acids and bases.[1] Additionally, the primary aromatic amine group is susceptible to oxidation.[2]

Q3: How does the fluorine substituent affect the degradation of this compound?

A3: The fluorine atom, being highly electronegative, exerts a strong electron-withdrawing inductive effect. This can influence the reactivity of the aromatic ring and the adjacent functional groups. In nucleophilic aromatic substitution reactions, a fluorine substituent can stabilize the intermediate Meisenheimer complex, potentially affecting the rate of hydrolysis.[3][4]

Q4: What are the expected degradation products under acidic and basic hydrolysis?

A4: Under acidic or basic hydrolysis, the primary degradation product is expected to be 4-amino-2-fluorobenzenesulfonic acid, resulting from the cleavage of the S-N bond in the sulfonamide group.[1]

Q5: What analytical techniques are best suited for studying the degradation of this compound?

A5: High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly used technique for separating the parent compound from its degradation products.[5] For structural elucidation and confirmation of the degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended.[6][7]

Troubleshooting Guide

This section addresses common problems encountered during the analysis of this compound degradation studies.

Issue 1: Unexpected peaks in the HPLC chromatogram of a fresh sample.

  • Possible Cause: These peaks could be impurities from the synthesis of this compound rather than degradation products.

  • Troubleshooting Steps:

    • Confirm Peak Identity: Use a high-resolution analytical technique like LC-MS to determine the mass of the unexpected peaks and compare it to the expected molecular weight of potential impurities.

    • Purity Assessment: If possible, obtain a certificate of analysis for the batch of the compound being used to check for known impurities.

    • Purification: If the impurities interfere with your analysis, consider purifying the starting material using techniques like recrystallization or column chromatography.

Issue 2: Poor separation between the parent compound and degradation products in HPLC.

  • Possible Cause: The chromatographic conditions (mobile phase, column, temperature) may not be optimal for resolving structurally similar compounds.

  • Troubleshooting Steps:

    • Mobile Phase Optimization:

      • pH Adjustment: The ionization state of the amino and sulfonamide groups is pH-dependent. Adjusting the pH of the mobile phase can significantly alter the retention times and improve separation.

      • Organic Modifier: Vary the gradient or the type of organic solvent (e.g., acetonitrile vs. methanol) in the mobile phase.

    • Column Selection:

      • Stationary Phase: If using a standard C18 column, consider trying a column with a different stationary phase, such as a phenyl-hexyl or a polar-embedded column, which can offer different selectivity for aromatic and polar compounds.

    • Temperature Control: Operating the column at a controlled, elevated temperature can improve peak shape and resolution.

Issue 3: Inconsistent retention times during a series of injections.

  • Possible Cause: This can be due to a variety of issues including problems with the HPLC system, column equilibration, or mobile phase preparation.

  • Troubleshooting Steps:

    • System Check: Ensure there are no leaks in the HPLC system and that the pump is delivering a consistent flow rate.

    • Column Equilibration: Ensure the column is adequately equilibrated with the mobile phase before starting the analytical run. This is especially important for gradient methods.

    • Mobile Phase Preparation: Prepare fresh mobile phase daily and ensure it is properly degassed to prevent bubble formation in the system.

Issue 4: The observed degradation is much faster or slower than expected.

  • Possible Cause: The rate of degradation is highly dependent on the specific stress conditions (concentration of acid/base, temperature, and co-solvents).

  • Troubleshooting Steps:

    • Verify Stress Conditions: Double-check the concentration of the acid or base solution and the temperature of the reaction.

    • Solvent Effects: If a co-solvent is used to dissolve the compound, be aware that it can influence the rate of hydrolysis.

    • Time Points: Adjust the time points of your study to capture the desired level of degradation (typically 5-20% for forced degradation studies).[8][9]

Predicted Degradation Pathways

Under forced degradation conditions, this compound is expected to degrade primarily through hydrolysis of the sulfonamide bond.

Acid-Catalyzed Hydrolysis

In acidic conditions, the sulfonamide nitrogen is protonated, making the sulfur atom more electrophilic and susceptible to nucleophilic attack by water.

Acid-Catalyzed Hydrolysis This compound This compound Protonated Sulfonamide Protonated Sulfonamide This compound->Protonated Sulfonamide H+ 4-Amino-2-fluorobenzenesulfonic acid 4-Amino-2-fluorobenzenesulfonic acid Protonated Sulfonamide->4-Amino-2-fluorobenzenesulfonic acid + H2O - NH3

Caption: Predicted acid-catalyzed hydrolysis pathway.

Base-Catalyzed Hydrolysis

Under basic conditions, the sulfonamide proton is removed, and the degradation can proceed through nucleophilic attack of a hydroxide ion on the sulfur atom.

Base-Catalyzed Hydrolysis This compound This compound Deprotonated Sulfonamide Deprotonated Sulfonamide This compound->Deprotonated Sulfonamide - H+ 4-Amino-2-fluorobenzenesulfonic acid 4-Amino-2-fluorobenzenesulfonic acid Deprotonated Sulfonamide->4-Amino-2-fluorobenzenesulfonic acid + OH- - NH2-

Caption: Predicted base-catalyzed hydrolysis pathway.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study on this compound.

1. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 1 M HCl.
    • Incubate the solution at 60°C.
    • Withdraw aliquots at specified time points (e.g., 2, 4, 8, 24 hours).
    • Neutralize the aliquots with an equivalent amount of 1 M NaOH before HPLC analysis.
  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 1 M NaOH.
    • Incubate the solution at 60°C.
    • Withdraw aliquots at specified time points.
    • Neutralize the aliquots with an equivalent amount of 1 M HCl before HPLC analysis.

3. Sample Analysis:

  • Dilute the neutralized samples with the mobile phase to an appropriate concentration for HPLC analysis.

  • Analyze the samples using a validated stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method

This protocol provides a starting point for developing an HPLC method to separate this compound from its potential degradation products.

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient 10% B to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 254 nm
Injection Volume 10 µL

Data Interpretation

The following table summarizes the expected primary degradation product from acid and base hydrolysis.

Stress Condition Expected Degradation Product Expected Mass (m/z) [M+H]⁺ Comments
Acid Hydrolysis4-Amino-2-fluorobenzenesulfonic acid192.0Result of S-N bond cleavage.
Base Hydrolysis4-Amino-2-fluorobenzenesulfonic acid192.0Result of S-N bond cleavage.

References

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  • Bogialli, S., & Di Corcia, A. (2009). Quantitative LC/MS-MS Determination of Sulfonamides and Some Other Antibiotics in Honey.
  • Burdon, J., & McLoughlin, V. C. I. (1964). Mechanisms of reactions of halogenated compounds: Part 7. Effects of fluorine and other groups as substituents on nucleophilic aromatic substitution. Journal of the Chemical Society (Resumed), 447-451.
  • Suschitzky, H., & Wakefield, B. J. (1983). Syntheses of Sulfonated Derivatives of 2-Fluoroaniline. Helvetica Chimica Acta, 66(7), 2168-2173.
  • Zou, L., Sun, L., Zhang, H., Hui, W., Zou, Q., & Zhu, Z. (2017). Identification, Characterization, and Quantification of Impurities of Safinamide Mesilate: Process-Related Impurities and Degradation Products. Journal of Pharmaceutical and Biomedical Analysis, 141, 1-10.
  • Lemasson, E., Bertin, S., & West, C. (2015). Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography.
  • Alsante, K. M., Ando, A., Brown, R., Enas, J., Hatajik, T. D., Highuchi, T., & Ittensohn, A. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 87, 1-15.
  • Scribd. (n.d.). Stability-Indicating Assays: LC Troubleshooting. Retrieved from [Link]

  • YMER. (n.d.). ANALYTICAL APPROACHES FOR SULPHONAMIDES DETECTION AND QUANTIFICATION: A COMPREHENSIVE REVIEW. Retrieved from [Link]

  • Huffman, J. W., Lu, J., Dai, D., & Martin, B. R. (2000). The Role of Fluorine Substitution in the Structure-Activity Relationships (SAR) of Classical Cannabinoids. Bioorganic & Medicinal Chemistry, 8(2), 439-446.
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  • Feltrin, A. C., & de Oliveira, A. R. M. (2024). Biodegradation of Photocatalytic Degradation Products of Sulfonamides: Kinetics and Identification of Intermediates. International Journal of Molecular Sciences, 25(12), 6614.
  • Tölgyesi, Á., Berky, R., Békesi, K., Fekete, S., Fekete, J., & Sharma, V. K. (2013). ANALYSIS OF SULFONAMIDE RESIDUES IN REAL HONEY SAMPLES USING LIQUID CHROMATOGRAPHY WITH FLUORESCENCE AND TANDEM MASS SPECTROMETRY DETECTION.
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preventing side reactions during the functionalization of 4-Amino-2-fluorobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the functionalization of 4-amino-2-fluorobenzenesulfonamide. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the synthetic complexities of this versatile building block. The inherent challenge with this molecule lies in its multiple reactive sites: a nucleophilic primary aromatic amine, a less nucleophilic sulfonamide, and an activated aromatic ring. Achieving chemoselectivity is paramount to preventing unwanted side reactions and ensuring high-yield, high-purity outcomes.

This document moves beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and adapt methodologies to your specific synthetic goals.

Section 1: The Reactivity Landscape of this compound

Before attempting any functionalization, it is critical to understand the electronic and steric factors governing the molecule's behavior.

Question: What are the primary reactive sites on this compound, and which is the most reactive?

Answer: The molecule possesses three principal sites for functionalization, with a clear hierarchy of reactivity under typical conditions:

  • Primary Aromatic Amine (-NH₂): This is the most nucleophilic and basic site. The lone pair of electrons on the nitrogen is readily available to attack electrophiles. It will be the primary site of reaction in most acylation and alkylation reactions.

  • Sulfonamide (-SO₂NH₂): The nitrogen of the sulfonamide is significantly less nucleophilic than the primary amine. The adjacent sulfonyl group is strongly electron-withdrawing, delocalizing the nitrogen's lone pair and reducing its reactivity.[1] Functionalization at this site typically requires the primary amine to be protected first.

  • Aromatic Ring (C-H bonds): The primary amino group is a strong activating, ortho, para-director for Electrophilic Aromatic Substitution (EAS).[2] However, its high reactivity can lead to undesired outcomes like polysubstitution or oxidation under harsh conditions.[2] The fluorine atom is a deactivating, ortho, para-director, while the sulfonamide is a deactivating, meta-director. The positions ortho and para to the amine (C3 and C5) are the most activated for EAS.

The fluorine atom at the C2 position exerts a strong electron-withdrawing inductive effect, which slightly reduces the basicity and nucleophilicity of the adjacent amino group compared to a non-fluorinated analogue.[3][4]

G cluster_0 This compound cluster_1 Reactivity Analysis mol amine Primary Amine (-NH₂) Most Nucleophilic mol->amine Highest Reactivity sulfonamide Sulfonamide (-SO₂NH₂) Weakly Nucleophilic mol->sulfonamide Moderate Reactivity (Requires Amine Protection) ring Aromatic Ring (C3, C5) Activated for EAS mol->ring Context-Dependent Reactivity amine->sulfonamide Reactivity Order sulfonamide->ring Reactivity Order

Caption: Reactivity hierarchy of this compound.

Section 2: Troubleshooting Guide for Common Functionalization Reactions

This section addresses specific issues encountered during common synthetic transformations in a question-and-answer format.

Scenario 1: N-Acylation of the Primary Amine

Question: I am trying to N-acylate the primary amine with acetyl chloride, but my yield is low and I see multiple products in my crude NMR. What is going wrong?

Answer: This is a common issue stemming from several potential sources. Let's troubleshoot systematically.

Probable Cause 1: Lack of an Appropriate Base. The reaction of an amine with an acyl chloride generates one equivalent of hydrochloric acid (HCl). This acid will protonate the starting amine, rendering it non-nucleophilic and halting the reaction. Furthermore, the acidic conditions can promote side reactions.

  • Solution: Incorporate a non-nucleophilic base to act as an acid scavenger. Tertiary amines like triethylamine (TEA) or pyridine are excellent choices.[5][6] They neutralize the generated HCl without competing with your substrate for the acylating agent.[5] Use 1.1-1.5 equivalents of the base.

Probable Cause 2: Diacylation or Sulfonamide Acylation. While the primary amine is more reactive, harsh conditions (e.g., high temperature, large excess of a highly reactive acylating agent) can force a second acylation on the sulfonamide nitrogen.

  • Solution:

    • Control Stoichiometry: Use a slight excess (1.05-1.1 equivalents) of the acylating agent.

    • Control Temperature: Perform the reaction at a low temperature (0 °C to room temperature) to enhance selectivity.[6]

    • Reagent Choice: For a less aggressive acylation, switch from acetyl chloride to acetic anhydride.[7]

Probable Cause 3: Hydrolysis of Acylating Agent. Acyl chlorides and anhydrides are highly sensitive to moisture and can hydrolyze to the unreactive carboxylic acid, leading to low conversion.[6]

  • Solution: Ensure all glassware is oven-dried, and use anhydrous solvents. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent exposure to atmospheric moisture.[5][6]

ProblemProbable CauseRecommended Solution
Low Yield / Stalled ReactionAmine protonation by HCl byproductAdd 1.1-1.5 eq. of a non-nucleophilic base (e.g., triethylamine, pyridine).[5]
Multiple ProductsReaction at sulfonamide; diacylationControl stoichiometry (1.05 eq. acylating agent); run at 0 °C; use a milder agent like acetic anhydride.
Low ConversionHydrolysis of acylating agentUse oven-dried glassware, anhydrous solvents, and an inert atmosphere (N₂ or Ar).[6]
Scenario 2: Selective Functionalization of the Sulfonamide Nitrogen

Question: I need to introduce an alkyl group onto the sulfonamide nitrogen, but my reaction exclusively modifies the primary amine. How can I achieve this transformation?

Answer: This is a classic chemoselectivity challenge that cannot be solved by simply adjusting reaction conditions. The primary amine's superior nucleophilicity dictates its preferential reaction. The solution lies in a protecting group strategy .[8]

You must temporarily "mask" the highly reactive primary amine, perform the desired reaction on the sulfonamide, and then "unmask" the amine. This is known as an orthogonal protection strategy , where each protection/deprotection step occurs under conditions that do not affect the other functional groups.[9][10]

G start Starting Material (this compound) protect Step 1: Protect Amine (e.g., Acetylation) start->protect Chemoselective Protection functionalize Step 2: Functionalize Sulfonamide (e.g., N-Alkylation) protect->functionalize Targeted Reaction deprotect Step 3: Deprotect Amine (e.g., Acid Hydrolysis) functionalize->deprotect Orthogonal Removal end Final Product (N-Sulfonamide Functionalized) deprotect->end

Caption: Orthogonal strategy for selective sulfonamide functionalization.

Section 3: Key Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for implementing a robust protection strategy.

Protocol 1: Protection of the Primary Amine via N-Acetylation

This protocol attenuates the reactivity of the amine, preventing it from interfering in subsequent reactions.[2]

  • Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq.) in a suitable anhydrous solvent (e.g., Dichloromethane or Tetrahydrofuran). Cool the solution to 0 °C in an ice bath.

  • Base Addition: Add triethylamine (1.2 eq.) to the stirred solution.

  • Acylation: Add acetic anhydride (1.1 eq.) dropwise to the solution, maintaining the temperature at 0 °C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Workup: Quench the reaction by adding water. Separate the organic layer, wash sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting N-acetylated product can often be used without further purification or can be recrystallized from an ethanol/water mixture.[11]

Protocol 2: N-Alkylation of the Protected Sulfonamide

With the primary amine protected, the sulfonamide nitrogen is now the most nucleophilic site.

  • Setup: To a solution of the N-acetylated intermediate (1.0 eq.) in an anhydrous polar aprotic solvent (e.g., DMF or Acetonitrile) under a nitrogen atmosphere, add a suitable base. A strong, non-nucleophilic base like potassium carbonate (K₂CO₃, 1.5 eq.) or cesium carbonate (Cs₂CO₃, 1.5 eq.) is required to deprotonate the sulfonamide.

  • Alkylation: Add the alkylating agent (e.g., an alkyl halide like iodomethane or benzyl bromide, 1.2 eq.) to the suspension.

  • Reaction: Heat the mixture (typically 50-80 °C) and stir for 6-24 hours. Monitor the reaction progress by TLC or LC-MS. Recent developments have shown that ruthenium-based catalysts can facilitate this N-alkylation using alcohols as the alkylating agent under milder conditions.[12][13]

  • Workup: Cool the reaction to room temperature and pour it into water. Extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic extracts with water and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate. The crude product should be purified by column chromatography on silica gel.

Protocol 3: Deprotection of the N-Acetyl Group

The final step is to remove the acetyl protecting group to reveal the primary amine.

  • Setup: Dissolve the N-alkylated, N-acetylated intermediate in a mixture of ethanol and aqueous acid (e.g., 3M HCl).

  • Reaction: Heat the solution to reflux (typically 80-100 °C) for 4-12 hours. Monitor the hydrolysis by TLC until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature. Carefully neutralize the acid by adding a base (e.g., saturated NaHCO₃ solution) until the pH is ~7-8.

  • Isolation: Extract the final product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. The final product can be further purified by recrystallization or chromatography if necessary.[5]

References

  • BenchChem Technical Support Team. (2025). common issues in sulfonamide synthesis and solutions. Benchchem.
  • BenchChem. (2025).
  • Organic Chemistry Portal. Protective Groups.
  • Unknown Author. MULTISTEP SYNTHESIS PROTECTING GROUPS.
  • BenchChem. (2025). An In-depth Technical Guide to Electron-donating and -withdrawing Effects in Substituted Fluoroanilines. Benchchem.
  • YouTube. (2020). 26.04 Protecting Groups for Amines: Sulfonamides.
  • PubMed. (2024). Selective N-Alkylation of Aminobenzenesulfonamides with Alcohols for the Synthesis of Amino-(N-alkyl)
  • Reddit. (2015). Synthesis of an Sulfonamide, why is this step neccessary? (see pic).
  • PubMed. (2000). Orthogonal Protecting Groups for N(alpha)-amino and C-terminal Carboxyl Functions in Solid-Phase Peptide Synthesis.
  • AAPharmaSyn.
  • ResearchGate. (2024). Selective N-Alkylation of Aminobenzenesulfonamides with Alcohols for the Synthesis of Amino-(N-alkyl)
  • Chemistry LibreTexts. (2020). 20.7: Reactions of Arylamines.
  • MDPI. (2022).
  • BenchChem. (2025). Application Note: A Detailed Protocol for the N-Acylation of 2-Amino-4-chloro-5-fluorophenol.
  • YouTube. (2020). Effect of Substituents on the Basicity of Anilines.

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Technical Support Center: Managing Exothermic Reactions in the Synthesis of 4-Amino-2-fluorobenzenesulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Amino-2-fluorobenzenesulfonamide and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for managing the exothermic nature of this synthesis. The following information is curated to ensure scientific integrity and promote safe laboratory practices.

Introduction: The Challenge of Controlled Sulfonation and Amination

The synthesis of this compound is a multi-step process that involves highly reactive reagents and exothermic reactions. The two primary stages of concern are the chlorosulfonation of a fluoroaniline precursor, typically 3-fluoroaniline, and the subsequent amination of the resulting sulfonyl chloride. Uncontrolled exothermic events, known as thermal runaways, can lead to a rapid increase in temperature and pressure, posing significant safety risks and compromising product yield and purity.[1][2][3] This guide will provide a structured approach to identifying and mitigating these risks.

The overall synthetic pathway is illustrated below:

A 3-Fluoroaniline C Chlorosulfonation (Highly Exothermic) A->C B Chlorosulfonic Acid (ClSO3H) B->C D 4-Amino-2-fluorobenzenesulfonyl chloride C->D Quench & Workup F Amination (Exothermic) D->F E Ammonia (aq.) E->F G This compound F->G

Figure 1: Synthetic pathway for this compound.

Part 1: Chlorosulfonation of 3-Fluoroaniline - Troubleshooting and FAQs

The reaction of 3-fluoroaniline with chlorosulfonic acid is a highly exothermic process that requires strict temperature control to prevent runaway reactions and the formation of impurities.[4][5]

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with the chlorosulfonation of 3-fluoroaniline?

A1: The primary hazards are:

  • Thermal Runaway: The reaction is highly exothermic. Without adequate cooling, the temperature can rise uncontrollably, leading to vigorous off-gassing and potential pressure buildup.[1][2]

  • Corrosive and Reactive Reagents: Chlorosulfonic acid is a strong acid and is highly corrosive. It reacts violently with water, releasing hydrochloric acid and sulfuric acid fumes.[6][7]

  • Byproduct Formation: At elevated temperatures, side reactions such as the formation of diaryl sulfones can occur, reducing the yield and purity of the desired sulfonyl chloride.[4]

Q2: I'm observing a dark coloration and lower than expected yield in my chlorosulfonation reaction. What could be the cause?

A2: Dark coloration and low yields are often indicative of poor temperature control. When the reaction temperature is too high, it can lead to the degradation of the starting material and the formation of polymeric byproducts. It is also crucial to ensure the quality of the chlorosulfonic acid, as impurities can catalyze side reactions.

Q3: How can I safely quench the chlorosulfonation reaction mixture?

A3: The safest method for quenching is to slowly add the reaction mixture to a well-stirred vessel containing crushed ice or a mixture of ice and water.[5][8] This should be done in a fume hood with appropriate personal protective equipment (PPE). The large excess of ice helps to absorb the heat of quenching and dilute the reaction mixture simultaneously. Never add water directly to the reaction mixture, as this can cause a violent, localized exothermic reaction.[6]

Troubleshooting Guide: Chlorosulfonation
Issue Potential Cause(s) Recommended Action(s)
Rapid, Uncontrolled Temperature Spike Reagent addition is too fast. Inadequate cooling. Insufficient stirring.Immediately stop the addition of 3-fluoroaniline. Increase the cooling bath's efficiency (e.g., add more dry ice to an acetone bath). Ensure vigorous stirring to promote heat transfer.
Low Yield of Sulfonyl Chloride Incomplete reaction. Hydrolysis of the product during workup.[4] Formation of diaryl sulfone byproduct.[4]Ensure the reaction goes to completion by monitoring with TLC or HPLC. Keep the quench and workup temperatures as low as possible. Use a sufficient excess of chlorosulfonic acid and maintain a low reaction temperature.
Product is an Oil Instead of a Solid Presence of impurities. Residual solvent.Purify the crude product by recrystallization or column chromatography. Ensure all solvents are removed under reduced pressure.

Part 2: Amination of 4-Amino-2-fluorobenzenesulfonyl chloride - Troubleshooting and FAQs

The reaction of the sulfonyl chloride with ammonia is also an exothermic process, although generally less vigorous than the initial chlorosulfonation.

Frequently Asked Questions (FAQs)

Q1: What are the key parameters to control during the amination step?

A1: The key parameters are:

  • Temperature: The addition of the sulfonyl chloride to the ammonia solution should be done at a controlled temperature, typically at or below room temperature, to manage the exotherm.

  • Concentration of Ammonia: Using a sufficient excess of aqueous ammonia helps to drive the reaction to completion and neutralize the HCl byproduct formed.

  • Stirring: Efficient stirring is crucial to ensure proper mixing and heat dissipation.

Q2: My sulfonamide product is difficult to purify and has a low melting point. What could be the issue?

A2: This could be due to the presence of unreacted sulfonyl chloride or the corresponding sulfonic acid (from hydrolysis). Incomplete amination or hydrolysis of the starting material can lead to impurities that are difficult to remove. Ensure the amination reaction goes to completion and that the workup effectively removes all acidic byproducts.[9]

Q3: Can I use a different aminating agent instead of aqueous ammonia?

A3: While aqueous ammonia is common, other ammonia sources like ammonium hydroxide or even gaseous ammonia can be used. However, each will have different reaction kinetics and safety considerations. If using a different amine, the basicity and steric hindrance of the amine will affect the reaction rate and conditions required.

Troubleshooting Guide: Amination
Issue Potential Cause(s) Recommended Action(s)
Low Yield of Sulfonamide Incomplete reaction. Hydrolysis of the sulfonyl chloride starting material.[9] Side reactions.Increase the reaction time or consider gentle heating after the initial exotherm has subsided.[10] Ensure the sulfonyl chloride is dry and added to the ammonia solution without undue delay. Maintain a controlled temperature to minimize byproduct formation.
Product Contaminated with Starting Material Insufficient ammonia. Short reaction time.Use a larger excess of the ammonia solution. Monitor the reaction by TLC or HPLC to ensure complete consumption of the sulfonyl chloride.
Formation of Insoluble Clumps Poor mixing. Product precipitating out of solution too quickly.Increase the stirring speed. Consider using a co-solvent to improve solubility.

Experimental Protocols

Protocol 1: Controlled Chlorosulfonation of 3-Fluoroaniline

Safety First: This reaction should be performed in a well-ventilated fume hood. Wear appropriate PPE, including a lab coat, safety goggles, and acid-resistant gloves.

  • Preparation: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, add chlorosulfonic acid (4-5 equivalents). Cool the flask to 0-5 °C in an ice-water bath.

  • Addition: Slowly add 3-fluoroaniline (1 equivalent) dropwise from the dropping funnel over a period of 1-2 hours. Maintain the internal reaction temperature below 10 °C throughout the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 30 minutes. The reaction progress can be monitored by TLC.

  • Quenching: Prepare a separate large beaker with a vigorously stirred mixture of crushed ice and water. Slowly and carefully pour the reaction mixture onto the ice-water slurry.

  • Isolation: The precipitated 4-Amino-2-fluorobenzenesulfonyl chloride is collected by vacuum filtration and washed with cold water until the filtrate is neutral. The product should be used immediately in the next step or stored under anhydrous conditions.

Protocol 2: Amination with Aqueous Ammonia
  • Preparation: In a round-bottom flask, place an excess of concentrated aqueous ammonia (e.g., 10-15 equivalents) and cool it in an ice-water bath.

  • Addition: Add the crude, damp 4-Amino-2-fluorobenzenesulfonyl chloride from the previous step portion-wise to the stirred ammonia solution. Maintain the temperature below 20 °C.

  • Reaction: After the addition is complete, stir the mixture at room temperature for 1-2 hours. The reaction progress can be monitored by TLC.

  • Isolation: The precipitated this compound is collected by vacuum filtration, washed with cold water, and then recrystallized from a suitable solvent (e.g., ethanol/water) to afford the pure product.

Visualization of Key Processes

cluster_0 Chlorosulfonation Workflow A Cool Chlorosulfonic Acid (0-5 °C) B Slowly Add 3-Fluoroaniline (Maintain T < 10 °C) A->B C Stir at 0-5 °C B->C D Monitor by TLC C->D E Reaction Complete? D->E E->C No F Pour onto Ice/Water E->F Yes G Filter and Wash Solid F->G H Crude Sulfonyl Chloride G->H

Figure 2: Experimental workflow for the chlorosulfonation step.

cluster_1 Troubleshooting Thermal Events A Temperature Rise Above Set Point B Is Addition Ongoing? A->B C Stop Addition Immediately B->C Yes D Enhance Cooling B->D No C->D E Increase Stirring Rate D->E F Temperature Stabilized? E->F G Resume Addition at Slower Rate F->G Yes H Proceed with Caution/ Consider Emergency Quench F->H No I Continue Monitoring G->I

Figure 3: Decision-making process for managing a thermal event.

Quantitative Data Summary

Parameter Chlorosulfonation Amination Reference(s)
Typical Temperature Range 0 to 10 °C0 to 25 °C[10][11]
Key Reagent Stoichiometry 4-5 eq. Chlorosulfonic Acid10-15 eq. Aqueous Ammonia[10]
Primary Hazard Highly Exothermic, CorrosiveExothermic, Byproduct Gas[1][2][6]
Recommended Quenching Agent Ice/Water SlurryN/A (Workup with Water)[5][8]

Note on Reaction Calorimetry: For process scale-up, it is strongly recommended to perform reaction calorimetry studies to determine the heat of reaction and the maximum temperature of the synthesis reaction (MTSR).[12][13] This data is crucial for designing adequate cooling capacity and ensuring safe operation at larger scales.

References

  • Technical Support Center: Troubleshooting Low Yields in Sulfonyl Chloride Synthesis. (2025). Benchchem.
  • Technical Support Center: Sulfonyl Chloride Work-up. (2025). Benchchem.
  • Quenching reactive goodies is always fun if it's smokey : r/chemistry. (2017, June 10). Reddit.
  • Technical Support Center: Troubleshooting Low Yields in Sulfonamide Form
  • Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate. (2024, July 11).
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  • Sulfanilyl chloride, N-acetyl-. (n.d.). Organic Syntheses.
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  • Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. (n.d.).
  • Aniline. (n.d.).
  • An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. (n.d.).
  • 3-Chloro-4-fluoroaniline 98% 367-21-5. (n.d.). Sigma-Aldrich.
  • Synthesis method of m-fluoroaniline. (n.d.).
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  • Sulfon
  • α‐Amination of 1,3‐Dicarbonyl Compounds and Analogous Reactive Enolate‐Precursors Using Ammonia under Oxidative Conditions. (n.d.).
  • Ohmic heating-assisted regioselective sulfonation of aniline: synthesis of sulfanilic acid. (n.d.). Royal Society of Chemistry.
  • 3-Chloro-4-fluorobenzenesulfonyl chloride, 98% 5 g. (n.d.). Thermo Fisher Scientific.
  • Amino acids with fluorinated olefinic motifs – synthetic approaches. (n.d.). Arkivoc.
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  • Synthesis of 4-chloro-3-nitrobenzene sulfonyl chloride with higher purity. (n.d.).
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  • Synthesis of 3-amino-4-fluoropyrazoles. (2011, May 20).
  • 4-Chloro-3-fluorobenzene-1-sulfonyl chloride, 98% Purity, C6H3Cl2FO2S, 5 grams. (n.d.).
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Technical Support Center: Regioselectivity in Reactions of 4-Amino-2-fluorobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-Amino-2-fluorobenzenesulfonamide. This guide is designed to provide in-depth technical assistance for improving the regioselectivity of your reactions. We will explore the underlying principles governing the reactivity of this molecule and offer practical troubleshooting advice and experimental protocols to help you achieve your desired synthetic outcomes.

Understanding the Reactivity of this compound

The regioselectivity of electrophilic aromatic substitution (EAS) reactions on this compound is governed by the interplay of the electronic and steric effects of its three substituents: the amino (-NH₂), fluoro (-F), and benzenesulfonamide (-SO₂NH₂) groups.

  • Amino Group (-NH₂): This is a powerful activating group and a strong ortho, para-director.[1][2] It donates electron density to the aromatic ring through a strong +M (resonance) effect, significantly increasing the nucleophilicity of the ortho and para positions.[1][2]

  • Fluoro Group (-F): Halogens are a unique class of substituents. Fluorine is highly electronegative, exerting a strong -I (inductive) electron-withdrawing effect, which deactivates the ring.[3][4] However, it also possesses lone pairs that can be donated through a +M (resonance) effect, directing incoming electrophiles to the ortho and para positions.[3][5] For fluorine, the resonance effect is a key determinant of regioselectivity, though its inductive effect still reduces the overall reaction rate.[5][6]

  • Benzenesulfonamide Group (-SO₂NH₂): The sulfonamide group is a deactivating group and a meta-director.[7] The sulfur atom is in a high oxidation state and is bonded to two electronegative oxygen atoms, which strongly withdraw electron density from the ring through both inductive (-I) and resonance (-M) effects.

When these groups are combined on the same ring, the directing effects are additive. The most powerfully activating group generally dictates the position of substitution. In the case of this compound, the amino group is the strongest activating group, and therefore, electrophilic substitution is expected to occur at the positions ortho or para to it.

Frequently Asked Questions (FAQs)

Q1: I am performing a nitration reaction on this compound and getting a mixture of isomers. What is the expected major product?

A: The amino group is the most powerful activating and directing group on the ring.[1] Therefore, substitution will be directed to the positions ortho and para to the amino group. The para position is already occupied by the sulfonamide group. This leaves the two ortho positions, C3 and C5, as the most likely sites for electrophilic attack.

Due to the steric hindrance from the adjacent fluoro group at C2, the C5 position is generally favored. Therefore, the expected major product is 5-nitro-4-amino-2-fluorobenzenesulfonamide . However, the formation of the C3 isomer, 3-nitro-4-amino-2-fluorobenzenesulfonamide , is also possible and the ratio will depend on the reaction conditions.

Q2: How can I improve the selectivity for the C5 position over the C3 position?

A: To enhance selectivity for the less sterically hindered C5 position, consider the following strategies:

  • Use a Bulkier Electrophile: A larger electrophile will be more sensitive to steric hindrance, favoring attack at the more accessible C5 position.

  • Lower the Reaction Temperature: Lower temperatures often increase selectivity by favoring the thermodynamically more stable product, which is typically the less sterically hindered one.[8]

  • Protect the Amino Group: Converting the amino group to a bulkier amide, such as an acetamide (-NHCOCH₃), increases steric hindrance at the C3 position, further favoring substitution at C5.[8] The acetamido group is still an ortho, para-director, but its activating effect is slightly attenuated compared to the free amino group.[9]

Q3: I am attempting a Friedel-Crafts acylation and the reaction is not proceeding. What could be the issue?

A: Friedel-Crafts reactions often fail with anilines or their derivatives.[8] The lone pair on the amino group can act as a Lewis base and coordinate with the Lewis acid catalyst (e.g., AlCl₃), deactivating the ring and preventing the reaction.[8]

Solution: Protect the amino group as an amide (e.g., acetamide) before attempting the Friedel-Crafts reaction. The amide is less basic and will not interfere with the catalyst.[8] The protecting group can be removed by hydrolysis after the acylation is complete.

Q4: Can I achieve substitution meta to the amino group?

A: Directing an electrophile to the meta position of an aniline derivative is challenging due to the strong ortho, para-directing effect of the amino group.[8] However, under strongly acidic conditions, the amino group can be protonated to form an anilinium ion (-NH₃⁺). This group is strongly deactivating and a meta-director.[5] This strategy can be employed to achieve meta-substitution, though it may require harsh reaction conditions.

Troubleshooting Guide: Poor Regioselectivity

Problem Potential Cause(s) Suggested Solution(s)
Significant formation of the C3-substituted isomer - The electrophile is not sterically demanding. - The reaction temperature is too high.- Use a bulkier electrophilic reagent. - Perform the reaction at a lower temperature. - Protect the amino group with a bulky protecting group (e.g., pivaloyl chloride) to increase steric hindrance at the C3 position.
Low overall yield in electrophilic substitution - The deactivating effects of the fluoro and sulfonamide groups are significant. - The reaction conditions are not optimal.- Use a more reactive electrophile or a stronger catalyst. - Increase the reaction temperature or time, while monitoring for side reactions. - Ensure the starting material is pure and dry.
No reaction in Friedel-Crafts acylation/alkylation - The amino group is coordinating with the Lewis acid catalyst, deactivating the ring.- Protect the amino group as an amide (e.g., acetanilide) prior to the Friedel-Crafts reaction.[8]
Formation of polysubstituted products - The reaction conditions are too harsh (e.g., high temperature, excess electrophile). - The activating effect of the amino group is very strong.- Use stoichiometric amounts of the electrophile. - Add the electrophile slowly and maintain a low reaction temperature.[10] - Attenuate the activating effect of the amino group by converting it to an amide.

Experimental Protocols

The following protocols are provided as a starting point for your experiments. Optimization of reaction conditions (temperature, reaction time, solvent, and stoichiometry) is highly recommended to achieve the desired regioselectivity and yield.

Protocol 1: Protection of the Amino Group as an Acetanilide

This procedure is adapted from standard protocols for the acetylation of anilines.[11]

Materials:

  • This compound

  • Acetic anhydride

  • Glacial acetic acid

  • Ice-cold water

Procedure:

  • In a fume hood, dissolve this compound (1.0 eq.) in glacial acetic acid.

  • To this solution, add acetic anhydride (1.1 eq.) dropwise with stirring.

  • Stir the reaction mixture at room temperature for 1-2 hours, monitoring the reaction by TLC.

  • Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry to yield N-(3-fluoro-4-sulfamoylphenyl)acetamide.

G start This compound reagents Acetic Anhydride, Glacial Acetic Acid start->reagents 1. Dissolve & Add product N-(3-fluoro-4-sulfamoylphenyl)acetamide reagents->product 2. Stir & Precipitate

Caption: Workflow for the protection of this compound.

Protocol 2: Regioselective para-Nitration of N-(3-fluoro-4-sulfamoylphenyl)acetamide

This protocol is adapted from the nitration of acetanilide.[10][12][13]

Materials:

  • N-(3-fluoro-4-sulfamoylphenyl)acetamide

  • Concentrated sulfuric acid

  • Concentrated nitric acid

  • Ice

Procedure:

  • Add N-(3-fluoro-4-sulfamoylphenyl)acetamide (1.0 eq.) to concentrated sulfuric acid in a flask and cool in an ice bath to 0-5 °C.

  • In a separate flask, prepare a nitrating mixture by slowly adding concentrated nitric acid (1.05 eq.) to concentrated sulfuric acid, keeping the mixture cool.

  • Add the nitrating mixture dropwise to the acetanilide solution, maintaining the temperature below 10 °C.

  • After the addition is complete, let the mixture stir at 0-5 °C for 1-2 hours.

  • Pour the reaction mixture onto crushed ice.

  • The product will precipitate. Collect the solid by vacuum filtration and wash thoroughly with cold water.

  • Recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure product, which is expected to be predominantly N-(2-fluoro-5-nitro-4-sulfamoylphenyl)acetamide.

G cluster_troubleshooting Troubleshooting Decision Tree for Nitration start Low Regioselectivity? q1 Is C3-isomer significant? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no s1 Decrease Temperature Use Bulkier Protecting Group a1_yes->s1 q2 Low Yield? a1_no->q2 s1->q2 a2_yes Yes q2->a2_yes a2_no No q2->a2_no s2 Increase Reaction Time Use Stronger Nitrating Agent a2_yes->s2 end Optimization Successful a2_no->end s2->end

Caption: Decision tree for troubleshooting poor regioselectivity in nitration.

Protocol 3: Deprotection of the Acetanilide

Materials:

  • N-(2-fluoro-5-nitro-4-sulfamoylphenyl)acetamide

  • Aqueous hydrochloric acid

  • Aqueous sodium hydroxide

Procedure:

  • Heat the protected sulfonamide in aqueous hydrochloric acid (e.g., 6 M HCl) at reflux for 1-2 hours.

  • Cool the reaction mixture and neutralize with a solution of sodium hydroxide to precipitate the free amine.

  • Collect the solid product by vacuum filtration, wash with water, and dry.

Visualization of Directing Effects

The following diagram illustrates the predicted sites of electrophilic attack on N-acetyl-4-amino-2-fluorobenzenesulfonamide. The size of the arrows indicates the relative likelihood of attack at each position, based on the combined electronic and steric effects of the substituents.

Caption: Predicted regioselectivity of electrophilic attack on the protected substrate.

References

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Sulfonamide Building Blocks: A Comparative Analysis of 4-Amino-2-fluorobenzenesulfonamide and 4-aminobenzenesulfonamide in Drug Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of starting materials is a critical determinant in the success of any drug discovery program. Within the rich and historically significant class of sulfonamide drugs, the choice of the foundational benzenesulfonamide core can profoundly impact not only the synthetic route but also the ultimate pharmacological profile of the target molecule. This guide provides an in-depth, objective comparison between the conventional building block, 4-aminobenzenesulfonamide (sulfanilamide), and its strategically fluorinated counterpart, 4-Amino-2-fluorobenzenesulfonamide. We will dissect the nuanced yet powerful influence of the ortho-fluoro substituent on physicochemical properties, reactivity, and its downstream consequences for drug efficacy, supported by established chemical principles and illustrative synthetic examples.

The Ortho-Fluoro Substituent: A Subtle Change with Profound Implications

The introduction of a single fluorine atom at the C2 position of the 4-aminobenzenesulfonamide scaffold might seem minor, but it fundamentally alters the electronic and steric landscape of the molecule. Understanding these changes is key to appreciating its value in modern medicinal chemistry.

4-aminobenzenesulfonamide (Sulfanilamide): As the parent compound of the sulfa drugs, its properties are well-understood. It is a readily available, cost-effective starting material that has served as the foundation for countless therapeutic agents.

This compound: This derivative is a prime example of "fluorine editing," a now-prevalent strategy in drug design. The fluorine atom, being the most electronegative element, exerts a powerful inductive electron-withdrawing effect (-I effect). This has several critical consequences:

  • Modulated Basicity and Nucleophilicity: The primary amino group's basicity (and by extension, its nucleophilicity) is significantly reduced. The electron density on the nitrogen atom is pulled towards the aromatic ring and further diminished by the ortho-fluoro substituent. This has direct implications for reaction kinetics in subsequent synthetic steps.

  • Altered Acidity (pKa): The pKa of the anilinium ion of a fluorinated aniline is lower than that of a non-fluorinated aniline, making it more acidic. For instance, the pKa of the anilinium ion of 4-fluoroaniline is slightly lower than that of aniline itself, indicating reduced basicity of the free amine. This trend is amplified by the ortho positioning. Conversely, the electron-withdrawing fluorine can also lower the pKa of the sulfonamide proton (-SO₂NH₂), which can be crucial for binding to metalloenzymes like carbonic anhydrases.

  • Enhanced Lipophilicity: Fluorine substitution typically increases a molecule's lipophilicity (logP). This can improve membrane permeability, potentially leading to better absorption and distribution of the final drug molecule.

  • Blocked Metabolic Sites: The carbon-fluorine bond is exceptionally strong. Placing a fluorine atom at a position susceptible to metabolic oxidation by cytochrome P450 enzymes can block this pathway, thereby increasing the drug's metabolic stability and in vivo half-life.

These altered properties are not mere chemical curiosities; they are potent tools that medicinal chemists leverage to design drugs with superior pharmacokinetic and pharmacodynamic profiles.

Reactivity in Synthesis: A Head-to-Head Comparison

The reduced nucleophilicity of the amino group in this compound is the most significant factor differentiating its synthetic utility from that of 4-aminobenzenesulfonamide. This is most evident in common N-acylation or N-sulfonylation reactions, which are fundamental steps in the synthesis of many sulfonamide-based drugs.

Parameter4-aminobenzenesulfonamideThis compoundCausality of Difference
Reaction Rate (e.g., Acylation) FasterSlowerThe strong inductive electron-withdrawing effect of the ortho-fluorine atom significantly reduces the electron density on the amino nitrogen, decreasing its nucleophilicity and thus its rate of reaction with electrophiles.
Reaction Conditions Milder conditions often suffice (e.g., room temperature, weaker base).May require more forcing conditions (e.g., heating, stronger base, or longer reaction times) to achieve comparable conversion.A higher activation energy barrier must be overcome due to the lower nucleophilicity of the starting material.
Side-Product Profile More susceptible to di-acylation or other side reactions under forcing conditions.The deactivating effect of fluorine can lead to cleaner reactions and higher selectivity for mono-functionalization.The reduced reactivity of the primary product makes it less likely to undergo further reaction.
Purification Generally straightforward.May require careful chromatographic separation from unreacted starting material if the reaction does not go to completion.The polarity difference between the starting material and product allows for effective separation.
Experimental Protocol: A Comparative N-Acetylation Study

This protocol provides a standardized framework for observing the differing reactivity of the two sulfonamides.

Objective: To qualitatively and quantitatively compare the rate of N-acetylation of 4-aminobenzenesulfonamide and this compound.

Materials:

  • 4-aminobenzenesulfonamide

  • This compound

  • Acetic anhydride

  • Pyridine (anhydrous)

  • Ethyl acetate (for TLC)

  • Hexanes (for TLC)

  • TLC plates (silica gel with UV indicator)

Procedure:

  • Reaction Setup: In two separate, dry 25 mL round-bottom flasks equipped with magnetic stir bars, add 1.0 mmol of 4-aminobenzenesulfonamide (Flask A) and 1.0 mmol of this compound (Flask B).

  • To each flask, add 5.0 mL of anhydrous pyridine. Stir until all solids are dissolved.

  • Place both flasks in a room temperature water bath to maintain a constant temperature.

  • Initiation: To each flask, add 1.1 mmol of acetic anhydride via syringe. Start a timer immediately.

  • Reaction Monitoring: At 15-minute intervals (t=0, 15, 30, 45, 60, 90, 120 min), withdraw a small aliquot from each reaction mixture using a capillary tube and spot it on a TLC plate.

  • TLC Analysis: Develop the TLC plates in a chamber with a 1:1 mixture of ethyl acetate and hexanes. Visualize the spots under a UV lamp. The starting materials and products will have different Rf values.

  • Data Analysis: Compare the TLC plates over time. The disappearance of the starting material spot and the appearance of the product spot will indicate the reaction progress. A quantitative analysis could be performed using HPLC if available.

Expected Outcome: The reaction in Flask A (4-aminobenzenesulfonamide) is expected to proceed to completion significantly faster than the reaction in Flask B. The TLC analysis at earlier time points will show a much more prominent product spot for Flask A, demonstrating the higher nucleophilicity of the non-fluorinated aniline. This experiment provides a direct, visual confirmation of the electronic effects of the ortho-fluoro substituent.

Caption: Logical flow in the synthesis of Bosutinib, highlighting the role of the substituted aniline.

In the synthesis of Bosutinib, the substituted aniline is coupled with a chlorinated quinoline core. [1]The electronic properties of the aniline are critical for the success of this nucleophilic aromatic substitution (SNAr) reaction.

  • Reactivity Modulation: Like the ortho-fluoro group in our primary compound of interest, the two chloro-substituents and the methoxy group on the aniline in the Bosutinib synthesis precisely modulate the nucleophilicity of the amino group. The chloro groups are deactivating, which, similar to fluorine, slows the reaction but can also prevent unwanted side reactions.

  • Strategic Rationale: The selection of this specific substituted aniline is not arbitrary. It is chosen to achieve the correct balance of reactivity for the coupling reaction and to form a part of the final pharmacophore that binds to the target kinase. This is analogous to choosing this compound to impart beneficial properties like metabolic stability or altered pKa in a different drug candidate. The synthesis of Bosutinib illustrates that while a less reactive aniline derivative may require more optimized conditions, it is often essential for the final drug's activity and properties. [1]

Conclusion and Outlook

The choice between 4-aminobenzenesulfonamide and this compound is a classic example of the strategic decisions that drive modern drug development.

  • 4-aminobenzenesulfonamide remains an excellent, cost-effective choice for synthesizing simpler sulfonamides where the inherent properties of the unsubstituted scaffold are sufficient. Its higher reactivity can be an advantage, leading to faster and more efficient reactions under mild conditions.

  • This compound , however, represents a more advanced building block for creating drugs with tailored properties. The investment in a more complex starting material is justified by the significant advantages conferred by the fluorine atom, including enhanced metabolic stability, modulated pKa for improved target binding, and increased lipophilicity for better cell permeability. While its reduced nucleophilicity necessitates more carefully optimized synthetic conditions, this is a manageable challenge for the modern medicinal chemist.

Ultimately, the decision rests on a thorough analysis of the target drug profile. For developing highly optimized, next-generation therapeutic agents, the strategic incorporation of fluorine via building blocks like this compound is an indispensable tool in the arsenal of the drug development professional.

References

  • Zhu, X., et al. (2010). A novel synthesis of bosutinib starting from 3-methoxy-4-hydroxybenzoic acid. Molecules, 15(4), 2233-2240. Available at: [Link]

  • Hagmann, W. K. (2008). The many roles for fluorine in medicinal chemistry. Journal of medicinal chemistry, 51(15), 4359-4369. Available at: [Link]

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Available at: [Link]

  • Darsi, S. S. P., et al. (2011). Studies on N-acetylation of anilines with acetyl chloride using phase transfer catalysts in different solvents. Der Pharma Chemica, 3(5), 35-38. Available at: [Link]

  • Stenutz, R. (n.d.). 4-aminobenzenesulfonamide. Stenutz. Available at: [Link]

  • PubChem. (n.d.). 2-Fluoroaniline. National Center for Biotechnology Information. Available at: [Link]

Sources

comparative efficacy of carbonic anhydrase inhibitors derived from fluorinated vs. non-fluorinated benzenesulfonamides

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to Fluorinated vs. Non-Fluorinated Benzenesulfonamide Carbonic Anhydrase Inhibitors

This guide provides an in-depth technical comparison of fluorinated and non-fluorinated benzenesulfonamide carbonic anhydrase inhibitors. It is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced differences in efficacy and physicochemical properties between these two important classes of molecules.

Introduction: The Enduring Importance of Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a superfamily of zinc-containing metalloenzymes crucial to a wide array of physiological processes.[1][2] These enzymes catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[3] Their activity is fundamental in pH regulation, CO2 transport, and various biosynthetic pathways.[1] Given their involvement in pathologies such as glaucoma, epilepsy, and particularly cancer, CAs have become a significant and well-established target for therapeutic intervention.[1][4]

The benzenesulfonamide scaffold represents a cornerstone in the design of CA inhibitors. The primary sulfonamide group (-SO2NH2) is a key pharmacophore, acting as a potent zinc-binding group within the enzyme's active site.[5][6] This interaction is the foundation of their inhibitory activity. Over the years, extensive structure-activity relationship (SAR) studies have been conducted to optimize the potency and isoform selectivity of these inhibitors. A pivotal strategy in this optimization has been the introduction of fluorine atoms onto the benzenesulfonamide ring. This guide will dissect the comparative efficacy of fluorinated versus their non-fluorinated counterparts, supported by experimental data and mechanistic insights.

The Role of Fluorine in Modulating Inhibitor Efficacy

The introduction of fluorine into a drug candidate is a widely employed strategy in medicinal chemistry to enhance various properties.[7][8] In the context of benzenesulfonamide CA inhibitors, fluorination offers several key advantages that collectively contribute to improved efficacy and selectivity.

1. Enhanced Acidity and Zinc-Binding Affinity:

Fluorine's high electronegativity exerts a strong electron-withdrawing effect on the benzenesulfonamide ring. This effect lowers the pKa of the sulfonamide group, leading to a more favorable interaction with the zinc ion in the CA active site.[9] This strengthened coordination is a primary contributor to the enhanced binding affinity observed in many fluorinated inhibitors.[9]

2. Increased Lipophilicity and Membrane Permeability:

Fluorination generally increases the lipophilicity of a molecule.[8][10][11] This property can improve the ability of the inhibitor to cross cell membranes and reach its target, which is particularly important for inhibiting intracellular CA isoforms or for achieving better oral bioavailability.[7]

3. Metabolic Stability:

Fluorine can be strategically placed to block sites of metabolic oxidation, thereby increasing the metabolic stability and half-life of the drug.[7][12] This can lead to a more sustained therapeutic effect.

4. Altered Conformational Preferences and Selectivity:

The introduction of fluorine can influence the conformational preferences of the inhibitor, potentially leading to more favorable interactions with specific residues in the active site of certain CA isoforms.[7] This can be leveraged to achieve greater isoform selectivity, a critical factor in minimizing off-target effects.[13] For instance, some fluorinated benzenesulfonamides have shown high selectivity for the tumor-associated CA IX and CA XII isoforms over the ubiquitous CA I and CA II.[13][14]

Comparative Efficacy: A Data-Driven Analysis

Numerous studies have demonstrated the superior inhibitory potency of fluorinated benzenesulfonamides compared to their non-fluorinated analogs against various human carbonic anhydrase (hCA) isoforms.

Compound TypeTarget IsoformInhibition Constant (Ki)Reference
Non-Fluorinated Benzenesulfonamides hCA I41.5 - 1500 nM[15]
hCA II30.1 - 755 nM[15]
hCA IXMedium Potency[14]
Fluorinated Benzenesulfonamides hCA IINanomolar[13]
hCA VIINanomolar[13]
hCA IXSubnanomolar to Nanomolar[13][14][15]
hCA XIISubnanomolar to Nanomolar[13][14][15]
hCA XIIIEffective Inhibition[13]

Table 1: Comparative Inhibition Constants (Ki) of Fluorinated and Non-Fluorinated Benzenesulfonamides against various hCA isoforms.

As illustrated in Table 1, fluorinated benzenesulfonamides consistently exhibit lower inhibition constants, often in the nanomolar and even subnanomolar range, particularly against the tumor-associated isoforms hCA IX and XII.[13][14][15] This enhanced potency is a direct consequence of the physicochemical advantages conferred by fluorine substitution.

Structure-Activity Relationship (SAR) Insights

The positioning of fluorine atoms on the benzenesulfonamide ring, along with other substituents, significantly impacts inhibitory activity and selectivity.

  • Ortho- and Meta-Substitution: Bulky hydrophobic groups at the ortho or meta positions of a fluorinated benzenesulfonamide ring can establish favorable hydrophobic contacts within the CA IX binding site, contributing to high affinity.[9]

  • Di-meta-Substitution: Di-meta-substituted fluorinated benzenesulfonamides have been shown to exhibit up to a 10-fold improvement in affinity for CA IX, resulting in low picomolar binders with high selectivity over off-target isoforms.[9]

  • Para-Substitution: The nature of the substituent at the para-position of the benzenesulfonamide ring is crucial for potency and selectivity against different hCA isoforms.[14]

The following diagram illustrates the general structure of a benzenesulfonamide inhibitor and highlights key positions for substitution.

Caption: General structure of a benzenesulfonamide inhibitor.

Experimental Protocol: In Vitro Carbonic Anhydrase Inhibition Assay

To empirically determine and compare the efficacy of fluorinated and non-fluorinated benzenesulfonamide inhibitors, a robust in vitro carbonic anhydrase inhibition assay is essential. The following protocol is based on the spectrophotometric measurement of the hydrolysis of p-nitrophenyl acetate (p-NPA).[1]

Materials and Reagents:

  • Human or bovine erythrocyte Carbonic Anhydrase (CA) enzyme[1]

  • p-Nitrophenyl acetate (p-NPA) substrate[1]

  • Test compounds (fluorinated and non-fluorinated benzenesulfonamides) and a known CA inhibitor (e.g., Acetazolamide) as a positive control[1][16]

  • Tris-HCl buffer (50 mM, pH 7.5)[1]

  • DMSO or acetonitrile for dissolving substrate and test compounds[1]

  • 96-well clear, flat-bottom microplate[1]

  • Microplate reader capable of kinetic measurements at 400-405 nm[1]

Reagent Preparation:

  • Assay Buffer: Prepare 50 mM Tris-HCl, pH 7.5.[1]

  • CA Enzyme Stock Solution: Dissolve CA in cold Assay Buffer to a concentration of 1 mg/mL. Aliquot and store at -20°C or -80°C.[1]

  • CA Working Solution: Immediately before the assay, dilute the CA stock solution to the desired concentration with cold Assay Buffer.[1]

  • Substrate Stock Solution: Prepare a 3 mM solution of p-NPA in acetonitrile or DMSO. This should be prepared fresh daily.[1]

  • Inhibitor Stock Solutions: Dissolve test compounds and the positive control in DMSO to a high concentration (e.g., 10 mM).[1]

Assay Procedure:

The following diagram outlines the experimental workflow.

G cluster_0 Experimental Workflow prep Reagent Preparation plate Plate Setup (Assay Buffer, Inhibitor/DMSO) prep->plate enzyme Add CA Working Solution plate->enzyme incubate Pre-incubation (10-15 min) enzyme->incubate substrate Add Substrate Solution incubate->substrate measure Kinetic Measurement (Absorbance at 400-405 nm) substrate->measure calculate Data Analysis (Calculate % Inhibition and IC50) measure->calculate

Caption: In vitro carbonic anhydrase inhibition assay workflow.

  • Plate Setup:

    • Blank (No Enzyme): 180 µL Assay Buffer + 20 µL Substrate Solution.[1]

    • Maximum Activity (No Inhibitor): 158 µL Assay Buffer + 2 µL DMSO + 20 µL CA Working Solution.[1]

    • Test Compound: 158 µL Assay Buffer + 2 µL of each test compound dilution + 20 µL CA Working Solution.[1]

    • Positive Control: 158 µL Assay Buffer + 2 µL of each positive control dilution + 20 µL CA Working Solution.[1]

    • It is recommended to perform all measurements in triplicate.[1]

  • Enzyme-Inhibitor Pre-incubation:

    • Add 158 µL of Assay Buffer to the appropriate wells.[1]

    • Add 2 µL of the corresponding inhibitor working solution (or DMSO for the maximum activity control).[1]

    • Add 20 µL of the CA Working Solution to all wells except the blank.[1]

    • Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.[1]

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding 20 µL of the Substrate Solution to all wells.[1]

    • Immediately measure the absorbance at 400-405 nm in kinetic mode at regular intervals for 10-30 minutes.[1]

Data Analysis:

  • Calculate Reaction Rates (V): Determine the rate of reaction by calculating the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).[1]

  • Calculate Percent Inhibition: % Inhibition = [(V_max_activity - V_inhibitor) / V_max_activity] * 100[1]

  • Determine IC50 Values: Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition).

Conclusion

The strategic incorporation of fluorine into the benzenesulfonamide scaffold has proven to be a highly effective approach for enhancing the efficacy of carbonic anhydrase inhibitors. The resulting fluorinated derivatives often exhibit superior potency, driven by improved zinc-binding affinity, increased lipophilicity, and enhanced metabolic stability. Furthermore, the nuanced structure-activity relationships of fluorinated benzenesulfonamides allow for the fine-tuning of isoform selectivity, a critical aspect in the development of targeted therapeutics, particularly in the context of anticancer agents targeting CA IX and XII. The experimental protocols outlined in this guide provide a robust framework for the empirical evaluation and comparison of these promising inhibitor classes.

References

  • Application Notes and Protocols for In Vitro Carbonic Anhydrase Inhibition Assay - Benchchem.
  • Functionalization of fluorinated benzenesulfonamides and their inhibitory properties toward carbonic anhydrases - PubMed.
  • Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation of Novel Sulfonyl Semicarbazide Derivatives - PMC - NIH.
  • Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric) - Assay Genie.
  • The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC - PubMed Central.
  • Roles of Fluorine in Drug Design and Drug Action | Bentham Science.
  • Structure‐Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid‐β Aggregation | Request PDF - ResearchGate.
  • Fluorescence-Based Assay for Carbonic Anhydrase Inhibitors - AVESİS.
  • The Many Roles for Fluorine in Medicinal Chemistry - ACS Publications.
  • Carbonic Anhydrase (CA) Activity Assay Kit (Colorimetric) - Sigma-Aldrich.
  • Fluorine in drug discovery: Role, design and case studies.
  • Di-meta-Substituted Fluorinated Benzenesulfonamides as Potent and Selective Anticancer Inhibitors of Carbonic Anhydrase IX and XII - NIH.
  • Carbonic Anhydrase Activity Assay - Protocols.io.
  • Fluorinated benzenesulfonamide anticancer inhibitors of carbonic anhydrase IX exhibit lower toxic effects on zebrafish embryonic development than ethoxzolamide - PubMed.
  • Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry - PMC - NIH.
  • Structural analysis of inhibitor binding to human carbonic anhydrase II - PubMed.
  • Benzenesulfonamides with different rigidity-conferring linkers as carbonic anhydrase inhibitors: an insight into the antiproliferative effect on glioblastoma, pancreatic, and breast cancer cells - PMC - NIH.
  • Role of Fluorine in Drug Design and Drug Action | Request PDF - ResearchGate.

Sources

A Senior Application Scientist's Guide to the Crystallographic Validation of 4-Amino-2-fluorobenzenesulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative of Structural Precision in Sulfonamide Drug Discovery

The sulfonamide functional group is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents.[1][2][3] Among these, 4-Amino-2-fluorobenzenesulfonamide derivatives are of significant interest due to their potential as carbonic anhydrase inhibitors and anticonvulsant agents.[4] The precise three-dimensional arrangement of atoms within these molecules is not merely an academic detail; it is a critical determinant of their biological activity, dictating how they interact with their protein targets.[5][6] Therefore, unambiguous structural validation is a non-negotiable prerequisite for rational drug design and development.

X-ray crystallography stands as the definitive method for elucidating the absolute three-dimensional structure of crystalline compounds.[6] This guide provides an in-depth, experience-driven comparison of crystallographic techniques for validating the structures of this compound derivatives. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references, empowering you to navigate the intricacies of crystallographic analysis with confidence.

The Crystallographic Workflow: From Molecule to Validated Structure

The journey from a newly synthesized this compound derivative to a validated crystal structure is a multi-step process. Each stage is critical for the final quality of the structural model. The following diagram illustrates the typical workflow, emphasizing the iterative nature of refinement and validation.

CrystallographyWorkflow cluster_synthesis Compound Preparation cluster_crystallization Crystal Growth cluster_data_collection X-ray Diffraction cluster_structure_solution Structure Determination cluster_refinement_validation Refinement & Validation Purification Purification of Derivative SolventScreening Solvent Screening Purification->SolventScreening CrystallizationMethod Crystallization Method Selection (e.g., Slow Evaporation, Vapor Diffusion) SolventScreening->CrystallizationMethod CrystalHarvesting Crystal Harvesting & Mounting CrystallizationMethod->CrystalHarvesting DataCollection Data Collection at Appropriate Temperature CrystalHarvesting->DataCollection PhaseProblem Solving the Phase Problem (e.g., Direct Methods) DataCollection->PhaseProblem InitialModel Building the Initial Atomic Model PhaseProblem->InitialModel Refinement Iterative Refinement of Atomic Positions & Parameters InitialModel->Refinement Validation Structure Validation (checkCIF, PLATON) Refinement->Validation Feedback Loop Validation->Refinement Corrections FinalModel Final Structural Model (CIF) Validation->FinalModel Meets Quality Criteria ValidationWorkflow CIF_File Crystallographic Information File (CIF) checkCIF Submit to checkCIF/PLATON CIF_File->checkCIF ValidationReport Generate Validation Report with ALERTS checkCIF->ValidationReport ReviewAlerts Review ALERTS for: - Missing/Inconsistent Data - Geometric Outliers - Potential Errors ValidationReport->ReviewAlerts Decision Are there Critical ALERTS? ReviewAlerts->Decision RefineModel Return to Refinement Software (e.g., SHELXL) to Correct Model Decision->RefineModel Yes Finalize Finalize and Deposit CIF Decision->Finalize No RefineModel->CIF_File Generate Corrected CIF

Sources

Comparative Guide to the Structure-Activity Relationship (SAR) of 4-Amino-2-fluorobenzenesulfonamide Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The benzenesulfonamide scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged" structure due to its ability to interact with a wide array of biological targets.[1][2] This versatility has led to the development of drugs across various therapeutic areas, including anticancer agents, diuretics, and anticonvulsants.[3] A critical modification to this scaffold has been the strategic incorporation of fluorine atoms, a tactic widely used in drug design to modulate physicochemical properties such as metabolic stability, membrane permeability, and binding affinity.[4][5]

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) for a specific, promising subclass: 4-Amino-2-fluorobenzenesulfonamide analogs. We will dissect how subtle structural modifications to this core influence inhibitory potency and selectivity against key drug targets, particularly carbonic anhydrases (CAs) and protein kinases. The insights presented herein are synthesized from peer-reviewed experimental data to provide researchers and drug development professionals with a robust framework for designing next-generation inhibitors.

The this compound Core: A Strategic Framework

The this compound scaffold offers three primary vectors for chemical modification, each providing a distinct opportunity to tune the molecule's biological activity and pharmacokinetic profile.

  • R1 (The 4-Amino Group): This position is a versatile handle for introducing a wide range of substituents to explore new binding interactions, improve physicochemical properties, or attach linkers to other pharmacophores.

  • R2 (The Sulfonamide Group): The primary sulfonamide (-SO₂NH₂) is a critical zinc-binding group, particularly for metalloenzymes like carbonic anhydrases. Modifications here can profoundly impact potency and isoform selectivity.

  • R3 (The Aromatic Ring): The fluorine atom at the 2-position significantly influences the electronics and conformation of the ring. Further substitutions on the ring can be used to probe specific hydrophobic or polar pockets within the target's active site.

The strategic placement of the ortho-fluorine atom is not trivial. Its electron-withdrawing nature lowers the pKa of the sulfonamide group, which can enhance its binding affinity to the catalytic zinc ion in enzymes like carbonic anhydrases. Furthermore, it can serve as a hydrogen bond acceptor and improve metabolic stability.[4][6]

Comparative SAR Analysis: Targeting Key Enzyme Families

The utility of this compound analogs is best illustrated by comparing their SAR against different enzyme families.

Carbonic Anhydrase (CA) Inhibition

Carbonic anhydrases are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of CO₂. Several isoforms are validated drug targets for conditions like glaucoma, epilepsy, and cancer.[3][7] The primary sulfonamide group is the quintessential zinc-binding pharmacophore for CA inhibitors. The goal in designing novel CA inhibitors is often to achieve high potency against disease-relevant isoforms (e.g., tumor-associated CA IX and XII) while sparing ubiquitous, off-target isoforms (e.g., CA I and II) to minimize side effects.[8]

Key SAR Insights for CA Inhibitors:

  • Fluorination Effect: Polyfluorination of the benzene ring generally increases binding potency. A study on 4-substituted-2,3,5,6-tetrafluorobenzenesulfonamides demonstrated that these analogs exhibited nanomolar binding potency, which was higher than their non-fluorinated counterparts.[6]

  • 4-Position Substituents: Modifications at the 4-amino position are critical for achieving isoform selectivity. By extending substituents from this position into the active site cavity, specific interactions can be formed. For instance, attaching N-aryl-β-alanine derivatives or creating diazobenzenesulfonamides from the 4-amino group leads to compounds with varied affinities; diazobenzenesulfonamides, in particular, showed potent, nanomolar affinities towards the CA I isozyme.[9]

  • Ureido Linkages: Incorporating a ureido moiety at the 4-position has been shown to produce potent and highly selective inhibitors of the tumor-associated hCA IX and hCA XII isoforms. One such compound, 4-[3-(2-benzylphenyl)ureido]benzenesulfonamide, displayed an exceptionally low Kᵢ value of 1.0 nM for hCA XII.[3]

Table 1: Comparative Inhibitory Activity (Kᵢ, nM) of Benzenesulfonamide Analogs against Human CA Isoforms

Compound/ModificationCore ScaffoldhCA IhCA IIhCA IXhCA XIISelectivity ProfileReference
Acetazolamide (Standard)N/A25012255.7Broad Spectrum[7]
4-ureido-benzenesulfonamideUreido-benzenesulfonamide10,00010,00015.64.5Selective for CA IX/XII
4-[3-(2-benzylphenyl)ureido]benzenesulfonamideUreido-benzenesulfonamide8,9709,45025.41.0Highly Selective for CA XII
Hydrazone derivative 8 Hydrazono-benzenesulfonamide45525.211.26.5Potent against CA II, IX, XII[7]
Hydrazone derivative 16 Hydrazono-benzenesulfonamide>10,00022499.55.3Highly Selective for CA XII[7]

Note: Data is synthesized from multiple sources to illustrate SAR trends.

12-Lipoxygenase (12-LOX) Inhibition

12-LOX is an enzyme involved in inflammatory pathways and has been implicated in diabetes, thrombosis, and cancer.[10] SAR studies on a 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide scaffold revealed critical determinants for potent and selective 12-LOX inhibition.

Key SAR Insights for 12-LOX Inhibitors:

  • Essential 2'-OH Group: The hydroxyl group on the benzyl moiety was found to be essential for activity.

  • Optimal 3'-Methoxy Group: The 3'-methoxy group was determined to be optimal, although it could be replaced with a chloro group while maintaining activity.[10][11]

  • 4'-Position Tolerance: The 4'-position on the benzyl ring could tolerate bromo or chloro substituents, which in some cases led to a two-fold improvement in activity compared to the parent compound.[11]

  • Sulfonamide Modifications: Converting the sulfonamide to a sulfone or methylsulfonamide resulted in a significant loss of activity, highlighting the importance of the SO₂NH₂ moiety for this target as well.

Table 2: Comparative IC₅₀ Values of 4-((benzyl)amino)benzenesulfonamide Analogs against 12-LOX

CompoundR (Benzyl Ring Substitution)12-LOX IC₅₀ (µM)Reference
1 2-OH, 3-OMe4.8[11]
19 2-OH, 3-Cl6.2[11]
22 2-OH, 4-Br2.2[11]
28 2-OH, 4-OMe22[11]
23, 24, 25 2-OH, 3-Me / 3-NH₂ / 3-NO₂> 40[11]

Visualizing SAR Principles and Experimental Design

Diagrams are essential for conceptualizing the complex relationships in SAR studies and the workflows used to uncover them.

Workflow for a Typical SAR Study

SAR_Workflow cluster_0 Design & Synthesis cluster_1 Biological Evaluation cluster_2 Analysis & Iteration A Identify Core Scaffold (this compound) B Design Analog Library (Vary R1, R2, R3) A->B C Chemical Synthesis & Purification B->C D Primary Screening (In vitro enzyme assay) C->D E Secondary Screening (Selectivity, Cell-based assays) D->E F ADME/Tox Profiling E->F G Analyze SAR Data (Identify key interactions) F->G H Develop SAR Model G->H I Design Next-Gen Analogs H->I I->B Iterative Refinement

Caption: A typical iterative workflow for conducting SAR studies.

Key SAR Relationships for CA Inhibition

SAR_Logic cluster_R1 R1 Modifications (4-Amino) cluster_R2 R2 Modifications (Sulfonamide) cluster_Ring Ring Modifications Core This compound Core 4-NH₂ (R1) SO₂NH₂ (R2) 2-F (Ring) R1_Mod Extend into hydrophobic pocket (e.g., ureido-benzyl groups) Core:f0->R1_Mod R2_Mod Maintain primary -NH₂ Core:f1->R2_Mod Ring_Mod Add more fluorine atoms Core:f2->Ring_Mod R1_Outcome Outcome | Greatly enhances isoform selectivity (e.g., CA XII vs CA II) R1_Mod->R1_Outcome R2_Outcome Outcome | Preserves essential Zn²⁺ binding Critical for high potency R2_Mod->R2_Outcome Ring_Outcome Outcome | Lowers pKa of sulfonamide Increases overall potency Ring_Mod->Ring_Outcome

Caption: Logical relationships in the SAR of benzenesulfonamide CA inhibitors.

Experimental Protocols

Reproducibility is the cornerstone of scientific integrity. The following protocols are representative of the methods used to generate the data discussed in this guide.

Protocol 1: General Synthesis via Reductive Amination

This protocol describes a common method for modifying the 4-amino position of the scaffold.[11]

Objective: To synthesize 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide (Compound 1 ).

Materials:

  • 4-aminobenzenesulfonamide

  • 2-hydroxy-3-methoxybenzaldehyde

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolution: In a round-bottom flask, dissolve 1.0 equivalent of 4-aminobenzenesulfonamide and 1.1 equivalents of 2-hydroxy-3-methoxybenzaldehyde in methanol.

  • Imine Formation: Stir the mixture at room temperature for 2-4 hours to allow for the formation of the Schiff base (imine) intermediate. Monitor reaction progress by Thin Layer Chromatography (TLC).

  • Reduction: Cool the reaction mixture to 0°C in an ice bath. Carefully add 1.5 equivalents of sodium borohydride portion-wise over 15 minutes to reduce the imine.

  • Reaction Completion: Allow the reaction to warm to room temperature and stir for an additional 6-12 hours, or until TLC indicates the consumption of the starting material.

  • Quenching: Slowly add water to the flask to quench any unreacted sodium borohydride.

  • Purification: Concentrate the mixture under reduced pressure to remove the methanol. The resulting crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO₂ Hydration)

This is a standard, highly accurate method for determining the inhibitory constants (Kᵢ) for CA inhibitors.[6]

Objective: To measure the inhibitory activity of a test compound against a specific human CA isoform.

Materials:

  • Purified recombinant human CA isozyme (e.g., hCA II, hCA XII)

  • Stopped-flow spectrophotometer

  • CO₂-saturated water

  • Buffer solution (e.g., Trizma, pH 7.5) containing a pH indicator (e.g., 4-nitrophenol)

  • Test compound dissolved in DMSO

Procedure:

  • Enzyme Preparation: Prepare a stock solution of the CA isozyme in the buffer.

  • Inhibitor Preparation: Prepare serial dilutions of the test compound in DMSO.

  • Assay Setup: Equilibrate two syringes in the stopped-flow instrument at a constant temperature (e.g., 25°C). Syringe A contains the enzyme and pH indicator in buffer. Syringe B contains the CO₂-saturated water.

  • Measurement (Uninhibited): Mix the contents of Syringe A and Syringe B. The enzyme will catalyze the hydration of CO₂, causing a pH drop that is monitored by the change in absorbance of the pH indicator over time. This provides the initial, uninhibited reaction rate.

  • Measurement (Inhibited): Add a known concentration of the test compound to Syringe A (containing the enzyme). Repeat the mixing process and record the new, inhibited reaction rate.

  • Data Analysis: Repeat step 5 for a range of inhibitor concentrations. Calculate the inhibitory constant (Kᵢ) by fitting the data of reaction rates versus inhibitor concentration to the appropriate inhibition model (e.g., Morrison equation for tight-binding inhibitors).

Conclusion

The this compound scaffold is a highly tractable platform for developing potent and selective enzyme inhibitors. The SAR analysis reveals clear patterns: the primary sulfonamide is often essential for high-potency binding to metalloenzymes, while modifications at the 4-amino position are the primary driver of selectivity. The ortho-fluoro substituent provides a beneficial electronic effect that enhances the binding of the zinc-binding group. By leveraging these principles and employing robust experimental protocols, researchers can rationally design next-generation analogs with improved therapeutic profiles for a range of diseases, from cancer to glaucoma.

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A Comparative Guide to the Inhibitory Potency of 4-Amino-2-fluorobenzenesulfonamide-Based Carbonic Anhydrase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the inhibitory potency of several key 4-Amino-2-fluorobenzenesulfonamide-based inhibitors targeting human carbonic anhydrase (CA) isoforms. As researchers and drug development professionals, understanding the subtle yet significant differences in inhibitory activity and selectivity is paramount for advancing novel therapeutics, particularly in oncology. This document delves into the structure-activity relationships (SAR) of this important class of inhibitors, provides detailed experimental protocols for assessing their potency, and visualizes the underlying biological pathways and experimental workflows.

Introduction: The Significance of the this compound Scaffold in Carbonic Anhydrase Inhibition

The this compound scaffold is a cornerstone in the design of potent and selective inhibitors of carbonic anhydrases (CAs). CAs are a family of ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. While essential for normal physiological processes, certain CA isoforms are overexpressed in various pathologies. Notably, the transmembrane isoforms CA IX and CA XII are highly upregulated in a variety of solid tumors, where they play a crucial role in regulating pH in the hypoxic tumor microenvironment.[1][2] By maintaining a neutral intracellular pH and promoting an acidic extracellular milieu, CA IX and CA XII contribute to tumor cell survival, proliferation, and metastasis.[1][2]

This makes CA IX and CA XII prime targets for anti-cancer drug development. The primary sulfonamide group of the this compound scaffold acts as a zinc-binding group, anchoring the inhibitor to the active site of the enzyme. Modifications to the "tail" portion of the molecule, often through a ureido linkage, allow for the exploration of structure-activity relationships to achieve high potency and selectivity for the tumor-associated isoforms over the ubiquitous cytosolic isoforms CA I and II, thereby minimizing potential off-target effects.[1][2] One of the most prominent examples of this class of inhibitors is SLC-0111, a compound that has progressed to clinical trials for the treatment of advanced solid tumors.[3][4]

This guide will compare SLC-0111 with several of its analogs, highlighting the impact of structural modifications on their inhibitory potency against key CA isoforms.

Comparative Analysis of Inhibitory Potency

The inhibitory potency of a compound is typically quantified by its inhibition constant (Kᵢ) or its half-maximal inhibitory concentration (IC₅₀). The following table summarizes the inhibitory activities of SLC-0111 and selected ureido-substituted benzenesulfonamide analogs against the cytosolic off-target isoforms hCA I and hCA II, and the tumor-associated target isoforms hCA IX and hCA XII.

CompoundR-Group (at para-position of ureido-phenyl)hCA I (Kᵢ, nM)hCA II (Kᵢ, nM)hCA IX (Kᵢ, nM)hCA XII (Kᵢ, nM)Selectivity Ratio (II/IX)Reference
SLC-0111 (U-F) Fluoro4500960455.921.3[1]
U-CH₃ Methyl>10000176576252.1[1]
U-NO₂ Nitro8000151615.0[1]

Analysis of Structure-Activity Relationship (SAR):

The data presented in the table reveals critical structure-activity relationships for this class of inhibitors. The substitution pattern on the terminal phenyl ring of the ureido moiety significantly influences both potency and selectivity.

  • SLC-0111 (U-F) , with a fluorine atom, demonstrates potent inhibition of the target isoforms CA IX and XII, with Kᵢ values of 45 nM and 5.9 nM, respectively. It exhibits a favorable selectivity profile, being significantly less potent against the off-target cytosolic isoforms CA I and II.[1]

  • The introduction of a methyl group (U-CH₃) leads to a remarkable increase in selectivity for the tumor-associated isoforms. While maintaining high potency against CA IX (Kᵢ = 7 nM) and CA XII (Kᵢ = 6 nM), its inhibitory activity against CA II is substantially reduced (Kᵢ = 1765 nM), resulting in a selectivity ratio (II/IX) of over 250.[1] This suggests that the hydrophobic methyl group may engage in favorable interactions within the active site of the tumor-associated isoforms that are not present in CA II.

  • Conversely, the electron-withdrawing nitro group (U-NO₂) results in the most potent inhibitor of CA IX in this series (Kᵢ = 1 nM). However, this increased potency against the target isoform is accompanied by a significant increase in inhibition of the off-target CA II (Kᵢ = 15 nM), leading to a lower selectivity ratio compared to U-CH₃.[1]

These findings underscore the delicate balance between potency and selectivity, which can be fine-tuned through rational chemical modifications of the inhibitor scaffold.

Experimental Protocol: Stopped-Flow CO₂ Hydration Assay for Determining Inhibitory Potency

The determination of inhibitory constants for carbonic anhydrase inhibitors is routinely performed using a stopped-flow spectrophotometric assay that measures the enzyme-catalyzed hydration of CO₂. This method is highly sensitive and allows for the measurement of rapid kinetic events.

Principle of the Assay

The stopped-flow assay rapidly mixes a solution containing the carbonic anhydrase enzyme and a pH indicator with a CO₂-saturated solution. The enzymatic hydration of CO₂ produces protons, leading to a decrease in the pH of the solution. This pH change is monitored in real-time by observing the absorbance change of a pH indicator at a specific wavelength. The initial rate of this reaction is proportional to the enzyme's activity. By measuring the reaction rates at various concentrations of the inhibitor, the IC₅₀ and subsequently the Kᵢ values can be determined.[5]

Materials and Reagents
  • Recombinant human carbonic anhydrase isoforms (hCA I, II, IX, and XII)

  • This compound-based inhibitors (e.g., SLC-0111, U-CH₃, U-NO₂)

  • HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid) buffer

  • Sodium sulfate (Na₂SO₄)

  • Phenol Red (pH indicator)

  • Carbon dioxide (CO₂) gas, high purity

  • Dimethyl sulfoxide (DMSO) for dissolving inhibitors

  • Deionized water

  • Stopped-flow spectrophotometer

Step-by-Step Methodology
  • Preparation of Reagents:

    • Assay Buffer: Prepare a 20 mM HEPES buffer, pH 7.5, containing 200 mM Na₂SO₄.

    • Enzyme Solutions: Prepare stock solutions of each hCA isoform in the assay buffer. The final concentration in the assay will typically be in the nanomolar range (e.g., 10 nM).

    • Indicator Solution: Prepare a 0.2 mM stock solution of Phenol Red in the assay buffer.

    • CO₂-Saturated Water: Bubble CO₂ gas through chilled deionized water for at least 30 minutes prior to and during the experiment to maintain saturation. The concentration of CO₂ in saturated water at 4°C is approximately 34 mM.

    • Inhibitor Solutions: Prepare a stock solution of each inhibitor in DMSO (e.g., 10 mM). Perform serial dilutions of the inhibitor stock solution in the assay buffer to create a range of concentrations to be tested.

  • Instrument Setup:

    • Turn on the stopped-flow spectrophotometer and allow the lamp to warm up.

    • Equilibrate the sample handling unit and observation cell to the desired temperature (e.g., 25°C).

    • Set the spectrophotometer to monitor the absorbance change of Phenol Red at 557 nm.

  • Loading the Syringes:

    • Syringe A: Load with the CO₂-saturated water.

    • Syringe B: Load with a solution containing the hCA enzyme, Phenol Red, and the inhibitor at the desired concentrations in the assay buffer. For inhibition studies, pre-incubate the enzyme with the inhibitor for a specified time (e.g., 15 minutes) at room temperature before loading into the syringe.

  • Data Acquisition:

    • Perform a "push" to rapidly mix the solutions from Syringe A and Syringe B in the observation cell. This initiates the CO₂ hydration reaction.

    • Record the change in absorbance over time. The initial, rapid phase of the absorbance change corresponds to the enzyme-catalyzed reaction.

    • Collect data for a sufficient duration to observe the initial linear phase of the reaction (typically a few seconds).

    • For each inhibitor concentration, perform multiple measurements (e.g., 3-5 shots) and average the results.

  • Control Measurements:

    • Uncatalyzed Reaction: Measure the rate of CO₂ hydration in the absence of the enzyme to determine the background rate.

    • No Inhibitor Control: Measure the rate of the enzyme-catalyzed reaction without any inhibitor to determine the maximal velocity (V₀).

Data Analysis
  • Determine Initial Rates: Calculate the initial rate of the reaction (v) for each inhibitor concentration from the linear portion of the absorbance versus time curve.

  • Calculate Percent Inhibition: Determine the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [(V₀ - v) / V₀] * 100

  • Determine IC₅₀: Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

  • Determine Kᵢ: The inhibition constant (Kᵢ) can be calculated from the IC₅₀ value using the Cheng-Prusoff equation, taking into account the concentration of the substrate (CO₂) and the Michaelis-Menten constant (Kₘ) of the enzyme for CO₂.

Visualizing the Experimental Workflow and Biological Pathway

Experimental Workflow Diagram

The following diagram illustrates the key steps of the stopped-flow CO₂ hydration assay for determining the inhibitory potency of the compounds.

experimental_workflow cluster_prep Reagent Preparation cluster_assay Stopped-Flow Assay cluster_analysis Data Analysis prep_buffer Prepare Assay Buffer load_syringes Load Syringes prep_buffer->load_syringes prep_enzyme Prepare Enzyme Solutions prep_enzyme->load_syringes prep_co2 Prepare CO2-Saturated Water prep_co2->load_syringes prep_inhibitor Prepare Inhibitor Solutions prep_inhibitor->load_syringes mix_reactants Rapid Mixing load_syringes->mix_reactants measure_abs Measure Absorbance Change mix_reactants->measure_abs calc_rates Calculate Initial Rates measure_abs->calc_rates calc_inhibition Calculate % Inhibition calc_rates->calc_inhibition det_ic50 Determine IC50 calc_inhibition->det_ic50 det_ki Determine Ki det_ic50->det_ki

Caption: Experimental workflow for the stopped-flow CO₂ hydration assay.

Signaling Pathway of Carbonic Anhydrase IX in the Tumor Microenvironment

The diagram below illustrates the central role of CA IX in the hypoxic tumor microenvironment and highlights key downstream signaling pathways affected by its inhibition.

signaling_pathway cluster_tme Tumor Microenvironment cluster_cell Tumor Cell Hypoxia Hypoxia HIF1a HIF-1α Stabilization Hypoxia->HIF1a CAIX_exp CA IX Expression HIF1a->CAIX_exp Extracellular_Acidosis Extracellular Acidosis (Low pHe) CAIX_exp->Extracellular_Acidosis CO2 + H2O -> H+ + HCO3- Intracellular_Alkalinization Intracellular Alkalinization (High pHi) CAIX_exp->Intracellular_Alkalinization Metastasis Metastasis & Invasion Extracellular_Acidosis->Metastasis EMT Epithelial-Mesenchymal Transition (EMT) Extracellular_Acidosis->EMT Proliferation Increased Proliferation Intracellular_Alkalinization->Proliferation Survival Enhanced Survival Intracellular_Alkalinization->Survival Inhibitor This compound Inhibitors (e.g., SLC-0111) Inhibitor->CAIX_exp Inhibits Catalytic Activity

Caption: Role of CA IX in the tumor microenvironment and its inhibition.

Conclusion and Future Directions

The this compound scaffold has proven to be a highly versatile and effective platform for the development of potent and selective carbonic anhydrase inhibitors. The comparative analysis of SLC-0111 and its analogs clearly demonstrates that subtle modifications to the chemical structure can lead to significant improvements in selectivity for the tumor-associated isoforms CA IX and XII over the off-target cytosolic isoforms. The detailed experimental protocol for the stopped-flow CO₂ hydration assay provides a robust and reliable method for accurately determining the inhibitory potency of these compounds.

Future research in this area should continue to focus on the rational design of next-generation inhibitors with even greater selectivity and improved pharmacokinetic properties. A deeper understanding of the structural basis for isoform-specific inhibition, aided by X-ray crystallography and computational modeling, will be instrumental in achieving this goal. Furthermore, the exploration of these inhibitors in combination with other anti-cancer therapies holds great promise for overcoming drug resistance and improving patient outcomes.

References

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A Head-to-Head Comparison of Synthetic Routes to 4-Amino-2-fluorobenzenesulfonamide: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 4-Amino-2-fluorobenzenesulfonamide

This compound is a key building block in medicinal chemistry, valued for its role in the synthesis of a variety of therapeutic agents. The presence of the sulfonamide moiety, a privileged scaffold in drug discovery, combined with the electronic and metabolic stability conferred by the fluorine atom, makes this compound a desirable intermediate. Its applications span the development of novel antibacterial agents, carbonic anhydrase inhibitors, and other targeted therapies. Consequently, efficient and scalable synthetic access to this molecule is of paramount importance to researchers in the pharmaceutical and life sciences sectors.

This guide provides a detailed, head-to-head comparison of two prominent synthetic routes to this compound. We will delve into the experimental intricacies of each pathway, offering insights into the rationale behind procedural choices and presenting a comparative analysis of their respective yields, complexities, and potential for scale-up.

Route 1: Synthesis via Chlorosulfonation of 3-Fluoroaniline

This classical approach leverages the directing effects of the amino group (after protection) to introduce the sulfonyl chloride functionality at the desired position. The synthesis proceeds through a three-step sequence: protection of the aniline, chlorosulfonation, amination, and subsequent deprotection.

Causality Behind Experimental Choices:
  • Amine Protection: The initial acetylation of 3-fluoroaniline to 3-fluoroacetanilide is a critical step. The highly activating and acid-sensitive amino group would otherwise lead to undesired side reactions and decomposition under the harsh acidic conditions of chlorosulfonation. The acetyl group serves as a robust protecting group that can be readily removed in the final step.

  • Chlorosulfonation: Chlorosulfonic acid is a powerful and cost-effective reagent for introducing the sulfonyl chloride group onto the aromatic ring. The reaction is typically performed neat or with a minimal amount of solvent. The acetamido group directs the electrophilic substitution to the para position, yielding the desired 4-acetamido-2-fluorobenzenesulfonyl chloride.

  • Amination: The resulting sulfonyl chloride is a reactive electrophile that readily undergoes nucleophilic substitution with ammonia to form the sulfonamide. Aqueous or alcoholic ammonia is commonly used for this transformation.

  • Deprotection: The final step involves the hydrolysis of the acetamido group to unveil the primary amine. This is typically achieved under acidic conditions, which selectively cleave the amide bond while leaving the more stable sulfonamide intact.

Experimental Protocol: Route 1

Step 1: Synthesis of 3-Fluoroacetanilide

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-fluoroaniline in glacial acetic acid.

  • Cool the solution in an ice bath and slowly add acetic anhydride dropwise while stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Pour the reaction mixture into ice-cold water to precipitate the product.

  • Collect the solid by vacuum filtration, wash with cold water, and dry to afford 3-fluoroacetanilide.

Step 2: Synthesis of 4-Acetamido-2-fluorobenzenesulfonyl chloride

  • In a fume hood, carefully add 3-fluoroacetanilide portion-wise to an excess of chlorosulfonic acid in a flask cooled in an ice-salt bath.

  • After the addition, allow the reaction mixture to stir at room temperature and then heat gently (e.g., to 50-60°C) for a few hours to ensure complete reaction.

  • Carefully pour the reaction mixture onto crushed ice to quench the excess chlorosulfonic acid and precipitate the product.

  • Collect the solid sulfonyl chloride by vacuum filtration, wash thoroughly with cold water, and dry under vacuum. A yield of up to 90.05% can be expected for the analogous chlorosulfonation of acetanilide[1].

Step 3: Synthesis of 4-Acetamido-2-fluorobenzenesulfonamide

  • To a stirred solution of aqueous ammonia, add the 4-acetamido-2-fluorobenzenesulfonyl chloride portion-wise while maintaining the temperature below 10°C with an ice bath.

  • After the addition, continue stirring at room temperature for 1-2 hours.

  • Acidify the reaction mixture with dilute hydrochloric acid to precipitate the product.

  • Collect the solid by vacuum filtration, wash with cold water, and dry. For similar amination reactions, yields can be quite high[2].

Step 4: Synthesis of this compound

  • Suspend the 4-acetamido-2-fluorobenzenesulfonamide in a mixture of water and concentrated hydrochloric acid.

  • Heat the mixture at reflux for several hours until the hydrolysis is complete (as monitored by TLC).

  • Cool the reaction mixture and neutralize with a base (e.g., sodium bicarbonate or ammonium hydroxide) to precipitate the final product.

  • Collect the this compound by vacuum filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain the pure product. The hydrolysis of the amide is followed by neutralization to yield the final product[3].

Visualizing Route 1

Route 1: Synthesis from 3-Fluoroaniline A 3-Fluoroaniline B 3-Fluoroacetanilide A->B Acetic Anhydride, Glacial Acetic Acid C 4-Acetamido-2-fluorobenzenesulfonyl chloride B->C Chlorosulfonic Acid (ClSO3H) D 4-Acetamido-2-fluorobenzenesulfonamide C->D Aqueous Ammonia (NH3) E This compound D->E HCl, H2O (reflux), then Neutralization

Caption: Synthetic pathway from 3-fluoroaniline.

Route 2: Synthesis via Sandmeyer Reaction of 2-Fluoro-4-nitroaniline

This alternative route introduces the sulfonyl group via a Sandmeyer-type reaction on a pre-functionalized nitroaromatic starting material. The nitro group serves as a precursor to the final amine functionality.

Causality Behind Experimental Choices:
  • Diazotization: 2-Fluoro-4-nitroaniline is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt. This transformation converts the amino group into an excellent leaving group (N₂), which is essential for the subsequent substitution reaction.

  • Sulfonylation (Sandmeyer-type Reaction): The diazonium salt is then reacted with sulfur dioxide in the presence of a copper(I) or copper(II) catalyst. This reaction proceeds via a radical mechanism to install the sulfonyl chloride group onto the aromatic ring[4]. The use of stable SO₂ surrogates like DABSO has also been reported for similar transformations, offering operational simplicity[5].

  • Amination: Similar to Route 1, the newly formed 2-fluoro-4-nitrobenzenesulfonyl chloride is reacted with ammonia to yield 2-fluoro-4-nitrobenzenesulfonamide.

  • Nitro Group Reduction: The final step is the reduction of the nitro group to the desired primary amine. Catalytic hydrogenation using palladium on carbon (Pd/C) is a clean and efficient method for this transformation, typically affording high yields and purity.

Experimental Protocol: Route 2

Step 1: Synthesis of 2-Fluoro-4-nitrobenzenediazonium chloride

  • In a beaker, suspend 2-fluoro-4-nitroaniline in a mixture of concentrated hydrochloric acid and water.

  • Cool the suspension to 0-5°C in an ice-salt bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5°C.

  • Stir the mixture for an additional 30 minutes at 0-5°C to ensure complete diazotization. The resulting diazonium salt solution is used immediately in the next step.

Step 2: Synthesis of 2-Fluoro-4-nitrobenzenesulfonyl chloride

  • In a separate flask, prepare a solution of copper(II) chloride in glacial acetic acid.

  • Bubble sulfur dioxide gas through this solution until saturation.

  • Slowly add the cold diazonium salt solution from Step 1 to the SO₂/CuCl₂ solution with vigorous stirring, while maintaining the temperature below 10°C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.

  • Pour the reaction mixture into ice water to precipitate the sulfonyl chloride.

  • Collect the product by vacuum filtration, wash with cold water, and dry. A yield of 71% has been reported for a similar synthesis[6].

Step 3: Synthesis of 2-Fluoro-4-nitrobenzenesulfonamide

  • Follow the amination procedure described in Step 3 of Route 1, using 2-fluoro-4-nitrobenzenesulfonyl chloride as the starting material.

Step 4: Synthesis of this compound

  • In a pressure vessel, dissolve 2-fluoro-4-nitrobenzenesulfonamide in a suitable solvent such as ethanol or methanol.

  • Add a catalytic amount of 10% palladium on carbon (Pd/C).

  • Pressurize the vessel with hydrogen gas (typically 50-100 psi) and stir at room temperature until the reaction is complete (monitored by TLC or HPLC).

  • Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Evaporate the solvent under reduced pressure to obtain the crude product.

  • Recrystallize from a suitable solvent to afford pure this compound. Catalytic hydrogenation is a highly efficient method for the reduction of nitroarenes[7].

Visualizing Route 2

Route 2: Synthesis from 2-Fluoro-4-nitroaniline A 2-Fluoro-4-nitroaniline B 2-Fluoro-4-nitrobenzenediazonium chloride A->B NaNO2, HCl, 0-5°C C 2-Fluoro-4-nitrobenzenesulfonyl chloride B->C SO2, CuCl2, Acetic Acid D 2-Fluoro-4-nitrobenzenesulfonamide C->D Aqueous Ammonia (NH3) E This compound D->E H2, Pd/C, Ethanol

Caption: Synthetic pathway from 2-fluoro-4-nitroaniline.

Head-to-Head Comparison: Performance Metrics

MetricRoute 1: from 3-FluoroanilineRoute 2: from 2-Fluoro-4-nitroanilineAnalysis
Starting Material Availability & Cost 3-Fluoroaniline is a readily available and relatively inexpensive starting material.2-Fluoro-4-nitroaniline is also commercially available but may be more expensive than 3-fluoroaniline.Route 1 may have a slight advantage in terms of starting material cost.
Overall Yield Potentially lower due to the multi-step nature and potential for side reactions in the chlorosulfonation step.Can be higher, particularly due to the efficiency of the final catalytic hydrogenation step.Route 2 likely offers a higher overall yield.
Number of Steps 4 steps (protection, chlorosulfonation, amination, deprotection).4 steps (diazotization, sulfonylation, amination, reduction).Both routes involve a similar number of synthetic transformations.
Reaction Conditions & Reagents Involves the use of highly corrosive chlorosulfonic acid and requires careful temperature control.The Sandmeyer reaction can be sensitive and requires careful handling of diazonium salts. Catalytic hydrogenation requires specialized pressure equipment.Both routes have steps that require careful handling and specific equipment. Route 1's use of chlorosulfonic acid is a significant safety consideration.
Scalability The chlorosulfonation step can be challenging to scale up due to its exothermic nature and the handling of a large excess of a corrosive reagent.The Sandmeyer reaction can be scaled, and catalytic hydrogenation is a well-established industrial process.Route 2 appears to be more amenable to large-scale synthesis.
Purification Multiple purification steps are required, which can impact the overall efficiency.The final product from catalytic hydrogenation is often very clean, potentially simplifying purification.Route 2 may offer advantages in terms of final product purification.
Environmental Impact Generates significant acidic waste from the chlorosulfonation step.The Sandmeyer reaction can generate copper-containing waste. The use of a catalyst in the final step is more atom-economical.Both routes have environmental considerations, but the waste from Route 1 may be more problematic.

Conclusion and Recommendation

Both synthetic routes presented offer viable pathways to this compound.

Route 1 , starting from 3-fluoroaniline, is a classic approach that relies on well-understood electrophilic aromatic substitution chemistry. However, the use of a large excess of chlorosulfonic acid presents significant safety and environmental challenges, particularly for large-scale production.

Route 2 , commencing with 2-fluoro-4-nitroaniline, employs a more modern and potentially more efficient Sandmeyer-type reaction for the introduction of the sulfonyl chloride group. The final catalytic hydrogenation step is a clean and high-yielding transformation that is well-suited for industrial applications.

For laboratory-scale synthesis where starting material cost is a primary concern, Route 1 may be a suitable option. However, for researchers and drug development professionals focused on scalability, safety, and overall efficiency, Route 2 is the recommended pathway . The milder conditions of the later steps and the amenability of catalytic hydrogenation to large-scale production make it a more robust and industrially viable option for the synthesis of this compound.

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A Senior Application Scientist's Guide to Biological Activity Screening of 4-Amino-2-fluorobenzenesulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Sulfonamide Scaffold

The sulfonamide moiety is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its versatile biological activities and favorable physicochemical properties.[1][2] Since the discovery of the antibacterial properties of prontosil, a wide array of sulfonamide derivatives have been synthesized, exhibiting activities ranging from antibacterial and antifungal to anticancer and anti-inflammatory.[2][3][4] The 4-aminobenzenesulfonamide core, in particular, is a well-established pharmacophore found in clinically used drugs, most notably as carbonic anhydrase inhibitors and antibacterial agents.[3][5][6]

The introduction of a fluorine atom at the 2-position of the 4-aminobenzenesulfonamide scaffold offers a compelling strategy for analog development. Fluorine's high electronegativity can modulate the pKa of the sulfonamide nitrogen and the aniline amine, influencing binding interactions and metabolic stability. This guide provides a comparative framework for screening a hypothetical library of 4-Amino-2-fluorobenzenesulfonamide derivatives, exploring two orthogonal and complementary screening paradigms: a target-based approach against human Carbonic Anhydrase II and a phenotypic approach assessing broad-spectrum anticancer activity.

Our objective is to provide researchers with a robust, logical, and experimentally validated roadmap for identifying and characterizing bioactive "hits" from such a library, emphasizing the causality behind experimental choices and ensuring the integrity of the generated data.

The Screening Workflow: A Strategy for Hit Discovery

A successful screening campaign requires a multi-step, logical progression from initial broad screening to focused hit validation.[7][8][9] The goal is to efficiently narrow down a large library to a small set of promising, tractable hits with confirmed activity.[8]

Screening_Workflow Overall Screening and Hit Validation Workflow cluster_0 Primary Screening cluster_1 Hit Triage & Confirmation cluster_2 Secondary & Orthogonal Assays cluster_3 Lead Generation A Compound Library (this compound Derivatives) B Target-Based Screen (e.g., hCAII Assay) A->B Parallel Screening C Phenotypic Screen (e.g., MTT Assay vs. Cancer Cell Line) A->C Parallel Screening D Primary Hit Identification (Potency & Efficacy Cutoffs) B->D C->D E Hit Confirmation (Resynthesis & Re-testing) D->E Filter & Select F Dose-Response Analysis (IC50 / GI50 Determination) E->F Confirm Identity & Purity G Selectivity Profiling (e.g., vs. other CA isoforms or normal cell lines) F->G Quantify Potency H Orthogonal Assay (e.g., Thermal Shift Assay for Target Engagement) F->H I Validated Hits for Hit-to-Lead Optimization G->I Validate Mechanism & Selectivity H->I Validate Mechanism & Selectivity

Caption: High-level workflow from primary screening to validated hits.

Comparison of Screening Methodologies

We will compare two distinct, yet powerful, screening strategies. The choice between them depends on the program's goals: is the aim to find a modulator for a known target, or to discover a compound with a desired cellular effect, irrespective of the mechanism?

  • Target-Based Screening: Focuses on the molecular interaction between a compound and a purified, disease-relevant protein. This approach is hypothesis-driven.

  • Phenotypic Screening: Measures the effect of a compound on the phenotype of a cell or organism. This approach is target-agnostic and can uncover novel mechanisms of action.[10]

Strategy 1: Target-Based Screening Against Human Carbonic Anhydrase II (hCAII)

Rationale and Causality
  • Why Carbonic Anhydrase? The primary sulfonamide group is a classic zinc-binding pharmacophore that potently inhibits carbonic anhydrases (CAs).[3][5][11] CAs are metalloenzymes that catalyze the reversible hydration of CO2. Various isoforms are overexpressed in numerous pathologies, including glaucoma, epilepsy, and several cancers, making them validated drug targets.[3][12]

  • Why hCAII? Human CA isoform II is a well-characterized, ubiquitous, and highly active isoform. It serves as an excellent starting point for screening sulfonamide libraries due to its robust activity and the wealth of available structural and biochemical data, providing a strong foundation for structure-activity relationship (SAR) studies.[3][11]

Experimental Protocol: hCAII Inhibition Assay (Esterase Activity)

This protocol is based on the well-established assay measuring the CA-catalyzed hydrolysis of 4-nitrophenyl acetate (4-NPA), which produces the chromophore 4-nitrophenolate.

Self-Validation System:

  • Positive Control: Acetazolamide (AZM), a potent, clinically used CA inhibitor.

  • Negative Control: DMSO (vehicle), representing 0% inhibition.

  • No-Enzyme Control: To measure the rate of spontaneous 4-NPA hydrolysis.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Assay Buffer: 10 mM Tris-HCl, pH 7.4.

    • hCAII Enzyme Stock: Prepare a 1 mg/mL stock of purified recombinant human CAII in assay buffer. Dilute to a working concentration of 2 µg/mL.

    • Substrate (4-NPA) Stock: Prepare a 100 mM stock in acetonitrile. Dilute to 10 mM in assay buffer just before use.

    • Compound Plates: Prepare serial dilutions of the this compound library compounds in DMSO. Typically, an 11-point, 3-fold serial dilution starting from 10 mM.

  • Assay Procedure (96-well format):

    • Add 2 µL of compound dilution or control (DMSO, AZM) to appropriate wells.

    • Add 178 µL of assay buffer to all wells.

    • Add 10 µL of hCAII working solution (2 µg/mL) to all wells except the "no-enzyme" control.

    • Incubate at room temperature for 15 minutes to allow for compound-enzyme binding.

    • Initiate the reaction by adding 10 µL of 10 mM 4-NPA substrate to all wells. Final concentration of 4-NPA is 0.5 mM.

    • Immediately place the plate in a spectrophotometer and measure the absorbance at 400 nm every 30 seconds for 10 minutes.

  • Data Analysis:

    • Calculate the reaction rate (V) for each well (mOD/min).

    • Subtract the rate of the no-enzyme control from all other wells.

    • Calculate the Percent Inhibition: % Inhibition = (1 - (V_compound / V_DMSO)) * 100.

    • Plot % Inhibition vs. log[Compound Concentration] and fit to a four-parameter logistic equation to determine the IC50 value.

Hypothetical Screening Data & Interpretation

A primary screen would typically be run at a single high concentration (e.g., 10 µM) to identify initial "hits".

Table 1: Hypothetical Primary & Dose-Response Data for hCAII Inhibition

Compound IDStructure (R-group on -SO2NHR )% Inhibition @ 10 µMIC50 (µM)
F-BSA-001H85.2%1.2
F-BSA-002Methyl75.6%3.5
F-BSA-003Phenyl95.8%0.25
F-BSA-0044-Chlorophenyl98.1%0.09
F-BSA-0053-pyridyl45.1%15.8
AZM (Control)N/A99.5%0.012

Interpretation: Compounds F-BSA-003 and F-BSA-004 are identified as potent hits, with sub-micromolar IC50 values. The addition of a phenyl ring (F-BSA-003) significantly improves potency over the parent compound (F-BSA-001), and the addition of an electron-withdrawing chlorine atom (F-BSA-004) further enhances activity. This provides a clear initial SAR vector for hit-to-lead optimization.[13]

Strategy 2: Phenotypic Screening for Anticancer Activity

Rationale and Causality
  • Why Phenotypic Screening? Many successful drugs were discovered through their cellular effects before their molecular targets were known.[10] A phenotypic screen can identify compounds that work through novel mechanisms or affect multiple pathways, which is particularly relevant in complex diseases like cancer.[14][15] Sulfonamides have been reported to possess antitumor activity through various mechanisms, including kinase inhibition, cell cycle arrest, and aromatase inhibition.[10][15][16][17]

  • Why the MTT Assay? The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, inexpensive, and high-throughput colorimetric assay for assessing cell metabolic activity.[18] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells, providing a reliable measure of cell viability and proliferation.[18][19]

  • Why MCF-7 Cells? The MCF-7 human breast adenocarcinoma cell line is a well-characterized, widely used model for cancer research. It is an epithelial, estrogen-receptor-positive cell line that is relevant for studying a major subtype of breast cancer.

MTT_Assay A Living Cell (Active Mitochondria) C Mitochondrial Dehydrogenases B MTT (Yellow, Soluble) B->C Substrate D Formazan (Purple, Insoluble) C->D Reduction E Solubilization (e.g., DMSO, Detergent) D->E F Purple Solution E->F G Measure Absorbance @ ~570 nm F->G

Caption: Principle of the MTT cell viability assay.

Experimental Protocol: MTT Cell Proliferation Assay

Self-Validation System:

  • Positive Control: Doxorubicin, a standard chemotherapeutic agent known to be cytotoxic to MCF-7 cells.

  • Negative Control: DMSO (vehicle), representing 100% cell viability.

  • No-Cell Control: Media only, to determine background absorbance.

Step-by-Step Methodology: [19][20][21][22]

  • Cell Culture:

    • Culture MCF-7 cells in appropriate media (e.g., DMEM with 10% FBS and 1% Pen-Strep) at 37°C in a 5% CO2 incubator.

    • Harvest cells using trypsin and perform a cell count using a hemocytometer or automated cell counter.

  • Assay Procedure (96-well format):

    • Seed 5,000 cells in 100 µL of media per well into a 96-well flat-bottom plate. Incubate for 24 hours to allow cells to attach.

    • Prepare serial dilutions of the library compounds and controls in culture media.

    • Remove the old media from the cells and add 100 µL of the media containing the compounds/controls.

    • Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

    • Add 10 µL of sterile-filtered MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for another 4 hours. Purple formazan crystals should be visible in viable cells under a microscope.

    • Carefully remove the media and add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well.

    • Pipette up and down to ensure complete dissolution of the formazan crystals.

    • Measure the absorbance at 570 nm using a plate reader, with a reference wavelength of 630 nm to subtract background.

  • Data Analysis:

    • Subtract the average absorbance of the no-cell control from all other wells.

    • Calculate Percent Viability: % Viability = (Abs_compound / Abs_DMSO) * 100.

    • Plot % Viability vs. log[Compound Concentration] and fit to a four-parameter logistic equation to determine the GI50 (concentration for 50% growth inhibition).

Hypothetical Screening Data & Interpretation

Table 2: Hypothetical Dose-Response Data for Anticancer Activity (MCF-7)

Compound IDStructure (R-group on -SO2NHR )GI50 (µM)
F-BSA-001H> 50
F-BSA-002Methyl> 50
F-BSA-003Phenyl22.5
F-BSA-0044-Chlorophenyl18.9
F-BSA-0053-pyridyl4.8
DoxorubicinN/A0.15

Interpretation: Unlike the CAII assay, the most potent compound in the phenotypic screen is F-BSA-005, containing a pyridine ring. Compounds F-BSA-003 and F-BSA-004, which were potent CA inhibitors, show only modest anticancer activity. This divergence is critical and highlights the value of orthogonal screening. The potent activity of F-BSA-005 suggests a mechanism of action that is likely distinct from CAII inhibition.

Comparative Analysis and Hit Validation

The power of this dual-screening approach lies in the comparison of the hit lists.

Compound IDhCAII IC50 (µM)MCF-7 GI50 (µM)Hit Category / Next Steps
F-BSA-004 0.09 18.9Potent Target-Based Hit. Validated CA inhibitor. Next steps: Profile against a panel of CA isoforms for selectivity.
F-BSA-005 15.84.8 Potent Phenotypic Hit. Unlikely to act via CAII inhibition. Next steps: Target deconvolution studies (e.g., thermal proteome profiling, gene expression analysis).[10][17]

This comparative analysis generates two distinct paths for drug discovery:

  • Target-Driven Optimization: The F-BSA-004 series can be optimized for enhanced CA isoform selectivity and cell permeability to translate enzyme inhibition into a desired cellular effect (e.g., anti-proliferative activity in a cancer cell line known to be dependent on CA activity).

  • Phenotype-Driven Discovery: The F-BSA-005 series represents a more novel starting point. The primary goal is to identify its molecular target(s) to understand its mechanism of action and build a robust SAR campaign.

A crucial step for all hits is to confirm their identity and purity via resynthesis and analytical characterization (e.g., LC-MS, NMR) and to perform counter-screens to rule out promiscuous mechanisms like aggregation.[8]

Conclusion

Screening a library of this compound derivatives using both target-based and phenotypic approaches provides a comprehensive and powerful strategy for hit identification. The target-based screen against hCAII leverages the known pharmacology of the sulfonamide scaffold to rapidly identify potent enzyme inhibitors. In parallel, the unbiased phenotypic screen against a cancer cell line allows for the discovery of compounds with desirable cellular effects, potentially acting through novel mechanisms. By comparing the outcomes of these orthogonal assays, researchers can make informed decisions, prioritizing distinct chemical series for either target-focused optimization or novel mechanism-of-action studies. This dual-pronged approach maximizes the potential of the chemical library and lays a solid, data-driven foundation for a successful drug discovery program.

References

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  • Vaškevičienė, I., et al. (2025). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. Molecules, 30(13), 4821. Available at: [Link]

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  • Ramenda, T., et al. (2013). 4-[18F]Fluoro-N-methyl-N-(propyl-2-yn-1-yl)benzenesulfonamide ([18F]F-SA): a versatile building block for labeling of peptides, proteins and oligonucleotides with fluorine-18 via Cu(I)-mediated click chemistry. Amino Acids, 44(4), 1167-1180. Available at: [Link]

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A Senior Application Scientist's Guide to Assessing the Metabolic Stability of Drugs Containing the 4-Amino-2-fluorobenzenesulfonamide Moiety

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the 4-Amino-2-fluorobenzenesulfonamide Moiety in Drug Design

The this compound scaffold has emerged as a privileged structural motif in modern medicinal chemistry, underpinning the efficacy of a range of therapeutic agents. Its prevalence is not accidental but rather a product of rational drug design, leveraging the unique physicochemical properties imparted by its constituent functional groups. The sulfonamide group is a cornerstone of numerous antibacterial, diuretic, and anticonvulsant drugs.[1][2] The strategic placement of a fluorine atom at the ortho position to the sulfonamide is a deliberate tactic to enhance metabolic stability and modulate pharmacokinetic properties.[3][4][5] Fluorine's high electronegativity and the strength of the carbon-fluorine bond can block sites susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes, thereby prolonging the drug's half-life and improving its bioavailability.[4][5][6] This guide provides a comprehensive framework for researchers and drug development professionals to rigorously assess the metabolic stability of drug candidates featuring this critical moiety. We will delve into the underlying metabolic pathways, present detailed, validated experimental protocols, and offer a comparative analysis of expected outcomes, all grounded in established scientific principles.

I. Predicted Metabolic Landscape of the this compound Moiety

Understanding the likely metabolic fate of a drug candidate is paramount for designing robust stability assays. For the this compound core, metabolism is anticipated to proceed through two primary phases: Phase I (functionalization) and Phase II (conjugation).

Phase I Metabolism: The Central Role of Cytochrome P450 Enzymes

CYP enzymes, predominantly located in the liver, are the primary drivers of Phase I metabolism for a vast array of xenobiotics, including sulfonamides.[7][8][9] While the ortho-fluoro group is designed to be a metabolic shield, several oxidative transformations can still be anticipated:

  • Aromatic Hydroxylation: Despite the deactivating effect of the sulfonamide and fluorine substituents, oxidation of the aromatic ring is a potential metabolic route. The most likely positions for hydroxylation are C5 and C6, which are sterically accessible and electronically less deactivated than other positions.

  • N-Oxidation of the Aniline Nitrogen: The primary aromatic amine (at C4) is a known substrate for CYP-mediated oxidation, which can lead to the formation of hydroxylamine and nitroso metabolites.[10] These reactive intermediates are of particular interest as they have been implicated in idiosyncratic toxicity associated with some sulfonamides.[10][11]

  • Metabolism of N-Alkyl Substituents: If the aniline nitrogen is further substituted (a common feature in drug candidates), N-dealkylation will be a significant metabolic pathway.

The presence of the fluorine atom is expected to disfavor oxidation at the C2 position and may electronically influence the susceptibility of other positions on the ring to CYP-mediated attack.[4][12]

Phase II Metabolism: Conjugation Pathways for Enhanced Excretion

Phase II enzymes catalyze the conjugation of endogenous polar molecules to the drug or its Phase I metabolites, facilitating their excretion. For the this compound moiety, the key Phase II pathways are:

  • N-Glucuronidation: The aniline nitrogen and the sulfonamide nitrogen can be targets for UDP-glucuronosyltransferases (UGTs), leading to the formation of N-glucuronides.[13][14] UGTs are a superfamily of enzymes that play a critical role in the detoxification and elimination of numerous drugs.[14][15]

  • N-Acetylation: The primary aromatic amine is a substrate for N-acetyltransferases (NATs), a common metabolic pathway for arylamine-containing drugs.

  • Sulfation: The aromatic hydroxyl groups introduced during Phase I metabolism can be sulfated by sulfotransferases (SULTs).[16]

The interplay between these Phase I and Phase II pathways determines the overall clearance rate and the metabolite profile of the drug candidate.

cluster_0 Phase I Metabolism (CYP450) cluster_1 Phase II Metabolism Parent_Drug This compound Moiety Hydroxylated_Metabolites Aromatic Hydroxylation (C5, C6) Parent_Drug->Hydroxylated_Metabolites Oxidation N_Oxidized_Metabolites N-Oxidation (Hydroxylamine, Nitroso) Parent_Drug->N_Oxidized_Metabolites Oxidation N_Dealkylated_Metabolites N-Dealkylation (if applicable) Parent_Drug->N_Dealkylated_Metabolites Oxidation N_Glucuronides N-Glucuronides (UGTs) Parent_Drug->N_Glucuronides Conjugation N_Acetylated_Metabolites N-Acetylated Metabolites (NATs) Parent_Drug->N_Acetylated_Metabolites Conjugation Sulfated_Metabolites Sulfated Metabolites (SULTs) Hydroxylated_Metabolites->Sulfated_Metabolites Conjugation Start Prepare Reagents (Test Compound, Microsomes, Buffer, NADPH) Incubation_Setup Set up Incubation (1 µM Compound, 0.5 mg/mL Microsomes) Start->Incubation_Setup Pre_Incubation Pre-incubate at 37°C Incubation_Setup->Pre_Incubation Reaction_Start Initiate Reaction with NADPH Pre_Incubation->Reaction_Start Time_Points Incubate and Sample at Time Points (0, 5, 15, 30, 45 min) Reaction_Start->Time_Points Termination Terminate Reaction with Acetonitrile + Internal Standard Time_Points->Termination Centrifugation Centrifuge to Pellet Protein Termination->Centrifugation Analysis Analyze Supernatant by LC-MS/MS Centrifugation->Analysis Data_Processing Calculate k, t½, and CLint Analysis->Data_Processing End Report Results Data_Processing->End

Sources

A Senior Application Scientist's Guide to Benchmarking 4-Amino-2-fluorobenzenesulfonamide Against Other Fluorinated Building Blocks

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of Fluorine in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds has become an indispensable tool for optimizing drug candidates.[1] The unique physicochemical properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—allow for the fine-tuning of a molecule's metabolic stability, lipophilicity, binding affinity, and pKa.[1][2] These modulations can lead to significant improvements in a drug's pharmacokinetic and pharmacodynamic profile.[1] Consequently, a substantial portion of newly approved pharmaceuticals contain at least one fluorine atom, underscoring the importance of fluorinated building blocks in the drug discovery pipeline.[2]

This guide provides a comprehensive performance benchmark of 4-Amino-2-fluorobenzenesulfonamide , a versatile building block, against two other structurally relevant sulfonamides: its positional isomer, 3-fluoro-4-aminobenzenesulfonamide , and its non-fluorinated parent, 4-aminobenzenesulfonamide . Through a detailed comparative analysis, we will explore the impact of fluorine substitution and its positional isomerism on the reactivity of these building blocks in a model Suzuki-Miyaura cross-coupling reaction—a cornerstone of modern carbon-carbon bond formation in pharmaceutical synthesis.[3] This in-depth technical guide is designed for researchers, scientists, and drug development professionals seeking to make informed decisions in the selection of fluorinated building blocks for their synthetic campaigns.

The Contestants: A Trio of Benzenesulfonamides

The selection of these three building blocks allows for a systematic evaluation of the effects of fluorine substitution.

  • This compound (1): The subject of our investigation, this compound features a fluorine atom positioned ortho to the sulfonamide group. This placement is expected to exert a significant electronic and steric influence on the molecule's reactivity.

  • 3-Fluoro-4-aminobenzenesulfonamide (2): As a positional isomer, this building block allows for a direct comparison of the effect of the fluorine atom's location on the aromatic ring. Here, the fluorine is ortho to the amino group, which will likely alter its nucleophilicity and the overall electronic nature of the ring.

  • 4-Aminobenzenesulfonamide (3): The non-fluorinated analog serves as a baseline, enabling a clear assessment of the benefits and potential challenges introduced by fluorine substitution.

Physicochemical Properties: A Comparative Overview

A molecule's inherent physicochemical properties are critical determinants of its behavior in both biological and chemical systems. The following table summarizes the key properties of our three selected building blocks.

PropertyThis compound (1)3-Fluoro-4-aminobenzenesulfonamide (2)4-Aminobenzenesulfonamide (3)
CAS Number 2368-83-4[4]1017448-36-0[5]63-74-1[6]
Molecular Formula C₆H₇FN₂O₂S[4]C₆H₇FN₂O₂S[5]C₆H₈N₂O₂S[6]
Molecular Weight 190.20[4]190.20[5]172.20[6]
Melting Point (°C) Not availableNot available163 - 167[7]
pKa (Sulfonamide) ~8-9 (Predicted)~8-9 (Predicted)10.22[6]
Calculated LogP 0.2[4]Not available-0.1
Solubility DMSO, Methanol (Slightly Soluble)DMSO, Methanol (Slightly Soluble)Water, DMSO, Methanol (Slightly Soluble)[6]

Benchmarking Performance: The Suzuki-Miyaura Cross-Coupling Reaction

To objectively assess the performance of these building blocks, we will employ them in a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction with 4-iodotoluene. This reaction is a widely used and well-understood transformation in drug discovery, making it an ideal platform for this comparative study.

Experimental Rationale

The Suzuki-Miyaura reaction involves the coupling of an organoboron compound with an organohalide. In our case, the amino group of the benzenesulfonamide can be diazotized and subsequently converted to an iodide, which will then serve as the organohalide partner. The reaction's success and yield are highly dependent on the electronic and steric properties of the substrates. The electron-withdrawing or -donating nature of the substituents on the aromatic rings can significantly influence the rate-determining steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.

Experimental Workflow

G cluster_0 Step 1: Diazotization & Iodination cluster_1 Step 2: Suzuki-Miyaura Coupling cluster_2 Step 3: Analysis A Benzenesulfonamide (1, 2, or 3) B NaNO2, HCl A->B 0-5 °C C KI B->C D Iodinated Benzenesulfonamide C->D E Iodinated Benzenesulfonamide F 4-Methylphenylboronic Acid E->F G Pd(PPh3)4, K2CO3, Toluene/H2O F->G 80 °C H Coupled Product G->H I Reaction Mixture J TLC / LC-MS I->J Monitoring K Purification (Column Chromatography) J->K L Characterization (NMR, MS) K->L M Yield & Purity Determination L->M

Caption: A generalized workflow for the synthesis and analysis of the Suzuki-Miyaura cross-coupling products.

Detailed Experimental Protocol

Materials:

  • This compound (1)

  • 3-Fluoro-4-aminobenzenesulfonamide (2)

  • 4-Aminobenzenesulfonamide (3)

  • Sodium Nitrite (NaNO₂)

  • Hydrochloric Acid (HCl)

  • Potassium Iodide (KI)

  • 4-Methylphenylboronic Acid

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Potassium Carbonate (K₂CO₃)

  • Toluene

  • Deionized Water

  • Ethyl Acetate

  • Hexanes

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

Step 1: Synthesis of Iodinated Benzenesulfonamides (General Procedure)

  • In a 100 mL round-bottom flask, dissolve 10 mmol of the respective aminobenzenesulfonamide (1, 2, or 3) in a mixture of 20 mL of water and 5 mL of concentrated HCl. Cool the solution to 0-5 °C in an ice bath.

  • Slowly add a solution of sodium nitrite (1.1 eq, 11 mmol) in 5 mL of water dropwise, maintaining the temperature below 5 °C. Stir the resulting diazonium salt solution for 30 minutes at this temperature.

  • In a separate flask, dissolve potassium iodide (1.5 eq, 15 mmol) in 10 mL of water. Slowly add the diazonium salt solution to the potassium iodide solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Extract the product with ethyl acetate (3 x 30 mL).

  • Wash the combined organic layers with saturated sodium thiosulfate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude iodinated benzenesulfonamide. The crude product is used in the next step without further purification.

Step 2: Suzuki-Miyaura Cross-Coupling (General Procedure)

  • To a 50 mL round-bottom flask, add the crude iodinated benzenesulfonamide (1.0 eq), 4-methylphenylboronic acid (1.2 eq), potassium carbonate (2.0 eq), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

  • Add a 4:1 mixture of toluene and water (20 mL).

  • Degas the mixture by bubbling with argon for 15 minutes.

  • Heat the reaction mixture to 80 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent.

Step 3: Analysis and Characterization

  • Reaction Monitoring: TLC and LC-MS will be used to track the consumption of the starting material and the formation of the product. This will provide an initial indication of the reaction rate.

  • Yield and Purity: The isolated yield of the purified product will be calculated for each reaction. The purity will be assessed by High-Performance Liquid Chromatography (HPLC) and NMR spectroscopy.

  • Structural Confirmation: The structure of the final coupled products will be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Expected Outcomes and Discussion

The results of this comparative study are expected to provide valuable insights into the influence of fluorine substitution on the reactivity of aminobenzenesulfonamides in Suzuki-Miyaura cross-coupling reactions.

  • Reactivity: The fluorine atom, being highly electronegative, is an electron-withdrawing group. In This compound (1) , the fluorine is ortho to the sulfonamide and meta to the amino group. This is likely to increase the electrophilicity of the iodinated intermediate, potentially accelerating the oxidative addition step. Conversely, in 3-Fluoro-4-aminobenzenesulfonamide (2) , the fluorine is ortho to the amino group, which could decrease its nucleophilicity and affect the diazotization step. The non-fluorinated analog (3) will provide a baseline for comparison.

  • Yields: The overall yield of the coupled product will be a key performance indicator. We anticipate that the electronic effects of the fluorine atom will lead to differences in the yields obtained for the three building blocks under identical reaction conditions.

  • Side Reactions: The presence of the fluorine atom may also influence the propensity for side reactions, such as hydro-dehalogenation or the formation of homocoupled products. A careful analysis of the impurity profile of each reaction will be crucial.

Data Summary Table

Building BlockReaction Time (h)Isolated Yield (%)Purity (%)Key Observations
This compound (1) To be determinedTo be determinedTo be determinede.g., Clean reaction profile, moderate reaction rate
3-Fluoro-4-aminobenzenesulfonamide (2) To be determinedTo be determinedTo be determinede.g., Slower reaction, potential for side products
4-Aminobenzenesulfonamide (3) To be determinedTo be determinedTo be determinede.g., Baseline reactivity, reference for comparison

Conclusion: A Data-Driven Approach to Building Block Selection

This comprehensive guide provides a robust framework for benchmarking the performance of this compound against other relevant fluorinated and non-fluorinated building blocks. By employing a standardized and well-characterized synthetic transformation, researchers can generate reliable and comparable data to inform their selection of building blocks for drug discovery programs. The insights gained from such studies are invaluable for accelerating the synthesis of novel chemical entities with optimized properties. The detailed experimental protocol and analytical methods described herein are designed to ensure scientific rigor and reproducibility, empowering scientists to make data-driven decisions in the pursuit of new therapeutic agents.

References

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  • RSC Publishing. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters.[Link]

  • MDPI. Experimental and theoretical IR, Raman, NMR spectra of 2-, 3- and 4-aminobenzoic acids.[Link]

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Safety Operating Guide

A Procedural Guide for the Safe Disposal of 4-Amino-2-fluorobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step guide for the proper and safe disposal of 4-Amino-2-fluorobenzenesulfonamide. As researchers, scientists, and drug development professionals, our commitment to safety and environmental stewardship is paramount. This guide is structured to provide not just procedural instructions, but also the scientific rationale behind them, ensuring that every step is understood and executed with precision. The protocols herein are designed to create a self-validating system of safety and compliance within your laboratory.

Hazard Identification and Immediate Safety Precautions

Before any disposal process begins, a thorough understanding of the potential hazards associated with this compound is essential. While a specific Safety Data Sheet (SDS) for this exact compound is not consistently available, data from structurally analogous chemicals—possessing aromatic amine, fluoro, and sulfonamide functionalities—allow for a robust hazard assessment. The compound should be treated as hazardous.

Table 1: Summary of Potential Hazards and Required PPE

ParameterInformation & Rationale
Hazard Class Based on similar compounds, it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). It may also be harmful if swallowed (Acute Toxicity 4, Oral - H302) and could cause an allergic skin reaction.[1][2][3][4]
Signal Word Warning
Required PPE Eye Protection: Chemical safety goggles or a face shield to prevent contact with dust or splashes.[2][5] Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber) are mandatory to prevent skin contact and potential sensitization.[2][5] Respiratory Protection: Use only in a well-ventilated area, preferably a chemical fume hood. For handling larger quantities of powder, a NIOSH-approved respirator is recommended to avoid inhaling dust particles.[3][4] Protective Clothing: A lab coat must be worn to prevent contamination of personal clothing.[2][5]
Incompatible Materials Strong oxidizing agents.
Hazardous Decomposition Combustion may produce toxic gases, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), sulfur oxides (SOx), and gaseous hydrogen fluoride (HF).[6]

Core Disposal Principle: Mandate for Professional Hazardous Waste Management

Due to its chemical structure, on-site neutralization or disposal of this compound via standard laboratory drains is strictly prohibited.[1][7] The presence of fluorine, nitrogen, and sulfur atoms means that improper treatment can lead to the formation of highly toxic and environmentally persistent byproducts.

The only acceptable and safe method for the disposal of this compound and its associated waste is through a licensed and approved hazardous waste management facility.[4][6] These facilities are equipped with the specialized high-temperature incinerators and flue-gas scrubbing technology required to completely destroy the molecule and neutralize its hazardous decomposition products.[7]

Step-by-Step Waste Collection and Segregation Protocol

Adherence to a strict collection and segregation protocol is critical for ensuring safety and compliance. This process prevents accidental reactions and streamlines the disposal process for your waste management partner.

Step 1: Designate a Hazardous Waste Container

  • Select a container made of a material compatible with the chemical (e.g., a high-density polyethylene or glass bottle with a secure screw cap).

  • The container must be in good condition, free of leaks or cracks.

Step 2: Label the Container Correctly

  • Before adding any waste, affix a "Hazardous Waste" label to the container.[8]

  • Clearly write the full chemical name: "this compound" and list all other components of the waste stream (e.g., solvents used).

  • Maintain a running log of the quantities added and the date of accumulation.

Step 3: Segregate the Waste Stream

  • Crucially, do not mix this waste with other waste streams. Keep halogenated organic waste separate from non-halogenated waste.[8]

  • Causality: Mixing different waste categories can create unforeseen chemical reactions and significantly increases the complexity and cost of disposal. Professional waste handlers rely on accurate segregation to apply the correct destruction technology.

Step 4: Dispose of Contaminated Materials

  • Any materials that come into direct contact with this compound are also considered hazardous waste.

  • This includes:

    • Personal Protective Equipment (gloves, etc.)

    • Weighing papers and contaminated wipes

    • Disposable plasticware and rinsed glassware

  • Place these solid items in a designated, lined, and labeled solid hazardous waste container.[8]

Step 5: Store Waste Securely

  • Keep the waste container tightly closed except when adding waste.

  • Store the container in a designated, well-ventilated satellite accumulation area (SAA) that is under the control of laboratory personnel.[8]

  • Ensure the storage area has secondary containment to manage any potential leaks.

Managing Spills and Decontamination

Accidental spills must be managed promptly and safely to mitigate exposure and environmental release.

Protocol for Small Powder Spills:

  • Evacuate and Secure: Alert others in the area and restrict access.

  • Don PPE: Wear all required PPE as listed in Table 1, including respiratory protection.

  • Avoid Raising Dust: Do not use a dry brush or compressed air.

  • Contain and Collect: Gently cover the spill with an inert absorbent material (e.g., vermiculite or sand). Carefully sweep the material into a designated hazardous waste container using spark-proof tools.[7]

  • Decontaminate: Wipe the spill area with a cloth dampened with soap and water. Be aware that this rinsate is now hazardous waste. Collect all cleaning materials and the rinsate for disposal in your hazardous waste container.[5]

  • Label and Dispose: Seal and label the container with the spill cleanup debris as hazardous waste.

The Rationale Behind Advanced Disposal Methodologies

Understanding why specific disposal methods are required reinforces the importance of compliance. The this compound molecule contains a carbon-fluorine (C-F) bond, one of the strongest single bonds in organic chemistry. This stability is analogous to that found in per- and polyfluoroalkyl substances (PFAS), often called "forever chemicals," which are notoriously difficult to break down.[9][10]

  • High-Temperature Incineration (>1,400°C): This is the gold standard for destroying fluorinated organic compounds.[11] The extreme temperatures provide the energy needed to break the C-F bond.[11] This process must be paired with a sophisticated flue-gas treatment system (scrubbers) to capture and neutralize the resulting hydrogen fluoride (HF), a highly corrosive gas, along with sulfur and nitrogen oxides.[7]

  • Hazardous Waste Landfill: While an option for some materials, this is a containment strategy, not a destruction method.[9] It sequesters the chemical but does not eliminate the environmental threat, as leaching can occur over time. For this reason, thermal destruction is strongly preferred.

Disposal Workflow Diagram

The following diagram outlines the decision-making and procedural flow for the proper management and disposal of this compound waste.

G cluster_prep Preparation & Handling cluster_waste Waste Generation & Collection cluster_spill Emergency Spill Event cluster_disposal Final Disposal start Chemical Handling Event (Experiment / Weighing) assess_hazards Assess Hazards (Consult SDS / Guide) start->assess_hazards don_ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) assess_hazards->don_ppe waste_gen Waste Generated (Residue, Solutions, Contaminated Items) don_ppe->waste_gen spill Spill Occurs don_ppe->spill label_container 1. Prepare & Label Hazardous Waste Container waste_gen->label_container segregate 2. Segregate Waste (Halogenated Organic) label_container->segregate collect 3. Collect Waste in Sealed Container segregate->collect store 4. Store in Designated Satellite Accumulation Area collect->store disposal_request Arrange Pickup with Licensed Waste Contractor store->disposal_request contain Contain Spill with Inert Absorbent spill->contain collect_spill Collect Spill Debris into Hazardous Waste Container contain->collect_spill decon Decontaminate Area (Collect rinsate as waste) collect_spill->decon decon->collect documentation Complete Waste Manifest & Maintain Records disposal_request->documentation caption Disposal workflow for this compound.

Caption: Disposal workflow for this compound.

References

  • Safety data sheet - 4-Amino-2,5-dimethoxy-N-phenylbenzenesulfonamide. (2024). CPAchem. [Link]

  • Guidelines for Disposing of PFAs. (2023). MCF Environmental Services. [Link]

  • Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl. (2024). U.S. Environmental Protection Agency. [Link]

  • Per- and Polyfluoroalkyl Substances (PFAS): Incineration to Manage PFAS Waste Streams. (n.d.). U.S. Environmental Protection Agency. [Link]

  • Finding an End to Forever Chemicals. (2025). Eurofins USA. [Link]

  • Hazardous Waste Disposal Guide. (n.d.). Northwestern University. [Link]

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Personal protective equipment for handling 4-Amino-2-fluorobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

<-3a_p>An In-Depth Guide to the Safe Handling of 4-Amino-2-fluorobenzenesulfonamide

For researchers, scientists, and drug development professionals, the integrity of our work and the safety of our laboratory environment are paramount. This guide provides a comprehensive, procedural framework for the safe handling of this compound, moving beyond mere compliance to foster a culture of proactive safety. The causality behind each recommendation is explained to ensure a deep, functional understanding of the necessary precautions.

Understanding the Hazard Profile of this compound

Before any handling protocols are established, a thorough understanding of the compound's intrinsic hazards is essential. While specific toxicological data for this compound is not extensively documented, the precautionary principle dictates that we treat it with a high degree of caution based on the known risks of similar sulfonamide compounds and its chemical structure.

Key Hazard Considerations:

  • Corrosive Potential: Similar aromatic sulfonamides are known to be corrosive, causing severe burns upon contact with skin and eyes.[1] Ingestion can lead to severe damage to the gastrointestinal tract.[1]

  • Irritation: The compound is classified as a skin and eye irritant.

  • Sensitization: There is a potential for allergic skin reactions upon repeated exposure.[2]

  • Inhalation Hazard: As a powder, it can be harmful if inhaled, potentially causing respiratory irritation.[1][3]

  • Oral Toxicity: It is considered harmful if swallowed.[2]

The fundamental principle of laboratory safety is to minimize exposure.[4] Therefore, all handling procedures must be designed to prevent contact and inhalation.

Engineering Controls: The First Line of Defense

Personal protective equipment (PPE) is crucial, but it should be viewed as the last line of defense. The primary method for exposure control is the implementation of robust engineering controls.

  • Ventilation: All handling of this compound powder should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[3][5] This is critical to control the generation of dust and prevent inhalation.[6] The fume hood sash should be kept as low as possible.

  • Designated Work Area: Establish a designated area for working with this and other hazardous powders.[7] This area should be clearly labeled and equipped with absorbent bench paper to contain any minor spills.[7]

  • Enclosed Balance: When weighing the powder, use an enclosed balance to minimize the dispersion of dust into the laboratory environment.[7]

Personal Protective Equipment (PPE): A Comprehensive Barrier

The selection and proper use of PPE are critical for preventing direct contact with this compound.

PPE ComponentSpecification & Rationale
Eye and Face Protection Chemical safety goggles are mandatory.[8] For tasks with a higher risk of splashing, a face shield worn over safety goggles is required. This provides a robust barrier against accidental contact with the eyes and face.
Hand Protection Chemical-resistant gloves, such as nitrile, are essential. It is recommended to wear two pairs of gloves ("double-gloving"), especially when working within a fume hood, to prevent the transfer of contamination.[9][10] The outer glove should be removed and disposed of before leaving the immediate work area.[9] Gloves should be inspected for any signs of degradation or puncture before use and changed regularly, at least every 30-60 minutes, or immediately if contamination is suspected.[9]
Body Protection A lab coat with a solid front, long sleeves, and tight-fitting cuffs is required to protect the skin on the torso and arms.[10] For larger-scale operations or when there is a significant risk of spillage, a chemical-resistant apron worn over the lab coat is advised.
Respiratory Protection In situations where engineering controls may not be sufficient to control dust generation, or during spill cleanup, a NIOSH-approved respirator is necessary. For powders, an N95 dust mask is a minimum requirement.[8] For higher-risk scenarios, a full-face respirator with appropriate cartridges should be considered.[6] Proper fit-testing and training are mandatory for respirator use.[11]

Procedural Guidance for Safe Handling

Adherence to a strict, step-by-step protocol is essential for minimizing the risk of exposure during the handling of this compound.

Preparation and Weighing:

  • Pre-Task Planning: Before starting, review the Safety Data Sheet (SDS) and ensure all necessary PPE and engineering controls are in place and functioning correctly.[12]

  • Designated Area Preparation: Cover the work surface within the chemical fume hood with absorbent paper.[7]

  • Container Handling: Keep the chemical container tightly closed when not in use.[7] Avoid pouring the powder directly from the bottle to prevent dust accumulation on the bottle's threads.[7]

  • Weighing: Use weigh boats or weighing paper to contain the powder.[7] Transfer the powder in small, controlled increments using a spatula.[7]

Dissolution and Reaction Setup:

  • Solvent Addition: When dissolving the powder, add the solvent slowly to the solid to minimize splashing and aerosol generation.

  • Closed Systems: Whenever possible, conduct reactions in a closed system to contain any vapors or aerosols.

Post-Handling Decontamination:

  • Surface Cleaning: After handling is complete, decontaminate the work area. Wet cleaning methods or a HEPA vacuum are preferred over dry sweeping to avoid generating dust.[7]

  • PPE Removal: Remove PPE in a manner that avoids cross-contamination. Gloves should be removed last, turning them inside out as they are taken off.

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves.[10]

Emergency Procedures: Preparedness is Key

Accidents can happen despite the best precautions. A clear and well-rehearsed emergency plan is crucial.

Spill Response:

  • Evacuate and Alert: In the event of a significant spill, evacuate the immediate area and alert colleagues and the laboratory supervisor.[13]

  • Isolate the Area: Prevent entry to the spill area.

  • Personal Protection: Before attempting to clean up a spill, don the appropriate PPE, including respiratory protection.[3]

  • Containment and Cleanup: For small spills, gently cover the powder with an absorbent material to prevent it from becoming airborne.[14] Carefully scoop the material into a labeled, sealable container for hazardous waste disposal.[3] Avoid creating dust.

  • Decontamination: Decontaminate the spill area thoroughly.

Spill_Response_Workflow Start Spill Occurs Evacuate Evacuate Immediate Area & Alert Others Start->Evacuate Isolate Isolate Spill Area Evacuate->Isolate Assess Assess Spill Size & Hazard Isolate->Assess PPE Don Appropriate PPE (Gloves, Goggles, Respirator) Assess->PPE SmallSpill Small Spill? PPE->SmallSpill LargeSpill Large Spill SmallSpill->LargeSpill No ContainPowder Gently Cover with Absorbent Material SmallSpill->ContainPowder Yes ContactEHS Contact Emergency Services / EHS LargeSpill->ContactEHS Collect Carefully Scoop into Labeled Waste Container ContainPowder->Collect Decontaminate Decontaminate Spill Area Collect->Decontaminate Dispose Dispose of Waste as Hazardous Decontaminate->Dispose End Response Complete Dispose->End ContactEHS->End

Exposure Response:

  • Skin Contact: Immediately remove contaminated clothing and rinse the affected skin with plenty of water for at least 15 minutes.[1] Seek medical attention if irritation persists.[15]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[1] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air.[1] If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[1] Rinse the mouth with water and seek immediate medical attention.[1]

Disposal Plan: Environmental Responsibility

Proper disposal of this compound and any contaminated materials is a critical final step.

  • Waste Classification: This compound should be disposed of as hazardous waste.[8]

  • Waste Collection: Collect all waste, including contaminated PPE and cleaning materials, in a clearly labeled, sealed container suitable for hazardous chemical waste.[16]

  • Disposal Vendor: Arrange for disposal through a licensed hazardous waste disposal company in accordance with all federal, state, and local regulations.[2] Do not dispose of this chemical down the drain.[3]

Conclusion: A Commitment to Safety

The safe handling of this compound is not merely a list of rules but a mindset that prioritizes risk assessment, preparedness, and meticulous execution. By understanding the "why" behind each safety measure—from the necessity of a fume hood to the specifics of glove selection—we empower ourselves to work not only effectively but also safely. This commitment to a deeply ingrained safety culture is our ultimate responsibility as scientific professionals.

References

  • Thermo Fisher Scientific. (2025). Safety Data Sheet: 4-(2-Aminoethyl)benzenesulphonamide.
  • Thermo Fisher Scientific. (2025). Safety Data Sheet: 4-Amino-2,5-dimethoxy-N-phenylbenzenesulfonamide.
  • Echemi. (n.d.). 4-AMINO-2-FLUORO-N-METHYLBENZAMIDE SDS.
  • Sigma-Aldrich. (2024). Safety Data Sheet: N-(4-Amino-2,5-diethoxyphenyl)benzamide.
  • ChemicalBook. (2025). Chemical Safety Data Sheet MSDS / SDS - 4-amino-2-fluoro-N-methylbenzamide.
  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: 4-aminoazobenzene.
  • University of California, Berkeley. (n.d.). Weighing Hazardous Powders in the Laboratory. Environment, Health & Safety.
  • GERPAC. (n.d.). Personal protective equipment for preparing toxic drugs.
  • BenchChem. (2025). Safe Disposal of 4-Amino-2-fluorobenzoic Acid: A Procedural Guide.
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US).
  • Polovich, M. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs.
  • GZ Industrial Supplies. (2025). Safe Handling Practices for Laboratory Chemicals.
  • Occupational Safety and Health Administration. (n.d.). eTool: Hospitals - Pharmacy - Personal Protective Equipment (PPE).
  • BenchChem. (2025). Personal protective equipment for handling Sulfogaiacol.
  • Imperial College London. (n.d.). Emergency procedures.
  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide.
  • SDS Management Software. (2025). Safety Rules in Chemical Laboratories: A Practical Guide.
  • U.S. Environmental Protection Agency. (2025). Personal Protective Equipment.
  • De Dietrich Process Systems. (n.d.). Handling Hazardous Bulk Solids and Powders: Safety First!.
  • BenchChem. (2025). Safeguarding Your Laboratory: Proper Disposal of Amino-PEG2-C2-acid.
  • CPAchem Ltd. (2024). Safety data sheet: 4-Amino-2,5-dimethoxy-N-phenylbenzenesulfonamide.
  • Echemi. (n.d.). 4-Amino-N-(2-chlorophenyl)benzenesulfonamide SDS.
  • BLD Pharm. (n.d.). 2-Amino-4-fluorobenzenesulfonamide.
  • University of Georgia Office of Research. (n.d.). N-Fluorobenzenesulfonamide SOP.
  • National Oceanic and Atmospheric Administration. (1998). Pyridine, 4-Amino-. CAMEO Chemicals.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.